molecular formula C36H60O2 B3182199 13-cis-Vitamin A palmitate CAS No. 26771-20-0

13-cis-Vitamin A palmitate

Cat. No.: B3182199
CAS No.: 26771-20-0
M. Wt: 524.9 g/mol
InChI Key: VYGQUTWHTHXGQB-ILAPVCSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13-cis-retinyl hexadecanoate is a retinyl ester obtained by formal condensation of the carboxy group of hexadecanoic acid with the hydroxy group of 13-cis-retinol. It derives from a 13-cis-retinol.

Properties

IUPAC Name

[(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGQUTWHTHXGQB-ILAPVCSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC/C=C(/C)\C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H60O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biochemical Properties of 13-cis-Retinyl Palmitate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-cis-Retinyl palmitate is a geometric isomer of retinyl palmitate, the ester of retinol (B82714) (vitamin A) and palmitic acid. As a member of the retinoid family, it plays a crucial role in various biological processes, including vision, cell growth and differentiation, and immune function. While the all-trans isomer is the most biologically active and abundant form, 13-cis-retinyl palmitate is a significant metabolite and a component of various biological and pharmaceutical systems. This technical guide provides a comprehensive overview of the biochemical properties of 13-cis-retinyl palmitate, focusing on its physicochemical characteristics, analytical methodologies for its quantification, and its metabolic fate and signaling pathways.

Physicochemical Properties

The physicochemical properties of 13-cis-retinyl palmitate are fundamental to its stability, absorption, and distribution in biological systems. While specific data for the 13-cis isomer is limited, the properties are largely comparable to the well-characterized all-trans-retinyl palmitate.

Table 1: Physicochemical Properties of Retinyl Palmitate

PropertyValueReferences
Molecular Formula C₃₆H₆₀O₂[1]
Molecular Weight 524.86 g/mol [1]
Melting Point ~28-29 °C (for all-trans isomer)[2]
Appearance Yellow, viscous oil or low-melting solid[3]
Solubility Soluble in organic solvents such as ethanol (B145695) (~15 mg/ml), DMSO (~5 mg/ml), DMF (~5 mg/ml), chloroform, and ether. Insoluble in water.[2][3]
UV-Vis Absorption (in Ethanol) λmax ≈ 325-327 nm[3][4]

Analytical Methodologies: High-Performance Liquid Chromatography (HPLC)

The quantification of 13-cis-retinyl palmitate, often in the presence of other isomers, is predominantly achieved by High-Performance Liquid Chromatography (HPLC). Normal-phase HPLC is particularly effective in separating geometric isomers of retinoids.

Experimental Protocol: Quantification of 13-cis-Retinyl Palmitate in Biological Samples

This protocol outlines a general procedure for the extraction and quantification of 13-cis-retinyl palmitate from a biological matrix, such as liver tissue.

1. Sample Preparation (Extraction):

  • All procedures should be carried out under yellow light to prevent photoisomerization of retinoids.

  • Homogenize a known weight of the tissue sample in a suitable buffer (e.g., phosphate-buffered saline).

  • To the homogenate, add a known amount of an internal standard (e.g., retinyl acetate) to correct for extraction losses.

  • Perform a liquid-liquid extraction using a solvent system such as hexane:isopropanol (B130326) (3:2, v/v). Vortex the mixture vigorously.

  • Centrifuge the mixture to separate the phases.

  • Collect the upper organic phase containing the lipids, including retinyl esters.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the HPLC mobile phase.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector is required.

  • Column: A normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal isomer separation.

  • Mobile Phase: An isocratic mobile phase consisting of a non-polar solvent with a small percentage of a polar modifier is typically used. For example, n-hexane with a small percentage of isopropanol or ethyl acetate. The exact ratio should be optimized for the specific column and system to achieve baseline separation of the isomers.

  • Flow Rate: A typical flow rate is 1.0-1.5 mL/min.

  • Detection: Monitor the eluent at the λmax of retinyl palmitate, which is approximately 325 nm.

  • Quantification: Create a standard curve using known concentrations of purified 13-cis-retinyl palmitate. The concentration of 13-cis-retinyl palmitate in the sample can be determined by comparing its peak area (normalized to the internal standard) to the standard curve.

Table 2: Example HPLC Parameters for Retinoid Isomer Separation

ParameterCondition
Column Normal-Phase Silica (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm)
Mobile Phase 0.4% 2-propanol in hexane
Flow Rate 2 mL/min
Detection UV at 325 nm
Elution Order (Example) Retinyl Palmitate (unresolved isomers) -> 13-cis-Retinol (B135769) -> all-trans-Retinol

Note: This is an example, and the elution order and resolution will depend on the specific column and mobile phase composition. For improved separation of retinyl palmitate isomers, a dedicated normal-phase method with a less polar mobile phase might be necessary.

G cluster_extraction Sample Preparation cluster_hplc HPLC Analysis Tissue Biological Sample (e.g., Liver Tissue) Homogenate Homogenization in Buffer Tissue->Homogenate Extraction Liquid-Liquid Extraction (Hexane/Isopropanol) Homogenate->Extraction OrganicPhase Collect Organic Phase Extraction->OrganicPhase Evaporation Evaporation under Nitrogen OrganicPhase->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto HPLC Column Reconstitution->Injection Separation Isocratic Separation (Normal-Phase Column) Injection->Separation Detection UV Detection at 325 nm Separation->Detection Quantification Quantification against Standard Curve Detection->Quantification

Caption: Experimental workflow for the quantification of 13-cis-retinyl palmitate.

Biochemical Interactions and Metabolism

Enzymatic Hydrolysis

In biological systems, retinyl esters, including 13-cis-retinyl palmitate, are hydrolyzed to release retinol, which can then be further metabolized or utilized by the cell. This hydrolysis is catalyzed by retinyl ester hydrolases (REHs). The enzymatic activity towards different isomers of retinyl palmitate can vary.

A study using pig liver homogenates demonstrated that the hydrolysis rate of 13-cis-retinyl palmitate is significantly higher than that of the all-trans isomer. This suggests that some REHs have a preference for the cis-conformation.[5]

Table 3: Apparent Kinetic Constants for the Hydrolysis of Retinyl Palmitate Isomers by Pig Liver Homogenates

SubstrateRelative Hydrolase Activity (all-trans = 1)Apparent Kₘ (µM)
9,13-cis-Retinyl Palmitate 6.8 ± 0.5142 - 268
13-cis-Retinyl Palmitate 5.7 ± 0.5142 - 268
9-cis-Retinyl Palmitate 2.4 ± 0.1142 - 268
all-trans-Retinyl Palmitate 1.0142 - 268
Data from Mata and Travis (1988)[5]
Signaling Pathways

13-cis-Retinyl palmitate is generally considered a storage form of vitamin A and a pro-drug for more active retinoids. Its primary role in signaling is to serve as a precursor for the generation of 13-cis-retinol and, subsequently, 13-cis-retinoic acid. While all-trans-retinoic acid is the most potent ligand for retinoic acid receptors (RARs), which are nuclear receptors that regulate gene transcription, 13-cis-retinoic acid can also bind to and activate these receptors, albeit with lower affinity.[6]

The prevailing model suggests that much of the biological activity attributed to 13-cis-retinoids stems from their intracellular isomerization to the all-trans forms.[6]

G cluster_nucleus Nucleus RP_13_cis 13-cis-Retinyl Palmitate Retinol_13_cis 13-cis-Retinol RP_13_cis->Retinol_13_cis Retinyl Ester Hydrolase (REH) Retinal_13_cis 13-cis-Retinaldehyde Retinol_13_cis->Retinal_13_cis Retinol Dehydrogenase RA_13_cis 13-cis-Retinoic Acid Retinal_13_cis->RA_13_cis Retinaldehyde Dehydrogenase RA_all_trans all-trans-Retinoic Acid RA_13_cis->RA_all_trans Isomerization RAR Retinoic Acid Receptor (RAR) RA_13_cis->RAR Binds to (lower affinity) RA_all_trans->RAR Binds to RXR Retinoid X Receptor (RXR) RARE Retinoic Acid Response Element (RARE) RAR->RARE Binds to RXR->RARE Binds to Gene Target Gene Transcription RARE->Gene Regulates

Caption: Metabolic and signaling pathway of 13-cis-retinyl palmitate.

Conclusion

13-cis-Retinyl palmitate is a biochemically significant isomer of retinyl palmitate. Its formation, primarily through thermal isomerization of the all-trans form, and its distinct metabolic handling, including preferential hydrolysis by certain enzymes, are key aspects of its biological profile. While it exhibits lower direct biological activity compared to its all-trans counterpart, its role as a precursor to active retinoids underscores its importance in vitamin A metabolism and signaling. The analytical methods outlined in this guide provide a framework for the accurate quantification of 13-cis-retinyl palmitate, which is essential for research in nutrition, pharmacology, and drug development. Further investigation into the specific roles of 13-cis-retinoids in cellular processes will continue to enhance our understanding of retinoid biology.

References

Synthesis and Purification of 13-cis-Vitamin A Palmitate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 13-cis-Vitamin A palmitate, also known as 13-cis-retinyl palmitate. This document details the chemical pathways, experimental protocols, and purification strategies pertinent to the production of this important retinoid, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.

Introduction

This compound is the palmitic acid ester of 13-cis-retinol (B135769). As a member of the retinoid family, it is a compound of significant interest due to its potential biological activities and its role as a more stable form of Vitamin A. The synthesis of this specific cis-isomer requires a controlled and stereoselective approach to maintain the desired configuration of the polyene chain. This guide outlines a feasible synthetic route starting from the readily available 13-cis-retinoic acid (isotretinoin).

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process starting from 13-cis-retinoic acid:

  • Reduction of 13-cis-Retinoic Acid: The carboxylic acid functionality of 13-cis-retinoic acid is reduced to a primary alcohol, yielding 13-cis-retinol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.[1][2][3][4][5]

  • Esterification of 13-cis-Retinol: The resulting 13-cis-retinol is then esterified with palmitic acid or a reactive derivative like palmitoyl (B13399708) chloride to form the final product, this compound.

Synthesis_Pathway 13-cis-Retinoic Acid 13-cis-Retinoic Acid 13-cis-Retinol 13-cis-Retinol 13-cis-Retinoic Acid->13-cis-Retinol  Reduction (e.g., LiAlH4) This compound This compound 13-cis-Retinol->this compound  Esterification Palmitoyl Chloride Palmitoyl Chloride Palmitoyl Chloride->this compound

A high-level overview of the synthesis pathway for this compound.

Experimental Protocols

Note: All procedures involving retinoids should be performed under subdued light and an inert atmosphere (e.g., nitrogen or argon) to prevent isomerization and oxidation.[6]

Step 1: Reduction of 13-cis-Retinoic Acid to 13-cis-Retinol

This protocol describes the reduction of the carboxylic acid group of 13-cis-retinoic acid to a primary alcohol using lithium aluminum hydride.

Materials:

  • 13-cis-Retinoic Acid (Isotretinoin)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Dilute Sulfuric Acid (e.g., 1 M)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath.

Procedure:

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

  • Cool the suspension in an ice bath.

  • Dissolve 13-cis-retinoic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by dilute sulfuric acid, until the gray precipitate turns white and the solution becomes clear.

  • Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude 13-cis-retinol as a yellow oil or solid.

Step 2: Esterification of 13-cis-Retinol with Palmitoyl Chloride

This protocol details the conversion of 13-cis-retinol to its palmitate ester using palmitoyl chloride in the presence of a base.

Materials:

  • 13-cis-Retinol (from Step 1)

  • Palmitoyl Chloride

  • Anhydrous Dichloromethane (B109758) or Diethyl Ether

  • Anhydrous Triethylamine (B128534) or Pyridine

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • Dissolve the crude 13-cis-retinol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous triethylamine (1.5 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add palmitoyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess triethylamine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and any isomerized species. A multi-step purification strategy is often necessary.

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Final Product Crude this compound Crude this compound Column Chromatography Column Chromatography Crude this compound->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

References

The Unseen Isomer: A Technical Guide to the Natural Occurrence of 13-cis-Vitamin A Palmitate in Foods

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the presence, quantification, and metabolic significance of 13-cis-Vitamin A palmitate, an often-overlooked isomer of Vitamin A, in various food matrices. This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of its natural occurrence, analytical methodologies, and biological implications.

Introduction

Vitamin A is a crucial fat-soluble vitamin essential for vision, immune function, and cellular differentiation. While all-trans-retinyl palmitate is the most well-known and biologically active form of stored vitamin A in foods, several geometric isomers exist. Among these, this compound is a naturally occurring isomer that is also formed during food processing and storage. Understanding the distribution and levels of this isomer in the food supply is critical for accurate nutritional assessment and for understanding the metabolic fate of different forms of Vitamin A. This guide provides a detailed examination of the natural occurrence of this compound in various foods, outlines the analytical methods for its quantification, and discusses its metabolic context.

Quantitative Data on this compound in Foods

The concentration of this compound in foods is generally lower than its all-trans counterpart. Its presence can be attributed to both natural biosynthesis and isomerization induced by external factors such as heat and light. The following table summarizes the available quantitative data for this compound in various food products. It is important to note that data on the natural occurrence of this specific isomer in a wide range of unprocessed foods is limited, with much of the available information focusing on fortified products or the effects of processing.

Food CategoryFood ItemConcentration of this compoundComments
Cereals Corn FlakesApproximately 5% of total Vitamin A palmitate[1]Formed during processing and storage.
Dairy Skim Milk (light-exposed)Levels decrease upon light exposure, but are initially present. Ascorbic acid can inhibit this reduction.[1]Isomerization is a key factor in its presence.
Fortified Foods Infant FormulaQuantifiable levels are present and monitored.Methods for simultaneous determination of all-trans and 13-cis isomers are established.[2][3]
Animal Products Liver (various species)Retinyl palmitate is the predominant form of Vitamin A, with cis-isomers present. Specific quantitative data for the 13-cis isomer is often not differentiated from other cis-isomers or is included in the total Vitamin A value.[4][5]Liver is a major storage organ for Vitamin A.
Fish and Seafood Fish Liver OilsContains various isomers of Vitamin A.[6]Retinyl palmitate is the main storage form.[7]

Experimental Protocols for the Analysis of this compound

Accurate quantification of this compound requires robust analytical methods that can separate it from other retinoid isomers. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose. Below are detailed methodologies for key experiments cited in the literature.

Protocol 1: Analysis of Vitamin A Isomers in Fortified Milk and Infant Formula

This method is adapted from established procedures for the simultaneous determination of vitamin A isomers in fortified dairy products.[2][3][8][9]

1. Sample Preparation (Saponification and Extraction):

  • To a known quantity of the liquid sample (e.g., 10-25 mL of milk or reconstituted infant formula), add an antioxidant such as pyrogallol (B1678534) or ascorbic acid to prevent degradation.

  • Add a solution of ethanolic potassium hydroxide (B78521) (KOH) to saponify the retinyl esters to retinol (B82714). Typically, this involves heating the mixture under reflux in a light-protected environment.

  • After cooling, extract the unsaponifiable matter containing the retinol isomers into an organic solvent, commonly hexane (B92381) or a mixture of hexane and diethyl ether.

  • Wash the organic extract with water to remove the alkali and then dry it over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen at a low temperature.

  • Reconstitute the residue in a known volume of the HPLC mobile phase.

2. HPLC Analysis:

  • Column: A normal-phase silica (B1680970) column is often used for the separation of vitamin A isomers.

  • Mobile Phase: A non-polar mobile phase, such as hexane with a small percentage of a polar modifier like isopropanol (B130326) or dioxane, is typically employed. The exact composition is optimized to achieve baseline separation of the all-trans and 13-cis-retinol (B135769) peaks.

  • Detection: UV detection at approximately 325 nm is used to quantify the retinol isomers.

  • Quantification: The concentration of 13-cis-retinol is determined by comparing its peak area to that of a certified 13-cis-retinol standard. If a standard is unavailable, quantification can be performed relative to the all-trans-retinol standard, applying a response factor.

Protocol 2: Direct Analysis of Retinyl Palmitate Isomers in Oils

This protocol is a direct method that avoids saponification, which can sometimes induce isomerization.[10]

1. Sample Preparation:

  • Accurately weigh a sample of the oil into a volumetric flask.

  • Dissolve the oil in an appropriate solvent, such as hexane or isopropanol.

  • Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection into the HPLC system.

2. HPLC Analysis:

  • Column: A reversed-phase C18 column or a normal-phase silica column can be used. The choice depends on the desired separation and the complexity of the oil matrix.

  • Mobile Phase: For a reversed-phase separation, a mobile phase consisting of a mixture of methanol, acetonitrile, and/or water may be used. For a normal-phase separation, a hexane-based mobile phase with a polar modifier is suitable.

  • Detection: UV or fluorescence detection can be used. Fluorescence detection offers higher sensitivity and selectivity for retinoids.

  • Quantification: The concentration of 13-cis-retinyl palmitate is determined by comparing its peak area to that of a 13-cis-retinyl palmitate standard.

Signaling Pathways and Metabolic Fate

While this compound itself is not the primary active form of Vitamin A, it contributes to the overall retinoid pool within the body. Its metabolic fate is intertwined with the general pathway of Vitamin A metabolism.

Metabolic Pathway of this compound Dietary 13-cis-Retinyl Palmitate Dietary 13-cis-Retinyl Palmitate Intestinal Lumen Intestinal Lumen Dietary 13-cis-Retinyl Palmitate->Intestinal Lumen Enterocyte Enterocyte Intestinal Lumen->Enterocyte Hydrolysis 13-cis-Retinol 13-cis-Retinol Enterocyte->13-cis-Retinol Esterase Chylomicrons Chylomicrons Liver (Hepatocyte) Liver (Hepatocyte) Chylomicrons->Liver (Hepatocyte) Transport Liver (Hepatocyte)->13-cis-Retinol Hydrolysis 13-cis-Retinol->Chylomicrons Re-esterification all-trans-Retinol all-trans-Retinol 13-cis-Retinol->all-trans-Retinol Isomerization 13-cis-Retinoic Acid 13-cis-Retinoic Acid 13-cis-Retinol->13-cis-Retinoic Acid Oxidation all-trans-Retinoic Acid all-trans-Retinoic Acid all-trans-Retinol->all-trans-Retinoic Acid Oxidation 13-cis-Retinoic Acid->all-trans-Retinoic Acid Isomerization Nuclear Receptors (RAR, RXR) Nuclear Receptors (RAR, RXR) all-trans-Retinoic Acid->Nuclear Receptors (RAR, RXR) Gene Expression Gene Expression Nuclear Receptors (RAR, RXR)->Gene Expression

Caption: Metabolic pathway of dietary 13-cis-retinyl palmitate.

Upon ingestion, 13-cis-retinyl palmitate is hydrolyzed in the intestinal lumen to 13-cis-retinol. Inside the enterocytes, it is re-esterified and incorporated into chylomicrons for transport to the liver. In the liver, the ester is hydrolyzed back to 13-cis-retinol. This isomer can then be either isomerized to the more biologically active all-trans-retinol or oxidized to 13-cis-retinoic acid. Both 13-cis-retinol and 13-cis-retinoic acid can undergo isomerization to their respective all-trans forms.[11] All-trans-retinoic acid is the primary ligand for nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which regulate the expression of a wide range of genes involved in cellular processes.[12] The metabolism of 13-cis-retinoic acid also involves cytochrome P450 enzymes, such as CYP3A4, leading to the formation of metabolites like 4-oxo-13-cis-retinoic acid.[13][14]

Experimental Workflow for Vitamin A Isomer Analysis cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis Sample Sample Homogenization Homogenization Sample->Homogenization Saponification (optional) Saponification (optional) Homogenization->Saponification (optional) Liquid-Liquid Extraction Liquid-Liquid Extraction Saponification (optional)->Liquid-Liquid Extraction Evaporation Evaporation Liquid-Liquid Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC System HPLC System Reconstitution->HPLC System Column Column HPLC System->Column Detector (UV/Fluorescence) Detector (UV/Fluorescence) Column->Detector (UV/Fluorescence) Chromatogram Chromatogram Detector (UV/Fluorescence)->Chromatogram Peak Integration Peak Integration Chromatogram->Peak Integration Quantification Quantification Peak Integration->Quantification

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 13-cis-Retinyl Palmitate

This technical guide provides a comprehensive overview of 13-cis-retinyl palmitate, including its chemical identity, biological significance, and analytical methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Identity

CAS Number: 26771-20-0[1][2][3][4]

Molecular Formula: C₃₆H₆₀O₂[1][2][3]

Molecular Weight: 524.86 g/mol [1][2]

Chemical Name: (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl palmitate[2][3]

Synonyms: 13-cis-Vitamin A Palmitate, 13-cis-Retinol 15-hexadecanoate[1]

Chemical Structure:

The chemical structure of 13-cis-retinyl palmitate consists of the 13-cis isomer of retinol (B82714) esterified with palmitic acid.

Physicochemical and Biological Data

A summary of key quantitative data for 13-cis-retinyl palmitate is presented in the table below.

ParameterValueReference
Biological Activity 75% of all-trans-vitamin A palmitate[1][5]
HPLC Limit of Detection (LOD) 0.029 µg/mL (for retinyl palmitate)[6]
HPLC Limit of Quantification (LOQ) 0.096 µg/mL (for retinyl palmitate)[6]

Experimental Protocols

Detailed methodologies for the analysis of retinyl palmitate isomers are crucial for accurate quantification in various matrices. Below are synthesized protocols based on established high-performance liquid chromatography (HPLC) methods.

Protocol 1: Analysis of Retinyl Palmitate in Fortified Edible Oils by Normal Phase HPLC

This protocol is adapted from a method for the direct analysis of retinyl palmitate in edible oils without saponification.

  • Sample Preparation:

    • Dissolve a known weight of the oil sample in the mobile phase to a final concentration within the linear range of the assay (e.g., 1.0–100 mg retinyl palmitate kg⁻¹).

    • Vortex the sample until fully dissolved.

    • The sample is ready for direct injection into the HPLC system.

  • HPLC Conditions:

    • Column: DB silica (B1680970) column (250 cm × 4.6 mm; 5 μm)[4]

    • Mobile Phase: n-heptane and isopropyl alcohol (75:25 v/v)[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection: UV at 326 nm[4]

    • Injection Volume: 20 µL

    • Run Time: 10 minutes[4]

  • Quantification:

    • Generate a standard curve using external standards of 13-cis-retinyl palmitate.

    • Identify and quantify the 13-cis-retinyl palmitate peak based on retention time and peak area compared to the standard curve.

Protocol 2: Analysis of Retinoids in Biological Tissues by Reverse-Phase HPLC

This protocol is a modified procedure for the quantification of retinol and retinyl esters in tissues such as the liver and brain.[7]

  • Sample Preparation:

    • Homogenize a weighed portion of the tissue (20–80 mg) on ice in phosphate-buffered saline (pH 7.4).[7]

    • Add an equal volume of absolute ethanol (B145695) containing a known amount of an internal standard (e.g., retinyl acetate).[7]

    • Vortex vigorously to precipitate proteins and extract the retinoids.

    • Centrifuge to pellet the precipitate.

    • Collect the supernatant for HPLC analysis.

  • HPLC Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase: An isocratic or gradient system appropriate for separating retinoid isomers. A common mobile phase is a mixture of acetonitrile (B52724) and 1,2-dichloroethane.

    • Detection: UV at 325 nm for retinol and retinyl esters.[8]

    • Injection Volume: 10-100 µL, depending on the concentration and sensitivity requirements.[8]

  • Quantification:

    • Quantify retinol and retinyl palmitate relative to the peak area of the internal standard.[7] Recovery rates from spiked samples should range between 80% and 110%.[7]

Signaling and Metabolic Pathways

The metabolism of retinyl esters is a critical aspect of vitamin A signaling. Retinyl palmitate, as a storage form of vitamin A, undergoes enzymatic hydrolysis to release retinol, which can then be converted to the active metabolite, retinoic acid.

Metabolic Pathway of Retinyl Palmitate

Metabolic Pathway of Retinyl Palmitate 13-cis-Retinyl Palmitate 13-cis-Retinyl Palmitate 13-cis-Retinol 13-cis-Retinol 13-cis-Retinyl Palmitate->13-cis-Retinol Retinyl Ester Hydrolase (REH) 13-cis-Retinaldehyde 13-cis-Retinaldehyde 13-cis-Retinol->13-cis-Retinaldehyde Retinol Dehydrogenase (RDH) 13-cis-Retinoic Acid 13-cis-Retinoic Acid 13-cis-Retinaldehyde->13-cis-Retinoic Acid Retinaldehyde Dehydrogenase (RALDH) Cellular Effects Cellular Effects 13-cis-Retinoic Acid->Cellular Effects Non-nuclear signaling

Caption: Metabolic conversion of 13-cis-retinyl palmitate to 13-cis-retinoic acid.

While all-trans-retinoic acid is known to signal through nuclear retinoic acid receptors (RARs), the signaling pathway for 13-cis-retinoic acid is less understood and is suggested to involve non-nuclear mechanisms.[9] This non-canonical pathway is an active area of research.

Experimental Workflow for HPLC Analysis

HPLC Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Add solvent & internal standard Concentration Concentration Extraction->Concentration Evaporate & reconstitute Injection Injection Concentration->Injection Separation Separation Injection->Separation Mobile Phase Detection Detection Separation->Detection UV Detector Integration Integration Detection->Integration Quantification Quantification Integration->Quantification Standard Curve

Caption: Generalized workflow for the analysis of 13-cis-retinyl palmitate by HPLC.

References

An In-Depth Technical Guide to the In Vitro Biological Activity of 13-cis-Vitamin A Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

13-cis-Vitamin A palmitate, also known as 13-cis-retinyl palmitate, is a retinoid and an ester of 13-cis-retinoic acid (isotretinoin). As a member of the vitamin A family, it is structurally related to compounds that are potent regulators of cell proliferation, differentiation, and apoptosis.[1] In biological systems, retinyl esters like this compound are considered storage forms or pro-drugs. Their biological activity is typically exerted after enzymatic hydrolysis to their corresponding alcohol (13-cis-retinol) and subsequent oxidation to the active acid form, 13-cis-retinoic acid (isotretinoin).

The biological potency of this compound is considered to be approximately 73-75% of that of its all-trans counterpart, all-trans-retinyl palmitate, which is the most biologically active form of vitamin A ester.[2][3][4] The primary mechanism of action for retinoids involves the intracellular conversion of 13-cis-retinoic acid to other active isomers, such as all-trans-retinoic acid (ATRA), which then modulate gene expression through nuclear receptors.[1][5] However, evidence also suggests receptor-independent activities, particularly in the context of inducing apoptosis in specific cell types.[6]

This guide provides a comprehensive overview of the known in vitro biological activities of this compound and its active metabolite, 13-cis-retinoic acid, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Cellular Metabolism

The biological effects of this compound are contingent on its intracellular conversion to active metabolites. The compound itself has a low binding affinity for the key nuclear receptors that mediate retinoid action.[5] The metabolic and signaling cascade can be summarized in two key stages.

2.1 Metabolic Activation Pathway

This compound must first be hydrolyzed to 13-cis-retinol, which is then oxidized to 13-cis-retinaldehyde and subsequently to 13-cis-retinoic acid (isotretinoin). Crucially, for many of its effects, 13-cis-retinoic acid undergoes intracellular isomerization to the more transcriptionally potent all-trans-retinoic acid (ATRA).[1][5] This isomerization has been shown to be a particularly prominent and rapid event in human sebocytes, suggesting a cell-type-specific activation mechanism.[5]

A This compound (Pro-drug) B 13-cis-Retinol A->B Hydrolysis C 13-cis-Retinaldehyde B->C Oxidation D 13-cis-Retinoic Acid (Isotretinoin) C->D Oxidation E All-trans-Retinoic Acid (ATRA) D->E Isomerization (e.g., in Sebocytes)

Metabolic activation of this compound.

2.2 Genomic Signaling Pathway

The primary genomic effects of retinoids are mediated by ATRA. Upon entering the nucleus, ATRA binds to a heterodimer of the Retinoic Acid Receptor (RAR) and the Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.[7][8] This regulation affects a multitude of cellular processes, including differentiation, proliferation, and apoptosis. While 13-cis-retinoic acid has a low affinity for these receptors, its conversion to ATRA allows it to engage this powerful gene regulatory pathway.[5]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA_cyto All-trans-Retinoic Acid (ATRA) ATRA_nuc ATRA ATRA_cyto->ATRA_nuc Enters Nucleus Complex ATRA-RAR-RXR Complex ATRA_nuc->Complex RAR RAR RAR->Complex RXR RXR RXR->Complex RARE RARE (on DNA) Complex->RARE Binds to Gene Target Gene Expression RARE->Gene Modulates

Canonical retinoid genomic signaling pathway.

In Vitro Biological Activities

The most extensively studied in vitro effects of 13-cis-retinoic acid, the active form of this compound, are on human sebocytes, which are directly relevant to its clinical use in dermatology. However, its activity has been documented in a range of cell types.

3.1 Effects on Human Sebocytes

In vitro studies using immortalized human sebocyte cell lines (e.g., SEB-1, SZ95) have been pivotal in elucidating the cellular mechanisms of retinoids.

3.1.1 Inhibition of Proliferation and Viability

13-cis-retinoic acid is a potent inhibitor of sebocyte proliferation. This anti-proliferative effect is both dose- and time-dependent.

Table 1: Effects of 13-cis-Retinoic Acid on Sebocyte Proliferation

Cell Line Concentration Treatment Duration Effect Reference(s)
SZ95 10⁻⁷ M 9 days ~30-40% inhibition of proliferation [5]
SZ95 10⁻⁵ M 7 days IC₅₀ for proliferation [9]
SZ95 10⁻⁶ M 14 days IC₅₀ for proliferation [9]

| SEB-1 | 1-10 µM | 48-72 hours | Significant dose-dependent decrease in viable cells |[10] |

3.1.2 Inhibition of Lipogenesis

A key action of 13-cis-retinoic acid is the suppression of lipid synthesis in sebocytes, mirroring its clinical effect of reducing sebum production.

Table 2: Effects of 13-cis-Retinoic Acid on Sebocyte Lipogenesis

Parameter Concentration Effect Reference(s)
Total Lipid Synthesis Not specified 48.2% reduction (most potent inhibitor tested) [9]
Triglycerides Not specified Markedly decreased [9]
Wax/Stearyl Esters Not specified Markedly decreased [9]
Free Fatty Acids Not specified Markedly decreased [9]
Squalene Not specified Uninfluenced [9]

| Cholesterol | Not specified | Slightly increased |[9] |

3.1.3 Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, 13-cis-retinoic acid actively reduces sebocyte numbers by inducing apoptosis (programmed cell death) and causing cell cycle arrest. Notably, this apoptotic effect in SEB-1 sebocytes appears to be independent of RAR activation, as it is not blocked by an RAR pan-antagonist.[6][11]

Table 3: Pro-Apoptotic and Cell Cycle Effects of 13-cis-Retinoic Acid on SEB-1 Sebocytes

Assay / Marker Observation Mechanism Reference(s)
Annexin V-FITC Staining Increased Indicates early-stage apoptosis [6][11]
TUNEL Staining Increased Detects DNA fragmentation in late-stage apoptosis [6][11]
Cleaved Caspase 3 Increased protein levels Activation of key executioner caspase in apoptosis [6][11]
DNA Synthesis Decreased Indicates cell cycle arrest [6][11]
p21 Protein Expression Increased Induction of a cell cycle inhibitor [6][11]

| Cyclin D1 Protein | Decreased | Reduction of a key G1 phase progression protein |[6][11] |

3.2 Effects on Keratinocytes and Keratin (B1170402) Expression

Retinoids are known to modulate the differentiation of keratinocytes. Studies on human epidermal cell cultures show that retinoids can decrease the expression of keratin 16, a marker associated with hyperproliferative conditions.[12] In cultured sebocytes, 13-cis-retinoic acid also alters the expression of several keratins, indicating a modification of the sebocyte differentiation program.[9]

Table 4: Effects of 13-cis-Retinoic Acid on Keratin Expression in Human Sebocytes

Keratin Type Effect of 13-cis-RA Reference(s)
Keratin 5 Down-regulated [9]
Keratin 6 Down-regulated [9]
Keratin 14 Down-regulated [9]
Keratin 16 Down-regulated [9]
Keratin 17 Up-regulated [9]

| Keratin 13 | Virtually unaffected |[9] |

3.3 Effects on Other Cell Types

The biological activity of 13-cis-retinoic acid extends to various other cell types, including cancer cells and embryonic tissues, where it primarily influences differentiation and survival.

Table 5: In Vitro Effects of 13-cis-Retinoic Acid on Various Cell Lines

Cell Type / Line Concentration Effect Reference(s)
Human Follicular Carcinoma (UCLA R0 82 W-1) 10 µM 4-fold increase in ¹²⁵I uptake (differentiation marker) [13]
Human Follicular Carcinoma (UCLA R0 82 W-1) 10 µM 5-fold increase in ¹²⁵I-EGF binding (differentiation marker) [13]
Human Follicular Carcinoma (UCLA R0 82 W-1) up to 10 µM Dose-dependent reduction in cell number [13]
Human Neuroblastoma (SH-SY5Y) Not specified Regulates growth and differentiation [14]
Cultured Rat Embryos (Midfacial Processes) 20 µM Increased apoptotic cell death (TUNEL assay) [15]

| Cultured Rat Embryos (Midfacial Processes) | 20 µM | Decreased cell proliferation (PCNA staining) |[15] |

Key Experimental Protocols

Reproducible in vitro experimentation with retinoids requires careful attention to protocol details, particularly regarding compound stability and culture conditions. Retinoids are sensitive to light and oxidation, and their bioavailability in culture is highly dependent on the presence of proteins, such as albumin from fetal calf serum, which prevent absorption to plasticware.[16][17]

4.1 General Experimental Workflow

The general workflow for assessing the in vitro activity of this compound or its metabolites involves cell seeding, treatment with the compound, incubation, and subsequent analysis using a variety of cellular and molecular assays.

cluster_assays Analysis A 1. Seed Cells in culture plates B 2. Incubate (e.g., 24 hours to adhere) A->B C 3. Treat Cells - 13-cis-RA/Palmitate - Vehicle Control B->C D 4. Incubate (Time-course: e.g., 24-144h) C->D E 5. Harvest & Assay D->E Proliferation Proliferation/ Viability E->Proliferation Apoptosis Apoptosis E->Apoptosis Lipids Lipogenesis E->Lipids Genes Gene/Protein Expression E->Genes

General workflow for in vitro retinoid testing.

4.2 Protocol: Sebocyte Proliferation Assay (MTT-based)

  • Cell Seeding: Plate SZ95 or SEB-1 human sebocytes in 96-well plates at a density of 5,000-10,000 cells/well in Sebomed® basal medium supplemented with 10% Fetal Calf Serum (FCS), 1 ng/mL Epidermal Growth Factor, and antibiotics. Allow cells to adhere for 24 hours at 37°C in 5% CO₂.

  • Treatment: Prepare stock solutions of 13-cis-retinoic acid in DMSO. Dilute to final concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) in culture medium. Replace the medium in the wells with the treatment medium. Include a vehicle control (DMSO equivalent).

  • Incubation: Incubate plates for the desired duration (e.g., 3 to 14 days), replacing the medium every 2-3 days.

  • MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Quantification: Solubilize the formazan crystals with a solubilizing agent (e.g., acidified isopropanol). Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

4.3 Protocol: Lipogenesis Assay via [¹⁴C]-Acetate Incorporation

  • Cell Culture and Treatment: Culture sebocytes in 6-well plates until they reach sub-confluence. Treat with various concentrations of 13-cis-retinoic acid for a specified period (e.g., 7 days) as described above.

  • Radiolabeling: In the final 24 hours of treatment, add [¹⁴C]-sodium acetate (B1210297) (a precursor for lipid synthesis) to the culture medium at a final activity of 1-2 µCi/mL.

  • Lipid Extraction: After incubation, wash the cells with PBS, scrape them into a solvent mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the upper hexane phase containing the lipids.

  • Lipid Separation: Spot the extracted lipids onto a silica (B1680970) gel Thin-Layer Chromatography (TLC) plate. Develop the plate using a solvent system (e.g., hexane:diethyl ether:acetic acid) to separate different lipid classes (e.g., squalene, wax esters, triglycerides, free fatty acids, cholesterol).

  • Quantification: Visualize the lipid spots using iodine vapor. Scrape the corresponding silica spots into scintillation vials. Add scintillation fluid and quantify the incorporated radioactivity for each lipid class using a scintillation counter.

4.4 Protocol: Apoptosis Detection via Annexin V Staining

  • Cell Culture and Treatment: Plate SEB-1 sebocytes in 6-well plates and treat with 13-cis-retinoic acid (e.g., 10 µM) or vehicle for 48-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining: Wash the pooled cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Summary and Conclusion

The in vitro biological activity of this compound is primarily mediated through its active metabolite, 13-cis-retinoic acid. Its multifaceted effects are most pronounced in human sebocytes, where it potently inhibits cell proliferation and lipogenesis while simultaneously inducing apoptosis and cell cycle arrest.[5][6][9] Mechanistically, while the classical genomic pathway involving isomerization to ATRA and subsequent RAR/RXR activation is significant, evidence for RAR-independent pro-apoptotic effects highlights the complexity of its action.[5][6] The compound also modulates differentiation in both sebocytes and other cell types, such as keratinocytes and certain carcinoma cells.[9][13] The quantitative data and detailed protocols presented in this guide provide a foundational resource for researchers and drug development professionals investigating retinoid biology and exploring novel therapeutic applications.

References

An In-depth Technical Guide to the Solubility and Stability of 13-cis-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 13-cis-retinyl palmitate, an isomer of Vitamin A palmitate. This document consolidates available data on its physicochemical properties, offers detailed experimental protocols for its analysis, and explores its biological significance.

Introduction

13-cis-retinyl palmitate is a geometric isomer of retinyl palmitate, the ester of retinol (B82714) (Vitamin A) and palmitic acid. While the all-trans isomer is the most common and biologically active form, the 13-cis isomer is also found in biological systems and fortified foods, often formed from the all-trans isomer through exposure to heat.[1][2] Understanding the solubility and stability of 13-cis-retinyl palmitate is crucial for its accurate quantification, formulation development, and the assessment of its biological activity.[3] This guide aims to provide a detailed technical resource for professionals working with this compound.

Physicochemical Properties

Molecular Formula: C₃₆H₆₀O₂ Molecular Weight: 524.9 g/mol [1]

Solubility

Quantitative solubility data specifically for 13-cis-retinyl palmitate is not extensively documented in publicly available literature. However, the solubility of all-trans-retinyl palmitate provides a reasonable estimate due to their structural similarity. Retinyl palmitate, in general, is a lipophilic compound.

Table 1: Solubility of all-trans-Retinyl Palmitate in Various Solvents

SolventSolubilityReference
Ethanol (B145695)~15 mg/mL[4]
Dimethyl Sulfoxide (DMSO)~5 mg/mL[4]
Dimethylformamide (DMF)~5 mg/mL[4]
ChloroformSoluble[5]
EtherSoluble[5]
Vegetable OilSoluble[5]
WaterInsoluble[5]
Aqueous Buffers (e.g., PBS, pH 7.2)Sparingly soluble (~0.3 mg/mL with prior dissolution in ethanol)[4]

Note: For maximal solubility in aqueous buffers, it is recommended to first dissolve retinyl palmitate in an organic solvent like ethanol and then dilute with the aqueous buffer.[4]

Stability

Retinoids, including 13-cis-retinyl palmitate, are notoriously unstable and susceptible to degradation under various conditions. The primary degradation pathways include isomerization, oxidation, and photodegradation.

Factors Affecting Stability:

  • Light: Exposure to light, particularly UV radiation, is a major cause of degradation. It can induce isomerization from the all-trans form to cis isomers, including 13-cis and 9-cis-retinyl palmitate.[1][2] Photodecomposition can also lead to the formation of various degradation products.[6] Studies have shown that in the absence of a photostable filter, retinyl palmitate can experience significant loss upon UV exposure.[6]

  • Heat: Thermal stress promotes the isomerization of all-trans-retinyl palmitate, with the 13-cis isomer being a primary product.[1][2] While retinyl palmitate is generally more thermally stable than retinol, significant degradation can still occur at elevated temperatures.[6] For instance, one study on an oil-in-water emulsion showed a 38% loss of retinyl palmitate after seven days at 40°C.[6]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the polyene chain of the retinoid molecule.[7] It is crucial to handle and store 13-cis-retinyl palmitate under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[4]

  • pH: The stability of retinyl palmitate in formulations can be pH-dependent. One study on hydrogels found that pH levels of 4.0 and 8.0 led to a decrease in stability compared to a pH range of 5.6 to 7.0.[8]

Table 2: Stability of Retinyl Palmitate Under Different Storage Conditions

ConditionObservationReference
Light Exposure Rapid degradation and isomerization. A 62% loss of retinyl palmitate was observed after exposure to 5 MED (Minimal Erythemal Dose) of UV radiation in one study.[6]
Elevated Temperature Isomerization to 13-cis form and degradation. Significant loss can occur over time, even at 40°C.[1][6]
24h Storage (in solution) More stable in the dark. In one experiment, a standard solution in the dark showed ~99.5% recovery, while the solution exposed to light had a significantly lower recovery.[9]
Long-term Storage (solid) When stored at -20°C as a solid, all-trans-retinyl palmitate is reported to be stable for at least four years.[4]

Experimental Protocols

Protocol for Determining Solubility (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.

Materials:

  • 13-cis-retinyl palmitate

  • Selected solvents (e.g., ethanol, DMSO, water)

  • Scintillation vials or other suitable containers

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC system with UV detector

  • Analytical balance

Procedure:

  • Add an excess amount of 13-cis-retinyl palmitate to a known volume of the selected solvent in a vial. The excess solid should be visible.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C).

  • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of 13-cis-retinyl palmitate in the diluted sample using a validated HPLC-UV method.

  • Calculate the original solubility in the solvent, accounting for the dilution factor.

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess 13-cis-retinyl palmitate to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to separate solid C->D E Withdraw supernatant D->E F Dilute for analysis E->F G Quantify by HPLC-UV F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of 13-cis-retinyl palmitate.

Protocol for Stability Analysis by HPLC (Forced Degradation Study)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Materials:

  • 13-cis-retinyl palmitate

  • Solutions for stress conditions:

    • Acidic: e.g., 0.1 M HCl

    • Basic: e.g., 0.1 M NaOH

    • Oxidative: e.g., 3% H₂O₂

  • High-purity solvents for sample preparation (e.g., ethanol, hexane)

  • HPLC system with a suitable column (e.g., C18 for reversed-phase or silica (B1680970) for normal-phase) and UV or fluorescence detector

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare stock solutions of 13-cis-retinyl palmitate in a suitable solvent.

  • Stress Conditions:

    • Acid/Base Hydrolysis: Add an equal volume of acidic or basic solution to the stock solution. Heat if necessary to accelerate degradation. Neutralize the samples before analysis.

    • Oxidation: Add the oxidative solution to the stock solution.

    • Thermal Degradation: Store the stock solution in an oven at a controlled elevated temperature (e.g., 60°C).

    • Photodegradation: Expose the stock solution to a controlled light source in a photostability chamber.

  • Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Dilute the aliquots to a suitable concentration.

    • Analyze the samples by HPLC. A normal-phase HPLC method can be effective in separating cis and trans isomers.[7]

  • Data Analysis:

    • Monitor the decrease in the peak area of 13-cis-retinyl palmitate over time.

    • Identify and quantify any degradation products.

    • Determine the degradation kinetics (e.g., first-order, zero-order).

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of 13-cis-retinyl palmitate Acid Acidic Prep->Acid Base Basic Prep->Base Oxidative Oxidative Prep->Oxidative Thermal Thermal Prep->Thermal Photo Photolytic Prep->Photo Sampling Sample at time points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by HPLC Sampling->Analysis Kinetics Determine degradation kinetics Analysis->Kinetics

Caption: Workflow for a forced degradation study of 13-cis-retinyl palmitate.

Biological Significance and Metabolism

The biological activity of 13-cis-retinyl palmitate is reported to be approximately 75% of that of the all-trans isomer.[3] In the body, retinyl esters, including the 13-cis form, serve as a storage form of Vitamin A. They are hydrolyzed to retinol, which can then be oxidized to retinal and subsequently to retinoic acid, the active form that regulates gene expression.[1]

The cellular uptake of retinol is a receptor-mediated process. Retinol circulates in the blood bound to retinol-binding protein (RBP). This complex binds to the membrane receptor STRA6, which facilitates the transport of retinol into the cell.[10][11] Inside the cell, retinol can be esterified back to retinyl esters by lecithin:retinol acyltransferase (LRAT) for storage or oxidized to retinoic acid.[1]

While specific signaling pathways directly activated by 13-cis-retinyl palmitate are not well-defined, its metabolic product, 13-cis-retinoic acid (isotretinoin), is a well-known therapeutic agent. It is thought that some of the biological effects of 13-cis-retinoids may be due to their isomerization to the more active all-trans and 9-cis isomers.[12]

Metabolic Pathway of Retinyl Esters

G RE Retinyl Esters (including 13-cis-retinyl palmitate) Retinol Retinol RE->Retinol Hydrolysis Retinol->RE Esterification (LRAT) Retinal Retinal Retinol->Retinal Oxidation Retinal->Retinol Reduction RA Retinoic Acid Retinal->RA Oxidation Gene Gene Regulation RA->Gene

Caption: Simplified metabolic pathway of retinyl esters.

Conclusion

13-cis-retinyl palmitate is a significant isomer of Vitamin A palmitate with notable biological activity. Its inherent instability, particularly to light and heat, necessitates careful handling and storage procedures. While specific quantitative data on its solubility and degradation kinetics are limited, the information available for the all-trans isomer provides a valuable starting point for research and development. The experimental protocols outlined in this guide offer a framework for generating more specific data for this compound. Further research into the precise solubility, stability, and specific biological roles of 13-cis-retinyl palmitate will be crucial for a more complete understanding of its contribution to Vitamin A metabolism and its potential applications.

References

"endogenous metabolism of 13-cis-Vitamin A palmitate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Endogenous Metabolism of 13-cis-Vitamin A Palmitate

Introduction

Vitamin A and its derivatives, collectively known as retinoids, are essential lipid-soluble micronutrients that play critical roles in vision, immune function, cellular differentiation, and embryonic development. The biological activity of Vitamin A is primarily mediated by its acid form, retinoic acid, which exists in several isomeric forms, including all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (isotretinoin). While the metabolism of all-trans-retinyl esters is well-documented, the endogenous pathway for 13-cis-retinoic acid, originating from its storage form, this compound (13-cis-retinyl palmitate), is less characterized. This guide provides a comprehensive overview of the putative metabolic cascade, synthesizes available quantitative data, details relevant experimental protocols, and highlights areas where further research is needed.

Putative Metabolic Pathway Overview

The endogenous conversion of 13-cis-retinyl palmitate to 13-cis-retinoic acid is presumed to follow a three-step enzymatic process analogous to the metabolism of its all-trans counterpart. This pathway involves:

  • Hydrolysis: The cleavage of the palmitate ester bond from 13-cis-retinyl palmitate to yield 13-cis-retinol (B135769).

  • Reversible Oxidation: The oxidation of 13-cis-retinol to 13-cis-retinal (B14616).

  • Irreversible Oxidation: The final oxidation of 13-cis-retinal to the biologically active 13-cis-retinoic acid.

Metabolic_Pathway RP 13-cis-Retinyl Palmitate ROL 13-cis-Retinol RP->ROL  Retinyl Ester  Hydrolase (REH) (Putative) RAL 13-cis-Retinal ROL->RAL  Alcohol Dehydrogenase  (e.g., ADH IV)  NAD+ RAL->ROL  Retinol Dehydrogenase  NADH RA 13-cis-Retinoic Acid RAL->RA  Retinaldehyde  Dehydrogenase (RALDH)  NAD+

Caption: Putative metabolic pathway of 13-cis-retinyl palmitate to 13-cis-retinoic acid.

Step 1: Hydrolysis of 13-cis-Retinyl Palmitate

Step 2: Oxidation of 13-cis-Retinol to 13-cis-Retinal

Once liberated, 13-cis-retinol undergoes a reversible oxidation to form 13-cis-retinal. This reaction is catalyzed by members of the alcohol dehydrogenase (ADH) superfamily.

Role of Class IV Alcohol Dehydrogenase (ADH IV)

Research into the substrate specificity of mammalian class IV ADH has provided specific insights into its interaction with 13-cis-retinol. Kinetic studies and molecular docking simulations indicate that 13-cis-retinol is a very poor substrate for human and rat ADH IV compared to all-trans-retinol and 9-cis-retinol. Molecular modeling suggests that the conformation of 13-cis-retinol results in a suboptimal positioning within the enzyme's active site, leading to low catalytic efficiency. Specifically, the distance between the catalytic zinc ion and the substrate's hydroxyl oxygen is significantly greater for the 13-cis isomer, indicating a less favorable binding orientation.

Enzymatic_Reaction_ADH4 sub 13-cis-Retinol enz ADH IV sub->enz prod 13-cis-Retinal enz->prod cofactor_out NADH + H+ enz->cofactor_out cofactor_in NAD+ cofactor_in->enz

Caption: Oxidation of 13-cis-retinol catalyzed by Alcohol Dehydrogenase IV (ADH IV).

Step 3: Oxidation of 13-cis-Retinal to 13-cis-Retinoic Acid

The final, irreversible step in the pathway is the oxidation of 13-cis-retinal to 13-cis-retinoic acid. This conversion is carried out by retinaldehyde dehydrogenases (RALDHs), which are members of the aldehyde dehydrogenase (ALDH) superfamily. While the role of RALDHs in converting all-trans-retinal (B13868) to all-trans-retinoic acid is well-established, specific kinetic data for the oxidation of 13-cis-retinal by these enzymes is sparse. It is presumed that one or more of the known RALDH isozymes are responsible for this reaction, but their relative contributions and efficiencies remain to be determined.

Quantitative Data Summary

The following table summarizes the available quantitative data on the interaction of retinoid isomers with human Class IV ADH. The lack of comprehensive data for the entire 13-cis pathway underscores the need for further research.

SubstrateEnzymeParameterValueReference
13-cis-Retinol Human Class IV ADHBinding Energy (kcal/mol)14.0
Zn-OH Distance (Å)3.3
Catalytic ActivityReported as not a substrate
9-cis-Retinol Human Class IV ADHBinding Energy (kcal/mol)21.0
Zn-OH Distance (Å)2.4
Catalytic ActivityReported as the best retinoid substrate
all-trans-Retinol Human Class IV ADHBinding Energy (kcal/mol)27.3
Zn-OH Distance (Å)2.4

Experimental Protocols

Protocol 1: In Vitro Enzyme Kinetics for Retinol Oxidation

This protocol describes a general method for determining the kinetic parameters of ADH activity with retinoid substrates.

  • Enzyme Preparation: Purify recombinant human Class IV ADH. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.5). The final reaction mixture should contain the buffer, a specified concentration of NAD+, and the purified enzyme.

  • Substrate Preparation: Prepare stock solutions of retinoid isomers (e.g., 13-cis-retinol, all-trans-retinol) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

  • Assay Procedure:

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding the retinoid substrate.

    • Monitor the reaction by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

  • Data Analysis: Calculate initial velocities from the linear portion of the absorbance-time curve. Determine kinetic parameters (Km and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Analysis of Retinoids by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the separation and quantification of 13-cis-retinoids from biological samples.

  • Sample Preparation (e.g., Plasma):

    • To 500 µL of plasma, add an internal standard.

    • Perform liquid-liquid extraction by adding an organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate).

    • Vortex vigorously and centrifuge to separate the phases.

    • Transfer the organic (upper) layer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • HPLC Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and acetic acid.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: UV detector set at a wavelength appropriate for retinoids (e.g., 340-350 nm).

  • Quantification: Create a calibration curve using standards of known concentrations of 13-cis-retinoic acid and other relevant retinoids. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Biological Sample (e.g., Plasma, Microsomes) Extract Liquid-Liquid Extraction Sample->Extract Evap Solvent Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Inject into HPLC Recon->Inject Sep Chromatographic Separation (C18 Column) Inject->Sep Detect UV Detection (350 nm) Sep->Detect Quant Quantification Detect->Quant

Caption: General experimental workflow for the analysis of retinoids from biological samples.

Conclusion and Future Directions

The endogenous metabolism of this compound is a critical pathway that gives rise to the potent signaling molecule 13-cis-retinoic acid. While the general steps are presumed to mirror those of all-trans-retinoid metabolism, there is a significant lack of specific biochemical and kinetic data for the enzymes involved in the 13-cis pathway. The available evidence suggests that some enzymes, like ADH IV, show a strong preference for other isomers, indicating that the metabolism of 13-cis-retinoids may be handled by a distinct set of enzymes or proceed with much lower efficiency.

Future research should focus on:

  • Identifying the specific retinyl ester hydrolases (REHs) responsible for hydrolyzing 13-cis-retinyl palmitate.

  • Characterizing the kinetic parameters of various alcohol and retinaldehyde dehydrogenases with 13-cis-retinol and 13-cis-retinal as substrates.

  • Elucidating the regulatory mechanisms that control the flux through this specific metabolic pathway.

A deeper understanding of this pathway is essential for researchers in nutrition, toxicology, and pharmacology, particularly for clarifying the endogenous roles of 13-cis-retinoic acid and the metabolic fate of related compounds.

A Technical Guide to the Physicochemical Characteristics of 13-cis-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 13-cis-retinyl palmitate, an important geometric isomer of retinyl palmitate. This document collates available data on its chemical properties, stability, and analytical methodologies, with a focus on differentiating it from its all-trans counterpart. The information is intended to support research, development, and analytical activities involving this compound.

Chemical and Physical Properties

13-cis-retinyl palmitate is the ester of 13-cis-retinol (B135769) and palmitic acid. While much of the available literature focuses on the more stable all-trans isomer, key data for the 13-cis form has been compiled below. It is important to note that specific experimental values for purified 13-cis-retinyl palmitate are scarce, and some properties are inferred from data on all-trans-retinyl palmitate and other retinoids.

Table 1: General Physicochemical Properties

PropertyValueSource
Chemical Name (2Z,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraen-1-yl palmitate[1]
Alternate Names 13-cis-Retinyl palmitate; 13-cis-Retinol 15-hexadecanoate[2]
CAS Number 26771-20-0[1][2]
Molecular Formula C₃₆H₆₀O₂[1][2]
Molecular Weight 524.86 g/mol [2]
Appearance Likely a yellow, viscous liquid or low-melting solid, similar to the all-trans isomer.[3]

Table 2: Solubility and Spectroscopic Data

PropertyValue/DescriptionSource
Solubility Insoluble in water. Soluble in most organic solvents such as chloroform, ether, and edible oils. Slightly soluble in alcohol.[3][4]
UV-Vis Spectrum (λmax) The UV absorption maximum is expected to be in the range of 325-328 nm in ethanol (B145695), similar to other retinoids.[3][5][6]
Molar Extinction Coefficient (ε) Specific data for the 13-cis isomer is not readily available. For all-trans-retinyl palmitate, the E1% (1 g/100 mL) at 325 nm in ethanol is approximately 975-1000.[3]
Fluorescence Excitation and emission wavelengths are expected to be similar to all-trans-retinyl palmitate (Excitation: ~325 nm, Emission: ~470 nm).[3]

Stability and Isomerization

Retinoids, including 13-cis-retinyl palmitate, are sensitive to environmental factors. Understanding their stability is critical for accurate analysis and formulation.

  • Heat Sensitivity : 13-cis-retinyl palmitate is known to be formed from all-trans-retinyl palmitate through heat-induced isomerization. This suggests that while heat can generate the 13-cis isomer, excessive heat will likely lead to a mixture of various isomers and degradation products.[7][8]

  • Light Sensitivity : Like all retinoids, 13-cis-retinyl palmitate is sensitive to light, particularly UV light. Exposure can lead to further isomerization and degradation. All laboratory operations should be performed under subdued light, and solutions should be stored in amber glassware or containers protected with aluminum foil.[5][8]

  • Oxidative Stability : The presence of oxygen can lead to the degradation of retinoids. It is recommended to store the compound and its solutions under an inert atmosphere (e.g., argon or nitrogen) and to use antioxidants such as butylated hydroxytoluene (BHT) in solutions to retard oxidation.[8]

  • Storage : For long-term stability, 13-cis-retinyl palmitate should be stored as a solid at low temperatures (e.g., -20°C) in the dark and under an inert atmosphere. Solutions should also be stored at low temperatures.[9]

Biological Activity and Metabolism

The biological activity of 13-cis-retinyl palmitate is reported to be approximately 75% of that of all-trans-retinyl palmitate, which is considered the most biologically active form.[4]

Cellular Uptake and Metabolism

The metabolism of 13-cis-retinyl palmitate is expected to follow the general pathway for retinyl esters.

13-cis-Retinyl Palmitate 13-cis-Retinyl Palmitate Retinyl Ester Hydrolase Retinyl Ester Hydrolase 13-cis-Retinyl Palmitate->Retinyl Ester Hydrolase 13-cis-Retinol 13-cis-Retinol Retinyl Ester Hydrolase->13-cis-Retinol Hydrolysis Cellular Retinol-Binding Protein (CRBP) Cellular Retinol-Binding Protein (CRBP) 13-cis-Retinol->Cellular Retinol-Binding Protein (CRBP) Binding Further Metabolism Further Metabolism Cellular Retinol-Binding Protein (CRBP)->Further Metabolism

Cellular processing of 13-cis-retinyl palmitate.

Upon cellular uptake, it is likely hydrolyzed by retinyl ester hydrolases to yield 13-cis-retinol and palmitic acid.[3][10] 13-cis-retinol can then bind to cellular retinol-binding proteins (CRBPs), which facilitate its transport and subsequent metabolism.[11] It is important to note that 13-cis-retinoic acid, a downstream metabolite, is thought to exert many of its biological effects after intracellular isomerization to all-trans-retinoic acid, which then binds to nuclear retinoid receptors.[12] It is plausible that a similar isomerization step is crucial for the biological activity derived from 13-cis-retinyl palmitate.

Experimental Protocols

Synthesis via Isomerization

A common method for preparing 13-cis-retinyl palmitate is through the isomerization of the all-trans isomer. While a specific protocol for isolating pure 13-cis-retinyl palmitate is not detailed in the searched literature, a general approach for generating a mixture of isomers is described.

Protocol: Iodine-Catalyzed Isomerization of All-trans-Retinyl Palmitate

  • Dissolution : Dissolve all-trans-retinyl palmitate in a suitable organic solvent (e.g., hexane (B92381) or ethanol) in a light-protected flask.

  • Catalyst Addition : Add a catalytic amount of iodine to the solution.

  • Incubation : Stir the reaction mixture at room temperature, protected from light. The reaction progress can be monitored by HPLC to observe the formation of different isomers.

  • Equilibrium : Allow the reaction to proceed until an equilibrium mixture of isomers is formed. One study reported an equilibrium mixture containing approximately 24% 13-cis-retinyl palmitate.[7]

  • Quenching : The reaction can be quenched by the addition of a sodium thiosulfate (B1220275) solution to remove the iodine.

  • Purification : The resulting mixture of isomers requires purification, typically by preparative normal-phase HPLC, to isolate the 13-cis-retinyl palmitate.

cluster_0 Isomerization Process All-trans-RP All-trans-RP Iodine Catalyst Iodine Catalyst All-trans-RP->Iodine Catalyst Isomer Mixture Isomer Mixture Iodine Catalyst->Isomer Mixture Isomerization 13-cis-RP 13-cis-RP Isomer Mixture->13-cis-RP Purification (NP-HPLC)

Workflow for the synthesis of 13-cis-retinyl palmitate.
Analytical Methodology: HPLC Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the primary technique for the separation and quantification of retinyl palmitate isomers. Normal-phase HPLC is generally more effective than reversed-phase HPLC for separating geometric isomers of retinoids.

Protocol: Normal-Phase HPLC for Retinyl Palmitate Isomer Separation

  • Instrumentation : An HPLC system equipped with a UV detector is required.

  • Column : A silica-based normal-phase column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm).[13]

  • Mobile Phase : A non-polar mobile phase is used. A common mobile phase consists of a mixture of n-hexane (or n-heptane) with a small percentage of a more polar solvent like 2-propanol (isopropanol) or ethyl acetate. The exact ratio needs to be optimized for the specific column and system to achieve baseline separation of the isomers. For example, a mobile phase of n-heptane and isopropyl alcohol (e.g., 75:25 v/v) has been used.[12]

  • Flow Rate : A typical flow rate is 1.0 to 2.0 mL/min.

  • Detection : UV detection at the λmax of retinyl palmitate, typically around 325 nm.[12][13]

  • Sample Preparation : Samples should be dissolved in the mobile phase or a compatible solvent. It is crucial to protect samples from light and oxidation during preparation and analysis.

  • Injection Volume : Typically in the range of 20 µL.[12]

cluster_1 NP-HPLC Analysis Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection NP-Silica Column NP-Silica Column HPLC Injection->NP-Silica Column Isocratic Elution Isocratic Elution NP-Silica Column->Isocratic Elution UV Detection (325 nm) UV Detection (325 nm) Isocratic Elution->UV Detection (325 nm) Chromatogram Chromatogram UV Detection (325 nm)->Chromatogram

Workflow for the analysis of 13-cis-retinyl palmitate by NP-HPLC.

Summary and Future Directions

13-cis-retinyl palmitate is a significant isomer of retinyl palmitate, notable for its formation via thermal processing and its distinct, though reduced, biological activity compared to the all-trans form. This guide provides a summary of its known physicochemical properties and relevant experimental protocols.

A significant gap in the literature exists regarding specific quantitative data for pure 13-cis-retinyl palmitate. Future research should focus on:

  • The isolation of highly purified 13-cis-retinyl palmitate to allow for the precise determination of its melting point, molar absorptivity, and solubility in various solvents.

  • Detailed kinetic studies of the thermal and photochemical isomerization of all-trans-retinyl palmitate to better understand the formation and degradation pathways of the 13-cis isomer.

  • Elucidation of the specific interactions of 13-cis-retinyl palmitate and its metabolite, 13-cis-retinol, with cellular binding proteins and metabolic enzymes.

  • Investigation into any unique signaling pathways or biological roles that may be specific to the 13-cis isomer, beyond its function as a precursor to 13-cis-retinoic acid.

A deeper understanding of these aspects will be invaluable for researchers and professionals in the fields of nutrition, pharmacology, and drug development.

References

Methodological & Application

Quantification of 13-cis-Retinyl Palmitate in Tissue Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of 13-cis-retinyl palmitate in various tissue samples. The methodologies outlined are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common methods for the sensitive and specific measurement of retinoids.

Introduction

13-cis-retinyl palmitate is a geometric isomer of retinyl palmitate, the primary storage form of vitamin A in the body. While all-trans-retinyl palmitate is the most abundant and biologically active precursor to all-trans-retinoic acid, the 13-cis isomer also plays a role in retinoid metabolism and signaling. Accurate quantification of 13-cis-retinyl palmitate in tissues is crucial for understanding its physiological and pathological roles, as well as for pharmacokinetic studies of retinoid-based drugs. Retinoids are sensitive to light and oxidation, necessitating careful handling during all stages of sample collection, preparation, and analysis.

Data Presentation

The following tables summarize representative quantitative data for retinyl palmitate in various tissues. It is important to note that most available literature focuses on the quantification of all-trans-retinyl palmitate or total retinyl esters. Specific quantitative data for endogenous levels of 13-cis-retinyl palmitate are limited. The provided data for all-trans-retinyl palmitate can serve as a reference for expected concentration ranges.

Table 1: Retinyl Palmitate Concentrations in Mouse Tissues

TissueAnalyteConcentration (nmol/g tissue)MethodReference
Liverall-trans-Retinyl Palmitate1008.89 ± 80.54HPLC/UV[1]
Liver (Excess Vitamin A Diet)all-trans-Retinyl Palmitate101,239.25 ± 15,641.06HPLC/UV[1]
Brainall-trans-Retinyl Palmitate< LOQ (15.92 pmol)HPLC/UV[1]
Brain (Excess Vitamin A Diet)all-trans-Retinyl Palmitate21.89 ± 6.57HPLC/UV[1]

Table 2: Retinyl Palmitate Concentrations in Rat Tissues

TissueAnalyteConcentrationMethodReference
Lung (Fetal)Retinyl Palmitate2.3 ± 0.36 µg/gHPLC[2]
Lung (Postnatal)Retinyl Palmitate0.63 ± 0.20 µg/gHPLC[2]
Liver (Diabetic)Retinyl PalmitateNo significant changeHPLC[3]

Table 3: Retinoid Concentrations in Human Tissues and Plasma

Sample TypeAnalyteConcentrationMethodReference
Plasma (Baseline)13-cis-Retinoic Acid2.66 ± 0.60 µg/mLHPLC[4]
Plasma (Post Retinyl Palmitate Supplementation)13-cis-Retinoic AcidIncreasedHPLC[4][5]
Retinal Epithelial Cells11-cis-Retinyl Palmitate Hydrolysis (Apparent Km)19 µMEnzymatic Assay[6]

Experimental Protocols

The following are detailed protocols for the extraction and quantification of retinyl esters from tissue samples. All procedures involving retinoids should be performed under red or yellow light to prevent photoisomerization.[7]

Protocol 1: Sample Preparation and Lipid Extraction from Tissue

This protocol is a general procedure for the extraction of lipids, including retinyl esters, from tissue samples.

Materials:

  • Tissue sample (10-100 mg)

  • Phosphate-buffered saline (PBS), ice-cold

  • Homogenizer (e.g., rotor-stator or bead beater)

  • Hexane (B92381)

  • Ethanol (B145695)

  • Butylated hydroxytoluene (BHT) solution (1 mg/mL in ethanol)

  • Internal standard (e.g., retinyl acetate)

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh the frozen tissue sample (10-100 mg) and place it in a pre-chilled homogenization tube.

  • Add ice-cold PBS to the tube (e.g., 1 mL per 100 mg of tissue).

  • Add BHT solution to a final concentration of 0.1 mg/mL to prevent oxidation.

  • Add a known amount of internal standard (e.g., retinyl acetate) to each sample.

  • Homogenize the tissue on ice until a uniform consistency is achieved.

  • To the homogenate, add 2 volumes of ethanol to precipitate proteins. Vortex thoroughly.

  • Add 4 volumes of hexane to the mixture for lipid extraction. Vortex vigorously for 2 minutes.

  • Centrifuge the sample at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the upper hexane layer containing the lipids and transfer it to a clean tube.

  • Repeat the hexane extraction (steps 7-9) on the lower aqueous phase to maximize recovery.

  • Combine the hexane extracts.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a small, known volume of mobile phase (e.g., 100 µL) for HPLC or LC-MS/MS analysis.

Protocol 2: Quantification of 13-cis-Retinyl Palmitate by HPLC-UV

This protocol describes a method for the separation and quantification of retinyl palmitate isomers using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a UV detector

  • C18 or C30 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 13-cis-retinyl palmitate standard

  • all-trans-retinyl palmitate standard

  • Internal standard (e.g., retinyl acetate)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 100% Methanol or a gradient of Methanol and Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detection Wavelength: 325 nm

Procedure:

  • Prepare a series of standard solutions of 13-cis-retinyl palmitate, all-trans-retinyl palmitate, and the internal standard of known concentrations in the mobile phase.

  • Generate a calibration curve by injecting the standard solutions and plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Inject the reconstituted tissue extracts into the HPLC system.

  • Identify the peaks for 13-cis-retinyl palmitate and other retinoids based on their retention times compared to the standards.

  • Quantify the amount of 13-cis-retinyl palmitate in the samples by comparing their peak area ratios to the calibration curve.

Protocol 3: Quantification of 13-cis-Retinyl Palmitate by LC-MS/MS

For higher sensitivity and specificity, LC-MS/MS is the preferred method.

Instrumentation:

  • LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.

Reagents:

  • Same as for HPLC-UV analysis.

  • Formic acid (for mobile phase modification)

Chromatographic Conditions:

  • Similar to HPLC-UV, but often with a lower flow rate (e.g., 0.3-0.5 mL/min) and the addition of a small percentage of formic acid (e.g., 0.1%) to the mobile phase to improve ionization.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive APCI or ESI.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 13-cis-retinyl palmitate and the internal standard. For retinyl palmitate, a common transition is the fragmentation of the parent ion to the retinyl ion (m/z 269).

  • Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

Procedure:

  • Follow the same procedure for standard preparation and calibration curve generation as in the HPLC-UV method, using the peak areas from the MRM chromatograms.

  • Inject the reconstituted tissue extracts into the LC-MS/MS system.

  • Quantify 13-cis-retinyl palmitate in the samples based on the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of 13-cis-retinyl palmitate.

experimental_workflow sample Tissue Sample (e.g., Liver, Lung) homogenization Homogenization in PBS with BHT sample->homogenization extraction Liquid-Liquid Extraction with Hexane homogenization->extraction evaporation Evaporation under Nitrogen extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution analysis LC-MS/MS or HPLC Analysis reconstitution->analysis quantification Quantification using Calibration Curve analysis->quantification data Data Reporting (nmol/g tissue) quantification->data

Caption: Experimental workflow for the quantification of 13-cis-retinyl palmitate.

metabolic_pathway c13RP 13-cis-Retinyl Palmitate (in tissue stores) c13R 13-cis-Retinol c13RP->c13R Retinyl Ester Hydrolase c13RAL 13-cis-Retinal c13R->c13RAL Retinol (B82714) Dehydrogenase c13RA 13-cis-Retinoic Acid c13RAL->c13RA Retinaldehyde Dehydrogenase atRA all-trans-Retinoic Acid c13RA->atRA Isomerization RAR Retinoic Acid Receptors (RARs) c13RA->RAR atRA->RAR gene Gene Transcription RAR->gene

Caption: Metabolic pathway of 13-cis-retinyl palmitate.

References

Application Notes and Protocols for LC-MS/MS Analysis of 13-cis-Retinoids in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-cis-retinoic acid (isotretinoin) is a biologically significant retinoid, a class of compounds derived from vitamin A.[1][2] It plays a crucial role in various physiological processes, including cell differentiation, proliferation, and apoptosis. In clinical practice, it is widely used in the treatment of severe acne. Given its therapeutic importance and biological relevance, accurate and sensitive quantification of 13-cis-retinoic acid and related retinoids in biological matrices such as serum is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.

This document provides detailed application notes and protocols for the quantitative analysis of 13-cis-retinoids in serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology offers high sensitivity and specificity, enabling the reliable measurement of these compounds at low concentrations.[1][2] The protocols described herein cover sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Two primary sample preparation techniques are detailed: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[1][2] Both methods have demonstrated good performance, and the choice may depend on laboratory preference, sample throughput requirements, and specific matrix characteristics.

Protocol 1: Sample Preparation by Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis.[1]

Materials:

  • Serum samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (ISTD) solution (e.g., 13-cis-retinoic acid-d5) in a suitable solvent

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 200 µL of serum sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard solution and briefly vortex.[1]

  • Add 400 µL of acetonitrile to each tube to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 1 minute.[1]

  • Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract by removing more matrix components, which can enhance assay sensitivity and reduce ion suppression.[1][2]

Materials:

  • Serum samples

  • Acetonitrile (ACN), HPLC grade

  • Methyl-tert-butyl ether (MTBE), HPLC grade

  • Internal Standard (ISTD) solution (e.g., 13-cis-retinoic acid-d5)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 1:3 water:methanol)[1]

Procedure:

  • Pipette 200 µL of serum sample, calibrator, or quality control sample into a suitable tube.

  • Add 20 µL of the internal standard solution and briefly vortex.[1]

  • Add 200 µL of acetonitrile and vortex for 1 minute.[2]

  • Add 1.2 mL of methyl-tert-butyl ether and vortex for another minute.[1][2]

  • Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers.[1][2]

  • Transfer the upper organic layer to a clean tube.[1]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[1]

  • Reconstitute the dried extract in 200 µL of the reconstitution solution (e.g., 1:3 water:methanol).[1][2]

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

The following are typical LC parameters for the separation of 13-cis-retinoids.

ParameterRecommended Setting
HPLC System Vanquish Horizon HPLC binary pump or equivalent[1]
Column Accucore C18, 100 x 2.1 mm, 2.6 µm[1]
Column Temperature 30 °C[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Methanol[1]
Flow Rate 0.4 mL/min (example, may need optimization)
Injection Volume 10 µL[1]
Sampler Temperature 4 °C[1]
Gradient A suitable gradient should be developed to ensure the separation of 13-cis-retinoic acid from other isomers and matrix components. An example gradient could start at a lower percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. A total run time of approximately 8 minutes has been reported to be effective.[1]
Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer is typically used for quantitative analysis.

ParameterRecommended Setting
Mass Spectrometer TSQ Endura Tandem Mass Spectrometer or equivalent[1]
Ionization Mode Electrospray Ionization (ESI) in positive and negative modes may be evaluated, with positive Atmospheric Pressure Chemical Ionization (APCI) also being a viable option.[1][3]
Scan Type Selected Reaction Monitoring (SRM)[2]
SRM Transitions Specific precursor-to-product ion transitions for 13-cis-retinoic acid and its internal standard must be optimized. For example, a transition for 13-cis-retinoic acid could be m/z 301 -> m/z 205.[3]

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the analysis of 13-cis-retinoic acid and other retinoids. The data is compiled from studies employing similar methodologies.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) for 13-cis-Retinoic Acid

Sample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Protein Precipitation25 - 100025[2]
Liquid-Liquid Extraction2.5 - 10002.5[2]

Table 2: Linearity and LLOQ for a Panel of Retinoids (using LLE)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
13-cis-Retinoic Acid 2.5 - 1000 2.5 [2]
all-trans-Retinoic Acid1 - 10002.5[2]
Retinol (B82714)1 - 10001[2]
Retinal0.25 - 10000.25[2]
Acitretin0.25 - 10000.25[2]

Note: The linearity and LLOQ values can vary depending on the specific instrumentation and method optimization.

Method Performance:

  • Linearity: The assay demonstrated good linearity with a coefficient of determination (R²) > 0.98 for all analyzed retinoids.[1]

  • Reproducibility: Excellent reproducibility was observed, with coefficients of variation (%CV) of less than 10%.[1]

  • Accuracy: The accuracy of the methods was verified using standardized reference materials.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of 13-cis-retinoids in serum.

workflow LC-MS/MS Workflow for 13-cis-Retinoid Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample (200 µL) add_istd Add Internal Standard serum->add_istd ppt Protein Precipitation (Acetonitrile) add_istd->ppt PPT Path lle Liquid-Liquid Extraction (Acetonitrile, MTBE) add_istd->lle LLE Path vortex1 Vortex ppt->vortex1 lle->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant drydown Evaporate to Dryness centrifuge1->drydown lcms LC-MS/MS System supernatant->lcms reconstitute Reconstitute drydown->reconstitute reconstitute->lcms data_acq Data Acquisition (SRM) lcms->data_acq data_proc Data Processing data_acq->data_proc quant Quantification data_proc->quant

Caption: General workflow for serum sample preparation and LC-MS/MS analysis.

Note: Signaling pathway diagrams for 13-cis-retinoids are complex and context-dependent. A generalized diagram would not be scientifically accurate without a specific biological context (e.g., a particular cell type or disease model). Researchers are encouraged to consult relevant biochemical pathway databases for their specific area of interest.

References

Animal Models for Investigating the Effects of 13-cis-Retinyl Palmitate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-cis-retinyl palmitate, a retinoid and an ester of retinol (B82714) (vitamin A), is a compound of significant interest in dermatological and oncological research. Its biological activities, mediated through conversion to active metabolites like 13-cis-retinoic acid, influence cellular proliferation, differentiation, and apoptosis.[1][2][3] Understanding its efficacy and safety profile is paramount for its potential therapeutic applications. This document provides detailed application notes and protocols for utilizing various animal models to study the effects of 13-cis-retinyl palmitate, with a focus on dermatological and teratogenic endpoints.

I. Animal Models and Experimental Designs

A variety of animal models have been employed to elucidate the biological effects of retinoids. The choice of model depends on the specific research question, such as carcinogenicity, teratogenicity, or effects on skin photoaging.

Murine Models

Mice are frequently used due to their genetic tractability, relatively short lifespan, and well-characterized biology.

  • CD-1 Mice: This outbred stock is often used in toxicology and pharmacology studies.

  • SKH-1 Hairless Mice: This immunocompetent hairless strain is an excellent model for studying skin-related effects, including photoaging and photocarcinogenesis, as the lack of hair facilitates observation and topical application.[4][5][6]

  • C57BL/6 Mice: This inbred strain is commonly used for immunological and genetic studies.[7][8]

Rat Models

Sprague-Dawley rats are another common rodent model in toxicology and teratogenicity studies.[9]

Non-Human Primate Models

Cynomolgus monkeys (Macaca fascicularis) are a valuable model for teratogenicity studies due to their physiological and developmental similarities to humans.[10][11]

II. Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of retinyl palmitate and related retinoids in different animal models.

Table 1: Dermatological and Carcinogenesis Studies in Murine Models

Animal ModelCompoundAdministration RouteDosageDurationKey Findings
CD-1 MiceRetinyl PalmitateDietary4,000-650,000 IU/kg diet7-10 weeksIncreased number of peritoneal exudate cells and enhanced tumoricidal activities of peritoneal macrophages.[12]
SKH-1 MiceRetinyl PalmitateTopical0.1% - 13% cream13 weeksDose-dependent increase in retinyl palmitate and retinol levels in the skin.[5]
SKH-1 MiceRetinyl PalmitateTopicalNot specified40 weeksWith simulated solar light exposure, retinyl palmitate creams led to earlier onset and increased incidence of skin squamous cell neoplasms compared to control cream.[4]
C3H/HeN MiceRetinyl PalmitateDietary120 IU/g dietStarted 18 weeks before UVB exposure and continued throughoutReduced tumor burden per mouse induced by UV irradiation, but did not influence tumor incidence.[13]

Table 2: Teratogenicity Studies

Animal ModelCompoundAdministration RouteDosageGestational Days of AdministrationKey Findings
Cynomolgus MonkeyVitamin A PalmitateOral7,500 - 80,000 IU/kg16-27NOAEL for malformations: 7,500 IU/kg; LOAEL: 20,000 IU/kg. Dose-related increase in abortion and malformations.[10]
Sprague-Dawley RatRetinyl PalmitateNot specifiedTeratogenic dose9Induced abnormalities of the second visceral arch.[9]

III. Experimental Protocols

Protocol for Topical Application of Retinyl Palmitate in SKH-1 Mice for Photo-co-carcinogenesis Studies

Objective: To evaluate the potential of topically applied retinyl palmitate to enhance UV-induced skin tumor development.

Materials:

  • SKH-1 hairless mice (male and female, 6-8 weeks old)

  • Control cream (vehicle)

  • Cream containing desired concentrations of retinyl palmitate (e.g., 0.1%, 1%, 5%)

  • Simulated solar light (SSL) source (e.g., xenon arc lamp)

  • Calibrated radiometer

  • Standard animal housing and diet

Procedure:

  • Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the start of the study. House animals individually in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Grouping: Randomly assign mice to treatment groups (e.g., No cream + SSL, Control cream + SSL, Retinyl palmitate cream + SSL). A typical group size is 36 mice per sex.

  • Topical Application:

    • Five days a week, apply a defined amount of the specified cream (e.g., 50 µL) to the dorsal skin of each mouse.

    • Gently spread the cream over the entire dorsal surface.

  • Simulated Solar Light (SSL) Exposure:

    • Immediately after cream application, expose the mice to SSL.

    • The SSL dose should be calibrated and consistent across all exposure sessions.

  • Monitoring:

    • Monitor the animals daily for clinical signs of toxicity.

    • Record body weights weekly.

    • Observe the dorsal skin for the appearance of tumors weekly. Record the date of appearance, location, and size of all tumors.

  • Study Duration: Continue the treatment and exposure for a predetermined period, for example, 40 weeks.[4]

  • Necropsy and Histopathology:

    • At the end of the study, euthanize the mice.

    • Perform a complete necropsy.

    • Collect skin samples, including all tumors, and fix them in 10% neutral buffered formalin.

    • Embed tissues in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A qualified pathologist should perform a microscopic examination to determine the incidence and multiplicity of squamous cell neoplasms.

Protocol for Oral Administration of Retinyl Palmitate in Cynomolgus Monkeys for Teratogenicity Assessment

Objective: To determine the no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL) of orally administered retinyl palmitate for developmental toxicity.

Materials:

  • Pregnant cynomolgus monkeys (Macaca fascicularis) with confirmed gestational age

  • Vitamin A palmitate solution

  • Vehicle control (e.g., corn oil)

  • Oral gavage equipment

  • Ultrasound equipment for fetal monitoring

Procedure:

  • Animal Selection and Housing: Use time-mated pregnant female cynomolgus monkeys. House them individually in appropriate primate caging with environmental enrichment.

  • Dosing:

    • Administer the designated dose of Vitamin A palmitate or vehicle control orally once daily via gavage.

    • Dosing should occur during the critical period of organogenesis, for example, from gestation day 16 to 27.[10]

  • Clinical Observations: Monitor the animals daily for any signs of maternal toxicity (e.g., changes in appetite, behavior, or body weight).

  • Fetal Monitoring: Perform periodic ultrasounds to monitor fetal viability and development.

  • Cesarean Section: On a predetermined gestation day (e.g., day 100), perform a cesarean section to deliver the fetus.

  • Fetal Examination:

    • Examine the fetus for external, visceral, and skeletal malformations.

    • Record fetal body weight and crown-rump length.

  • Data Analysis: Analyze the incidence of malformations, abortions, and fetal death in each dose group to determine the NOAEL and LOAEL.

Protocol for HPLC Analysis of Retinol and Retinyl Palmitate in Skin Tissue

Objective: To quantify the levels of retinol and retinyl palmitate in skin samples.

Materials:

  • Skin tissue samples

  • Phosphate-buffered saline (PBS), pH 7.4

  • Homogenizer

  • Hexane, ethanol, butylated hydroxytoluene (BHT)

  • Internal standard (e.g., retinyl acetate)

  • HPLC system with a UV detector and a reverse-phase C18 column

Procedure:

  • Sample Preparation (under dim yellow light to prevent retinoid degradation):

    • Thaw and weigh the skin tissue sample (20-80 mg).

    • Homogenize the tissue in PBS.

    • Add the internal standard to the homogenate.

  • Extraction:

    • Extract the retinoids from the homogenate using a solvent mixture such as hexane:ethanol. The addition of an antioxidant like BHT is recommended to prevent degradation.

    • Vortex the mixture and centrifuge to separate the phases.

    • Collect the upper organic phase containing the retinoids.

    • Repeat the extraction process.

    • Evaporate the pooled organic phases to dryness under a stream of nitrogen.

  • HPLC Analysis:

    • Reconstitute the dried extract in the mobile phase.

    • Inject an aliquot into the HPLC system.

    • Use a reverse-phase C18 column and a mobile phase gradient, for example, starting with water/acetonitrile and transitioning to 100% acetonitrile.[14]

    • Detect the retinoids using a UV detector set at approximately 325 nm.[14][15]

  • Quantification:

    • Identify and quantify retinol and retinyl palmitate peaks based on the retention times of pure standards.

    • Calculate the concentration of each analyte relative to the internal standard.

IV. Signaling Pathways and Experimental Workflows

Retinoid Signaling Pathway

Retinyl palmitate acts as a pro-drug and is metabolized to retinol, which is then converted to the biologically active retinoic acid. Retinoic acid isomers, such as 13-cis-retinoic acid and all-trans-retinoic acid, regulate gene expression by binding to nuclear receptors, the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[16][17] These receptors form heterodimers that bind to specific DNA sequences called Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[16][17]

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinyl Palmitate Retinyl Palmitate Retinol Retinol Retinyl Palmitate->Retinol Esterases Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH/ADH Retinoic Acid Retinoic Acid Retinaldehyde->Retinoic Acid RALDH CRABP CRABP Retinoic Acid->CRABP RAR RAR CRABP->RAR Transport RXR RXR RAR->RXR RARE RARE (DNA) RXR->RARE Binding Gene Transcription Gene Transcription RARE->Gene Transcription Modulation

Caption: Simplified Retinoid Signaling Pathway.

Experimental Workflow for Photo-co-carcinogenesis Study

The following diagram illustrates the key steps in a typical photo-co-carcinogenesis study in SKH-1 mice.

Experimental_Workflow cluster_treatment start Start acclimatization Animal Acclimatization (SKH-1 Mice) start->acclimatization grouping Randomized Grouping acclimatization->grouping treatment_loop Daily Treatment Cycle (5 days/week for 40 weeks) grouping->treatment_loop topical_app Topical Application (Control or Retinyl Palmitate Cream) end_study End of Study (40 weeks) treatment_loop->end_study uv_exposure Simulated Solar Light Exposure topical_app->uv_exposure monitoring Weekly Monitoring (Tumor Incidence, Body Weight) monitoring->treatment_loop necropsy Necropsy end_study->necropsy histopathology Histopathological Analysis necropsy->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis end End data_analysis->end

Caption: Workflow for a Photo-co-carcinogenesis Study.

References

Application Notes and Protocols for the Analysis of 13-cis-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 13-cis-Retinyl palmitate is a geometric isomer of retinyl palmitate, a common form of vitamin A used in fortified foods and dietary supplements. The all-trans isomer is the most biologically active form; however, exposure to heat and light can cause isomerization to cis isomers, such as 13-cis-retinyl palmitate, which has lower bioactivity[1]. Therefore, accurate analytical methods are crucial for the quantification and characterization of 13-cis-retinyl palmitate to ensure the quality and efficacy of products containing vitamin A. These application notes provide detailed protocols for the analysis of 13-cis-retinyl palmitate analytical standards using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Standard Information

Analytical standards of 13-cis-retinyl palmitate are available from various commercial suppliers. A typical Certificate of Analysis (CoA) for a 13-cis-retinyl palmitate standard would include the following information.

Table 1: Representative Certificate of Analysis for 13-cis-Retinyl Palmitate

ParameterSpecification
Product Name 13-cis-Retinyl Palmitate
CAS Number 26771-20-0
Molecular Formula C₃₆H₆₀O₂
Molecular Weight 524.86 g/mol
Appearance Yellow to orange, viscous oil or solid
Purity (by HPLC) ≥95%
Identity Conforms to the structure by ¹H-NMR, Mass Spectrometry, and UV-Vis Spectroscopy
UV Maximum (in Hexane) Approximately 325-328 nm
Storage Conditions -20°C, protect from light and air
Retest Date 24 months from the date of analysis

Note: This is a representative example. Actual values may vary by supplier and lot.

Experimental Protocols

Extreme care should be taken to protect solutions of 13-cis-retinyl palmitate from light and heat to prevent isomerization and degradation. The use of amber glassware or aluminum foil-wrapped containers is recommended.

This protocol describes a normal-phase HPLC method for the separation and quantification of 13-cis-retinyl palmitate. Normal-phase chromatography is often preferred for separating geometric isomers of retinoids.

2.1.1. Materials and Reagents

  • 13-cis-Retinyl Palmitate analytical standard

  • n-Hexane, HPLC grade

  • Isopropyl alcohol (IPA), HPLC grade

  • Methanol (B129727), HPLC grade

  • Butylated hydroxytoluene (BHT), optional antioxidant

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials with inserts

2.1.2. Preparation of Standard Solutions

  • Primary Stock Solution (approx. 100 µg/mL): Accurately weigh approximately 10 mg of 13-cis-retinyl palmitate standard into a 100 mL amber volumetric flask. Dissolve and dilute to volume with n-hexane. Add a small amount of BHT (e.g., 50 ppm) to prevent oxidation if desired.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).

2.1.3. HPLC-UV Instrumentation and Conditions

Table 2: HPLC-UV Method Parameters

ParameterCondition
HPLC System A system equipped with a pump, autosampler, column oven, and UV-Vis detector.
Column Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase n-Hexane:Isopropyl alcohol (e.g., 99:1 v/v or 96:4 v/v)[2]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
UV Detection 326 nm[2]
Run Time Approximately 10-15 minutes, sufficient to elute the analyte and any potential isomers.

2.1.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject any unknown samples for analysis.

2.1.5. Data Analysis

  • Identify the 13-cis-retinyl palmitate peak based on its retention time from the standard injections.

  • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Quantify the concentration of 13-cis-retinyl palmitate in unknown samples using the calibration curve.

This protocol provides a method for the sensitive and selective analysis of 13-cis-retinyl palmitate using LC-MS/MS, which is particularly useful for complex matrices or when low detection limits are required.

2.2.1. Materials and Reagents

  • 13-cis-Retinyl Palmitate analytical standard

  • Methanol, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Class A volumetric flasks and pipettes

  • Amber HPLC vials with inserts

2.2.2. Preparation of Standard Solutions

  • Primary Stock Solution (approx. 100 µg/mL): Prepare as described in section 2.1.2, using methanol as the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition to cover a suitable concentration range (e.g., 1 - 1000 ng/mL)[3].

2.2.3. LC-MS/MS Instrumentation and Conditions

Table 3: LC-MS/MS Method Parameters

ParameterCondition
LC System A UPLC or HPLC system capable of binary gradient elution.
Mass Spectrometer A tandem quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)[4]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Methanol with 0.1% formic acid
Gradient Elution A suitable gradient to separate the analyte from potential interferences. For example: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Positive APCI or ESI
MRM Transitions Monitor the precursor to product ion transition for retinyl palmitate (e.g., m/z 525.5 -> 269.2). Specific tuning for 13-cis-retinyl palmitate should be performed.

2.2.4. Analysis Procedure

  • Optimize the mass spectrometer parameters (e.g., collision energy, cone voltage) for 13-cis-retinyl palmitate by infusing a standard solution.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject a blank to check for system cleanliness.

  • Inject the working standard solutions to construct a calibration curve.

  • Inject unknown samples for quantification.

2.2.5. Data Analysis

  • Identify the 13-cis-retinyl palmitate peak based on its retention time and specific MRM transition.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculate the concentration of 13-cis-retinyl palmitate in samples from the calibration curve.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of retinyl palmitate isomers. It is important to note that these values are often reported for all-trans-retinyl palmitate or a mixture of isomers and should be validated specifically for 13-cis-retinyl palmitate.

Table 4: HPLC-UV Method Performance

ParameterTypical Value RangeReference Matrix
Linearity Range (R²) 0.05 - 5 µg/mL (>0.998)[1]Standard Solution
Limit of Detection (LOD) 0.015 - 0.029 µg/mL[2]Standard Solution
Limit of Quantification (LOQ) 0.051 - 0.096 µg/mL[2]Standard Solution
Recovery 86 - 103%[5]Fortified Vegetable Oil
Precision (%RSD) <2%[2]Standard Solution

Table 5: LC-MS/MS Method Performance

ParameterTypical Value RangeReference Matrix
Linearity Range (R²) 10 - 1000 ng/mL (>0.98)[3]Serum
Limit of Quantification (LOQ) 10 ng/mL[3]Serum
Recovery Data not specifically available for 13-cis isomer-
Precision (%CV) ≤6.9%[6]Serum (for Vitamin A)

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilutions dissolve->dilute hplc HPLC-UV Analysis dilute->hplc lcms LC-MS/MS Analysis dilute->lcms calibrate Generate Calibration Curve hplc->calibrate lcms->calibrate quantify Quantify Unknowns calibrate->quantify

Caption: General workflow for the analysis of 13-cis-retinyl palmitate standards.

The metabolism of 13-cis-retinyl palmitate is not as extensively studied as that of the all-trans isomer. However, it is understood to be part of the broader retinoid metabolic pathway. Retinyl esters, including the 13-cis isomer, are hydrolyzed to their corresponding retinol, which can then be oxidized to retinal and then to retinoic acid, the form that regulates gene expression. Isomerization can occur at various stages.

metabolic_pathway cluster_ingestion Dietary Intake & Storage cluster_metabolism Cellular Metabolism cluster_action Biological Action at_rp all-trans-Retinyl Palmitate cis_rp 13-cis-Retinyl Palmitate at_rp->cis_rp Isomerization (Heat/Light) at_rol all-trans-Retinol at_rp->at_rol Hydrolysis cis_rol 13-cis-Retinol cis_rp->cis_rol Hydrolysis at_rol->cis_rol Isomerization at_ral all-trans-Retinal at_rol->at_ral Oxidation cis_ral 13-cis-Retinal cis_rol->cis_ral Oxidation at_ra all-trans-Retinoic Acid at_ral->at_ra Oxidation cis_ra 13-cis-Retinoic Acid cis_ral->cis_ra Oxidation at_ra->cis_ra Isomerization gene Gene Regulation at_ra->gene cis_ra->gene

Caption: Simplified metabolic pathway of retinyl palmitate isomers.

References

Application Note: UV-Vis Spectroscopic Analysis of 13-cis-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

13-cis-Retinyl palmitate is a geometric isomer of all-trans-retinyl palmitate, the primary storage form of vitamin A in the body.[1][2] As a member of the retinoid family, it plays a crucial role in various biological processes, and its quantification is vital in pharmaceutical formulations, fortified foods, and biological samples.[3] Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental, non-destructive analytical technique for quantifying retinoids. This method relies on the strong UV absorbance of the conjugated polyene chain structure characteristic of these molecules.[4] This document provides a detailed protocol for the analysis of 13-cis-retinyl palmitate using UV-Vis spectroscopy.

Principle

UV-Vis spectroscopy measures the absorption of light by a molecule in the ultraviolet and visible regions of the electromagnetic spectrum. For retinoids like 13-cis-retinyl palmitate, the system of conjugated double bonds absorbs UV light, leading to electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of the molecule, and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert Law (A = εbc). This relationship allows for accurate quantification.

Spectral and Physical Properties

The quantitative data for all-trans-retinyl palmitate, which is spectrally very similar to its cis-isomers, are summarized below.

PropertyValueSolventReference
Molar Mass 524.9 g/mol -[5][6]
Typical λmax ~325 - 327 nmEthanol (B145695), Hexane (B92381), 2-Propanol[4][7][8]
Molar Extinction Coefficient (ε) of all-trans-retinyl palmitate 49,260 L·cm⁻¹·mol⁻¹Ethanol[9]
E1% 1cm for all-trans-retinol 1835Ethanol[8]

Note: The molar extinction coefficient for 13-cis-retinyl palmitate is expected to be similar to the all-trans form. The biological activity of 13-cis-retinyl palmitate is reported to be about 75% of the all-trans isomer.[10]

Detailed Experimental Protocol

This protocol outlines the steps for the quantitative analysis of 13-cis-retinyl palmitate.

1. Critical Safety and Handling Precautions

  • Light Sensitivity: Retinoids are highly susceptible to photoisomerization and degradation upon exposure to UV and visible light. All procedures must be performed in a dark room or under red light. Use amber glassware or glassware wrapped in aluminum foil.[7]

  • Oxidation: Retinoids are sensitive to oxidation. Solutions should be prepared fresh, and the use of an antioxidant like Butylated Hydroxytoluene (BHT) is recommended for long-term storage of standards.[2][7] Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) at -20°C.[2]

  • Solvent Purity: Use HPLC-grade or spectrophotometric-grade solvents to avoid interference from absorbing impurities.

2. Materials and Reagents

  • 13-cis-retinyl palmitate standard

  • Spectrophotometric grade ethanol or hexane

  • Double-beam UV-Vis spectrophotometer

  • 1-cm path length quartz cuvettes

  • Calibrated analytical balance

  • Class A volumetric flasks (amber)

  • Calibrated micropipettes

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 500 mg/L):

    • Accurately weigh approximately 50 mg of 13-cis-retinyl palmitate standard.

    • Quantitatively transfer the standard to a 100 mL amber volumetric flask.

    • Dissolve and dilute to the mark with spectrophotometric grade ethanol. Mix thoroughly by inversion.[7]

    • Calculate the exact concentration in mg/L and mol/L.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of at least five working standards in the desired concentration range (e.g., 1-20 mg/L).

    • Use amber volumetric flasks and calibrated pipettes for all dilutions.

4. Instrumentation and Measurement

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the instrument to scan a wavelength range from 300 nm to 400 nm.[7]

  • Fill a quartz cuvette with the solvent (e.g., ethanol) to be used as the blank reference.

  • Place the blank cuvette in the reference and sample holders and perform a baseline correction.

  • Measure the absorbance spectrum of the most concentrated working standard to confirm the λmax is approximately 325 nm.

  • Set the spectrophotometer to measure absorbance at the determined λmax (e.g., 325 nm).

  • Measure the absorbance of each working standard, starting from the least concentrated. Rinse the cuvette with the next standard solution before filling.

  • Measure the absorbance of the unknown sample(s), ensuring the reading falls within the range of the calibration curve. Dilute the sample if necessary.

5. Data Analysis and Quantification

  • Calibration Curve: Plot a graph of absorbance at λmax versus the concentration of the working standards.

  • Linear Regression: Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept. The correlation coefficient (R²) should be ≥ 0.998.[7]

  • Calculate Unknown Concentration: Use the absorbance of the unknown sample and the regression equation to calculate its concentration. Remember to account for any dilution factors.

    Concentration = (Absorbance - y-intercept) / slope

Visualizations

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh 13-cis-Retinyl Palmitate Standard Stock Prepare Stock Solution (e.g., 500 mg/L in Ethanol) Standard->Stock Working Create Serial Dilutions (Working Standards) Stock->Working Blank Measure Blank (Solvent Reference) Working->Blank Sample Prepare Unknown Sample (Extract/Dilute as needed) Sample->Blank Scan Scan Spectrum to Confirm λmax (~325 nm) Blank->Scan Measure Measure Absorbance of Standards & Samples at λmax Scan->Measure Plot Plot Calibration Curve (Absorbance vs. Concentration) Measure->Plot Calc Perform Linear Regression (R² ≥ 0.998) Plot->Calc Quantify Calculate Concentration of Unknown Sample Calc->Quantify

Caption: Experimental workflow for the quantitative analysis of 13-cis-retinyl palmitate.

G RE Retinyl Esters (e.g., 13-cis-Retinyl Palmitate) ROL Retinol (Vitamin A Alcohol) RE->ROL Hydrolysis (Retinyl Ester Hydrolase) ROL->RE Esterification (LRAT/ARAT) RAL Retinal (Vitamin A Aldehyde) ROL->RAL Oxidation RAL->ROL Reduction RA Retinoic Acid (Active Form) RAL->RA Oxidation (Irreversible) Vision Visual Cycle (Rhodopsin) RAL->Vision Gene Gene Regulation RA->Gene

Caption: Simplified metabolic pathway of Vitamin A (Retinoids).

Factors Influencing Measurement

  • Solvent Effects: The polarity of the solvent can influence the λmax of retinoids. While ethanol and hexane are common and yield a λmax around 325 nm, it is crucial to maintain consistency in the solvent used for blanks, standards, and samples.

  • Isomerization: Exposure to heat and light can cause the 13-cis isomer to convert to other forms, such as the all-trans or 9-cis isomers.[10] While these isomers have very similar λmax values, their molar absorptivities can differ slightly, introducing potential inaccuracies. This underscores the importance of stringent light and temperature control.

  • Matrix Interference: When analyzing complex samples (e.g., biological extracts, fortified oils), other endogenous compounds may absorb light in the same region as retinyl palmitate.[4] In such cases, a sample preparation step like saponification or a chromatographic separation technique (e.g., HPLC-UV) may be necessary to ensure specificity.[4][7]

References

Troubleshooting & Optimization

"preventing isomerization of 13-cis-Vitamin A palmitate during analysis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13-cis-Vitamin A palmitate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent isomerization and ensure accurate quantification during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause the isomerization of this compound to other forms like all-trans or 9-cis-retinyl palmitate?

A1: The primary factors that induce isomerization of retinoids, including this compound, are exposure to heat and light, particularly UV and visible light.[1][2][3] Heat tends to favor the formation of 13-cis-retinyl palmitate from the all-trans isomer, while light exposure, especially white or UV light, promotes the formation of 9-cis-retinyl palmitate.[2][3] Additionally, the choice of solvent can play a role; chlorinated solvents like chloroform (B151607) and methylene (B1212753) chloride have been shown to promote photoisomerization.[4][5]

Q2: What is the significance of preventing the isomerization of this compound during analysis?

Q3: What are the best practices for handling and storing this compound and its solutions to maintain stability?

A3: To maintain the stability of this compound, it is crucial to minimize its exposure to light and heat. All laboratory operations should be performed under dim yellow light or in a dark room.[8] Use amber glassware or glassware wrapped in aluminum foil to protect solutions from light.[1] Stock solutions should be stored at low temperatures, such as in a freezer at -18°C.[1] It is also recommended to add an antioxidant, such as butylated hydroxytoluene (BHT), to the solutions to protect against oxidation, which can also contribute to degradation.[1][9]

Q4: Which analytical technique is most suitable for the analysis of this compound and its isomers?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation and quantification of this compound and its isomers.[8][10] Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) methods can be used. NP-HPLC on a silica (B1680970) column often provides better separation of geometric isomers.[1][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Appearance of unexpected peaks corresponding to other isomers (e.g., all-trans, 9-cis) in the chromatogram. Isomerization has occurred due to exposure to light or heat during sample preparation or analysis.- Work under subdued or yellow light. - Use amber vials or foil-wrapped glassware. - Avoid high temperatures during sample processing. - Prepare samples immediately before analysis.
The solvent used for extraction or dilution is promoting isomerization.- Avoid using chlorinated solvents like chloroform or methylene chloride.[4] - Use non-polar solvents like hexane (B92381) or heptane (B126788) for NP-HPLC.
Poor separation between 13-cis and other isomers. Suboptimal HPLC conditions (mobile phase, column, flow rate).- For NP-HPLC, optimize the ratio of a non-polar solvent (e.g., n-heptane) and a polar modifier (e.g., isopropyl alcohol).[10] - For RP-HPLC, consider a different column or mobile phase composition. Note that complete separation on a standard C18 column can be challenging.[1]
Low recovery of this compound. Degradation of the analyte due to oxidation or prolonged exposure to harsh conditions.- Add an antioxidant like BHT to all standard and sample solutions.[1] - Minimize the time between sample preparation and injection. - If saponification is used, perform it under a nitrogen atmosphere to prevent oxidation.[1]
Inconsistent retention times. Instability of the HPLC system or changes in the mobile phase composition.- Ensure the HPLC system is properly equilibrated. - Prepare fresh mobile phase daily and degas it thoroughly. - Maintain a constant column temperature using a column oven.

Experimental Protocols

Protocol 1: Preparation of Standard Stock Solution
  • Environment: Perform all manipulations in a dark room or under dim yellow light.[8]

  • Weighing: Accurately weigh approximately 50 mg of this compound into a 100-mL amber volumetric flask.

  • Dissolving: Dissolve the standard in ethanol (B145695) and make up to the mark.

  • Antioxidant Addition: Add approximately 100 mg of butylated hydroxytoluene (BHT) as an antioxidant.[1]

  • Storage: Store the stock solution in the dark at -18°C. The solution is stable for up to 3 months under these conditions.[1]

Protocol 2: Normal-Phase HPLC Analysis

This protocol is adapted from a method for analyzing retinyl palmitate in edible oils and is suitable for isomer separation.[10][11]

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: A silica-based normal-phase column (e.g., DB silica column, 250 cm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A mixture of n-heptane and isopropyl alcohol (e.g., 75:25 v/v). The exact ratio may need optimization for best separation.[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 326 nm.[10]

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Protect samples from light and heat at all times.

    • Dissolve the sample in the mobile phase or a suitable non-polar solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis and stability of Vitamin A palmitate.

Table 1: HPLC Method Parameters and Performance

Parameter Value Reference
HPLC Mode Normal-Phase [10]
Column DB Silica (250 cm x 4.6 mm, 5 µm) [10]
Mobile Phase n-heptane:isopropyl alcohol (75:25 v/v) [10]
Flow Rate 1.0 mL/min [10]
Detection 326 nm [10]
Retention Time (approx.) 8 min [10]
LOD 0.029 µg/mL [10]
LOQ 0.096 µg/mL [10]

| Average Recovery | 102.34% |[10] |

Table 2: Factors Influencing Isomerization of Retinyl Palmitate

Factor Effect Primary Isomer Formed Reference
Heat Promotes isomerization 13-cis [1][2][3]
Visible/UV Light Promotes isomerization 9-cis [1][2][3]
Chlorinated Solvents (in light) Promote isomerization 9-cis [4]

| Iodine Catalysis | Induces an equilibrium mixture of isomers | all-trans, 13-cis, 9-cis, 9,13-dicis |[2] |

Visualizations

Isomerization_Pathway all_trans all-trans-Retinyl Palmitate cis_13 13-cis-Retinyl Palmitate all_trans->cis_13 Heat cis_9 9-cis-Retinyl Palmitate all_trans->cis_9 Light (UV/Visible) cis_13->all_trans Heat/Light cis_9->all_trans Heat/Light

Caption: Factors influencing the isomerization of all-trans-retinyl palmitate.

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis start Start weigh Weigh Sample/Standard (Under Yellow Light) start->weigh dissolve Dissolve in Solvent (e.g., Ethanol/Heptane) weigh->dissolve antioxidant Add Antioxidant (BHT) dissolve->antioxidant protect Use Amber Glassware/ Protect from Light antioxidant->protect inject Inject into HPLC System protect->inject separate Isomer Separation (Normal-Phase Column) inject->separate detect UV Detection (326 nm) separate->detect quantify Quantification detect->quantify

Caption: Recommended workflow for minimizing isomerization during analysis.

References

Technical Support Center: Stabilizing 13-cis-Retinyl Palmitate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-cis-retinyl palmitate solutions. Our goal is to help you improve the stability of your experimental solutions and avoid common pitfalls that can lead to degradation and inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 13-cis-retinyl palmitate in solution?

A1: 13-cis-retinyl palmitate, like other retinoids, is sensitive to several environmental factors. The primary causes of degradation are:

  • Light: Exposure to light, especially UV and white light, can induce isomerization to other forms, such as 9-cis and all-trans-retinyl palmitate, and can also lead to oxidative degradation.[1][2]

  • Heat: Elevated temperatures accelerate the rate of both isomerization and oxidation.[1][2] Heat particularly favors the formation of 13-cis-retinyl palmitate from the all-trans isomer, indicating a dynamic equilibrium that can be shifted by temperature.[1][2]

  • Oxygen: Atmospheric oxygen is a major contributor to the oxidative degradation of the polyene chain of the retinoid molecule.[3] This process can be accelerated by the presence of trace metals.

  • Acids and Alkalis: Extreme pH conditions can lead to a decrease in stability. Specifically, pH levels of 4.0 and 8.0 have been shown to reduce the stability of retinyl palmitate in some formulations.[4][5]

Q2: What are the main degradation pathways for 13-cis-retinyl palmitate?

A2: The two main degradation pathways are:

  • Isomerization: The double bonds in the polyene chain of the retinoid can change from a cis to a trans configuration (or to other cis isomers) when exposed to energy sources like light and heat.[3] This can lead to a mixture of isomers in your solution, which may have different biological activities and analytical properties.

  • Oxidation: The conjugated double bond system is highly susceptible to attack by oxygen, leading to the formation of various oxidation products and a loss of the parent compound. This can be mitigated by the use of antioxidants.[6]

  • Hydrolysis: The ester bond of retinyl palmitate can be hydrolyzed to form retinol (B82714) and palmitic acid. Retinol is generally less stable than its ester form.[7]

Q3: Which solvents are recommended for dissolving 13-cis-retinyl palmitate?

A3: 13-cis-retinyl palmitate is soluble in most organic solvents.[3] Commonly used solvents include:

  • Oils and Fats: Vegetable oils are suitable vehicles and can offer some protection against oxidation.[1]

  • Alcohols: Ethanol and isopropanol (B130326) are frequently used.[3]

  • Other Organic Solvents: Chloroform (B151607) and acetone (B3395972) can also be used, but caution is advised with chlorinated solvents like chloroform and methylene (B1212753) chloride as they can promote isomerization in the presence of light.[8]

For analytical purposes, the mobile phase components for HPLC, such as n-heptane and isopropyl alcohol, are also suitable.[9]

Q4: How can I prevent the degradation of my 13-cis-retinyl palmitate solution?

A4: To enhance stability, a multi-pronged approach is recommended:

  • Light Protection: Always work with solutions in a dimly lit environment or use amber-colored glassware to minimize light exposure.[1]

  • Temperature Control: Store stock solutions and experimental samples at low temperatures. Refrigeration (2-8°C) is suitable for short-term storage, while freezing (≤ -20°C) is recommended for long-term storage.[3]

  • Use of Antioxidants: The addition of antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or Vitamin E (alpha-tocopherol) can significantly inhibit oxidative degradation.[4][6]

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation.[3]

  • pH Control: If working with emulsions or aqueous-containing formulations, maintaining a pH between 5.6 and 7.0 may improve stability.[4][5]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Loss of compound concentration over a short period. Oxidation due to exposure to air.Add an antioxidant like BHT to your solvent before preparing the solution. Prepare solutions fresh whenever possible. Purge the solution and container with an inert gas (nitrogen or argon).
Photodegradation from ambient light.Work under yellow or red light. Use amber vials or wrap containers in aluminum foil.
High storage temperature.Store stock solutions at ≤ -20°C and working solutions at 2-8°C for short-term use.
Appearance of extra peaks in HPLC chromatogram. Isomerization to other forms (e.g., all-trans, 9-cis).Minimize exposure to light and heat during sample preparation and analysis. Use a validated HPLC method that can separate the isomers of interest.[1][10]
Formation of degradation products.Confirm the identity of the extra peaks using mass spectrometry if possible. Review your storage and handling procedures to minimize degradation.
Inconsistent experimental results. Degradation of the active compound leading to lower effective concentration.Prepare fresh solutions for each experiment from a properly stored stock. Re-analyze the concentration of your stock solution regularly.
Presence of multiple isomers with different biological activities.Use a validated analytical method to determine the isomeric purity of your solution before use.
Solution changes color or becomes cloudy. Significant degradation or oxidation has occurred.Discard the solution and prepare a fresh one, strictly following all stability precautions.
Precipitation of the compound.Ensure the solvent has not evaporated, increasing the concentration. Check the solubility of 13-cis-retinyl palmitate in your chosen solvent at the storage temperature.

Quantitative Data on Stability

While specific quantitative stability data for 13-cis-retinyl palmitate is limited, the following table summarizes the stability of all-trans-retinyl palmitate under various conditions, which can be used as a proxy.

Condition Solvent/Formulation Duration Remaining Retinyl Palmitate (%) Reference
Storage in Dark Edible Oil24 hours102.5%[9]
Storage in Light Edible Oil24 hours72.5%[9]
Storage at 25°C Hydroxy ethyl cellulose (B213188) hydrogel1 monthVariable, significant degradation without stabilizers[4]
Storage at 40°C Hydroxy ethyl cellulose hydrogel1 monthHigher degradation than at 25°C[4]
UVB/UVA Irradiation Hydroxy ethyl cellulose hydrogel (pH 5.6-7.0)Not specifiedStabilized by the addition of sunscreens and BHT[4]
UVB/UVA Irradiation Hydroxy ethyl cellulose hydrogel (pH 4.0 and 8.0)Not specifiedDecreased stability compared to pH 5.6-7.0[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of 13-cis-Retinyl Palmitate
  • Solvent Preparation:

    • Choose an appropriate solvent (e.g., ethanol, isopropanol, or a vegetable oil).

    • Add an antioxidant such as BHT to the solvent at a concentration of 0.01-0.1% (w/v).

    • If using a solvent susceptible to dissolved oxygen, sparge with nitrogen or argon gas for 15-30 minutes.

  • Dissolution:

    • Weigh the desired amount of 13-cis-retinyl palmitate in an amber-colored volumetric flask.

    • Add the prepared solvent to the flask.

    • Gently sonicate or vortex until the compound is completely dissolved. Avoid excessive heating.

  • Storage:

    • If the flask is not completely full, flush the headspace with nitrogen or argon before sealing.

    • Seal the flask tightly with a cap that provides a good seal (e.g., a PTFE-lined cap).

    • Wrap the flask in aluminum foil for extra light protection.

    • Store at ≤ -20°C for long-term storage.

Protocol 2: HPLC Analysis of 13-cis-Retinyl Palmitate and its Isomers

This is a general protocol; specific conditions may need to be optimized for your instrument and specific isomers of interest. Normal-phase HPLC is often preferred for isomer separation.[1]

  • HPLC System:

    • HPLC with a UV detector.

    • Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase:

    • A mixture of a non-polar solvent and a slightly more polar modifier. A common mobile phase is a ratio of n-heptane and isopropyl alcohol (e.g., 99:1 v/v).[9] The exact ratio may need to be adjusted to achieve optimal separation.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.[9]

    • Detection wavelength: 326 nm.[9]

    • Column temperature: Ambient or controlled at a specific temperature (e.g., 30°C) for better reproducibility.

    • Injection volume: 20 µL.

  • Sample Preparation:

    • Dilute the 13-cis-retinyl palmitate solution in the mobile phase to a concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm PTFE syringe filter before injection.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Identify and quantify the peaks by comparing their retention times and peak areas to those of certified reference standards for 13-cis-retinyl palmitate, all-trans-retinyl palmitate, and other relevant isomers.

Visualizations

degradation_pathways 13-cis-Retinyl Palmitate 13-cis-Retinyl Palmitate All-trans-Retinyl Palmitate All-trans-Retinyl Palmitate 13-cis-Retinyl Palmitate->All-trans-Retinyl Palmitate Isomerization (Light, Heat) Oxidation_Products Oxidation Products 13-cis-Retinyl Palmitate->Oxidation_Products Oxidation (O2) Retinol Retinol 13-cis-Retinyl Palmitate->Retinol Hydrolysis All-trans-Retinyl Palmitate->13-cis-Retinyl Palmitate Isomerization (Heat) 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate All-trans-Retinyl Palmitate->9-cis-Retinyl Palmitate Isomerization (Light)

Caption: Degradation pathways of 13-cis-retinyl palmitate.

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep_solvent Prepare Solvent (+ Antioxidant, Inert Gas) dissolve Dissolve 13-cis-RP (Amber Flask, Dim Light) prep_solvent->dissolve storage Store at ≤ -20°C (Inert Headspace) dissolve->storage sample Take Aliquot storage->sample Begin Experiment dilute Dilute in Mobile Phase sample->dilute hplc Inject into HPLC dilute->hplc analyze Quantify Isomers hplc->analyze

Caption: Workflow for preparing and analyzing stabilized solutions.

References

Technical Support Center: Troubleshooting Poor Peak Resolution in Retinoid HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) of retinoids. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak resolution in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution in retinoid HPLC?

Poor peak resolution in retinoid HPLC, where peaks are not well-separated, is a common issue that can stem from several factors. These can be broadly categorized as issues with the column, the mobile phase, the sample itself, or the HPLC system.[1][2] Key contributors include column degradation, improper mobile phase composition (such as incorrect pH or solvent strength), sample overload, and excessive extra-column volume.[1][2][3] Given the labile nature of retinoids, sample degradation during preparation or analysis is also a frequent cause.[4][5]

Q2: My retinoid peaks are tailing. What is the likely cause and how can I fix it?

Peak tailing, where a peak has an asymmetrical "tail," is often due to secondary interactions between the analyte and the stationary phase.[3][6] For retinoids, especially acidic ones like retinoic acid, common causes include:

  • Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with polar functional groups on retinoids, causing tailing.[6][7][8][9][10] To mitigate this, consider using a highly deactivated, end-capped column or operating at a lower pH (around 2-3) to suppress silanol ionization.[6][8]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of an acidic retinoid, a mix of ionized and unionized forms can exist, leading to peak distortion.[8][11][12][13] Buffering the mobile phase to a pH at least 2 units away from the analyte's pKa can provide more symmetrical peaks.

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[3][7][10] Flushing the column with a strong solvent or replacing it may be necessary.[3]

Q3: I am observing peak fronting for my retinoid analysis. What should I investigate?

Peak fronting, where the beginning of the peak is sloped, is less common than tailing but can significantly impact quantification. The primary causes are typically:

  • Column Overload: Injecting too much sample, either in terms of volume or concentration, can saturate the column, leading to fronting.[7][14][15][16] Try diluting your sample or reducing the injection volume.[7][14][15][17]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[15][17] Whenever possible, dissolve your sample in the initial mobile phase.[18]

  • Column Collapse: A physical collapse of the column bed, though rare, can also lead to peak fronting.[15][16] This is often indicated by a sudden drop in backpressure and typically requires column replacement.[16]

Q4: My peaks are broad and not sharp. How can I improve their shape?

Broad peaks can be caused by a variety of factors that increase band broadening within the HPLC system.[1][2] Common culprits include:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.[3] Use shorter, narrower tubing where possible.[3]

  • Low Flow Rate: While a lower flow rate can sometimes improve resolution, an excessively low rate can increase diffusion and lead to broader peaks.[1]

  • Column Inefficiency: An old or contaminated column will have reduced efficiency, resulting in broader peaks.[2] Consider replacing the column.

  • Improper Mobile Phase: A mobile phase that is too weak may result in prolonged retention and broader peaks.[2] Increasing the organic solvent percentage in a reversed-phase system can sharpen peaks.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Poor Resolution

When faced with poorly resolved retinoid peaks, a systematic approach can help pinpoint the issue efficiently. The following workflow provides a step-by-step diagnostic process.

G cluster_0 Initial Observation cluster_1 Check System Suitability cluster_2 Investigate Potential Causes cluster_3 Implement Solutions A Poor Peak Resolution B Review Peak Shape (Tailing, Fronting, Broad) A->B E Mobile Phase Issues (pH, Composition, Degassing) B->E Tailing/Fronting F Column Issues (Age, Contamination, Voids) B->F Broad/Split C Check Retention Time Stability C->E H System Issues (Leaks, Extra-column volume) C->H D Examine Baseline Noise D->E I Optimize Mobile Phase E->I J Flush or Replace Column F->J G Sample Issues (Overload, Solvent, Degradation) K Adjust Sample Prep/Injection G->K L Perform System Maintenance H->L I->A Re-evaluate J->A Re-evaluate K->A Re-evaluate L->A Re-evaluate G cluster_0 Observed Problem cluster_1 Potential Causes Tailing Peak Tailing Silanol Silanol Interactions Tailing->Silanol pH Incorrect pH Tailing->pH Contamination Column Contamination Tailing->Contamination Fronting Peak Fronting Overload Column Overload Fronting->Overload Solvent Solvent Mismatch Fronting->Solvent Broad Broad Peaks Broad->Solvent ExtraColumn Extra-column Volume Broad->ExtraColumn Broad->Contamination

References

Technical Support Center: Quantification of 13-cis-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 13-cis-retinyl palmitate.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of 13-cis-retinyl palmitate, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing poor separation between 13-cis-retinyl palmitate and other isomers, particularly all-trans-retinyl palmitate?

Answer:

Co-elution of retinyl palmitate isomers is a frequent challenge in HPLC analysis. Several factors can contribute to poor separation:

  • Inadequate Chromatographic Conditions: The choice of HPLC column and mobile phase is critical. For instance, some reversed-phase C18 columns may not provide sufficient resolution to separate 13-cis and all-trans isomers.[1][2]

  • Isomerization During Analysis: Retinoids are susceptible to isomerization when exposed to light and heat.[1][3] This can lead to the formation of other isomers during the analytical run, resulting in peak broadening or the appearance of new, poorly resolved peaks.

  • Inappropriate Column Type: While reversed-phase HPLC is common, normal-phase HPLC on a silica (B1680970) gel column has been reported to achieve complete separation of all-trans and cis isomers of retinyl palmitate.[1][4]

Solutions:

  • Optimize HPLC Method:

    • Column: Consider using a normal-phase silica column.[4] If using a reversed-phase column, experiment with different column chemistries and lengths.

    • Mobile Phase: Adjust the mobile phase composition and gradient. For normal-phase HPLC, a mobile phase of n-heptane and isopropyl alcohol has been used effectively.[5] For complex oil samples with matrix interferences, a modified gradient with methyl tert-butyl ether (MTBE) can be employed.[1][2]

  • Control Environmental Factors:

    • Protect samples and standards from light by using amber glassware or wrapping containers in aluminum foil.[1]

    • Maintain controlled temperature throughout the sample preparation and analysis process.

  • Consider Alternative Detection: A fluorescence detector is generally more sensitive and less susceptible to matrix interferences than a UV detector for retinyl palmitate analysis.[1][2]

Question 2: My recovery of 13-cis-retinyl palmitate is consistently low. What are the potential causes?

Answer:

Low recovery can be attributed to several factors, primarily related to the instability of the analyte and losses during sample preparation.

  • Degradation: 13-cis-retinyl palmitate is prone to oxidation and degradation, especially in the absence of antioxidants.[1][6]

  • Incomplete Extraction: The efficiency of the extraction process from the sample matrix is crucial. The choice of extraction solvent and technique can significantly impact recovery.

  • Adsorption: The analyte may adsorb to glassware or other surfaces during sample handling and preparation.

Solutions:

  • Use Antioxidants: Add an antioxidant such as butylated hydroxytoluene (BHT) to all solutions, including standards and extraction solvents, to prevent oxidative degradation.[1]

  • Optimize Extraction:

    • For liquid samples like milk, a simple hexane (B92381) extraction may be sufficient.[4]

    • For more complex matrices, a liquid-liquid extraction may be necessary.[7]

    • Ensure the chosen extraction solvent is appropriate for the polarity of 13-cis-retinyl palmitate.

  • Proper Sample Handling: Use silanized glassware to minimize adsorption. Ensure all sample preparation steps are performed promptly and at controlled temperatures.

Question 3: I am observing extraneous peaks in my chromatogram that interfere with the quantification of 13-cis-retinyl palmitate. How can I identify and eliminate these interferences?

Answer:

Extraneous peaks are often due to matrix effects, where endogenous compounds in the sample co-elute with the analyte of interest.[1][7]

  • Matrix Components: Lipids, hormones, and other fat-soluble compounds present in biological or food matrices can interfere with the analysis.[7] The complexity of the matrix will dictate the extent of interference.

  • Contamination: Contaminants from solvents, glassware, or sample handling can also introduce interfering peaks.

Solutions:

  • Improve Sample Cleanup:

    • Saponification: For matrices with high lipid content, saponification can be used to remove interfering fats. However, this process is time-consuming and carries the risk of analyte loss.[1][8]

    • Solid-Phase Extraction (SPE): SPE can be an effective technique for cleaning up complex samples and removing interfering substances before HPLC analysis.

  • Modify Chromatographic Conditions: Adjusting the mobile phase gradient or composition can help to resolve the 13-cis-retinyl palmitate peak from interfering peaks.[1][2]

  • Use a More Selective Detector: A mass spectrometer (MS) detector can provide higher selectivity and specificity compared to UV or fluorescence detectors, helping to distinguish the analyte from co-eluting interferences.[6]

Frequently Asked Questions (FAQs)

What are the main isomers of retinyl palmitate I should be aware of?

The most common and biologically active form is all-trans-retinyl palmitate. However, exposure to heat and light can lead to the formation of various cis isomers, with 9-cis-retinyl palmitate and 13-cis-retinyl palmitate being the most prevalent.[1] Heat treatment primarily forms the 13-cis isomer, while light exposure favors the formation of the 9-cis isomer.[1][2]

How stable is 13-cis-retinyl palmitate in solution and in biological matrices?

Retinoids, including 13-cis-retinyl palmitate, are generally unstable and sensitive to light, heat, and oxidation.[6][7] However, biological matrices like serum can have a stabilizing effect, protecting the retinoids from isomerization and oxidation to some extent.[7] For long-term storage, samples should be kept at -70°C.[7] Stock solutions should be stored in the dark at -18°C or lower and the stability monitored over time.[1]

What are typical detection and quantification limits for retinyl palmitate analysis?

The limits of detection (LOD) and quantification (LOQ) depend on the analytical method and detector used. For HPLC with UV or fluorescence detection, LOQs in the range of low µg/mL to ng/mL have been reported. For example, one normal-phase HPLC method reported an LOD of 0.029 µg/mL and an LOQ of 0.096 µg/mL for retinyl palmitate.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various studies on retinyl palmitate analysis. Note that these values are often for all-trans-retinyl palmitate but provide a relevant benchmark for methods that may also quantify or be affected by the 13-cis isomer.

ParameterMethodMatrixValueReference
Recovery HPLC-FLDVarious Vegetable Oils86 - 103%[1][2]
HPLC-UVMouse Liver80 - 110%[10]
NP-HPLCFortified Edible Oils>95%[5]
LOD NP-HPLC-UVStandard Solution0.029 µg/mL[8][9]
HPLC-UVStandard Solution0.7 pmol (for retinyl esters)[11]
NP-HPLC-UVSpiked Samples0.35 µg/mL[5]
LOQ HPLC-FLDFortified Vegetable Oil1.0 mg/kg[1][12]
NP-HPLC-UVStandard Solution0.096 µg/mL[8][9]
HPLC-UVStandard Solution0.27 pmol (for retinol)[10]
NP-HPLC-UVSpiked Samples1.07 µg/mL[5]

Experimental Protocols

Protocol 1: Direct HPLC-FLD Analysis of Retinyl Palmitate in Fortified Vegetable Oils

This protocol is adapted from a method for the rapid and direct analysis of retinyl palmitate in vegetable oils, which is relevant for understanding the separation of isomers.

  • Sample Preparation:

    • Weigh approximately 0.5 g of the oil sample into a 10 mL volumetric flask.

    • Dissolve the sample in a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE).

    • Add an antioxidant such as BHT to prevent degradation.[1]

    • Protect the solution from light.[1]

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of methanol and MTBE. A typical routine gradient might be 0-10 min: 100% methanol; 10.1-14 min: 100% MTBE; 14.1-19 min: 100% methanol.[1][2] For complex matrices, a modified gradient can be used: 0–2 min: 95% Methanol, 5% MTBE; 2.1–10 min: ramp to 80% Methanol, 20% MTBE; 10.1 − 13 min: ramp to 100% MTBE; 13.1–20 min: return to 95% Methanol, 5% MTBE.[1][2]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: Fluorescence detector.

  • Quantification:

    • Perform external calibration using standard solutions of 13-cis-retinyl palmitate.

    • Identify and quantify the peak based on retention time and peak area compared to the standards.

Protocol 2: Normal-Phase HPLC for Separation of Retinoid Isomers

This protocol is based on methods designed for the separation of various retinoid isomers.

  • Sample Preparation:

    • Extract retinoids from the sample matrix using an appropriate solvent (e.g., hexane or a mixture of solvents). For tissues, homogenization followed by liquid-liquid extraction is common.[7]

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • HPLC Conditions:

    • Column: Normal-phase silica column (e.g., Zorbax SIL).[11]

    • Mobile Phase: An isocratic mobile phase of n-hexane with a small percentage of a polar modifier like isopropanol (B130326) or ethyl acetate. For example, 0.4% 2-propanol in hexane.[11]

    • Flow Rate: 1.0 - 2.0 mL/min.[5][11]

    • Detection: UV detector at 325 nm.[11]

  • Quantification:

    • Use certified standards of 13-cis-retinyl palmitate and other relevant isomers (e.g., all-trans, 9-cis) to determine retention times and create calibration curves.

    • Quantify the isomers based on their peak areas.

Visualizations

Interference_Workflow cluster_start Start cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end End Start Sample for 13-cis-Retinyl Palmitate Quantification Extraction Extraction with Antioxidant (BHT) Start->Extraction Cleanup Sample Cleanup (e.g., SPE, Saponification) Extraction->Cleanup HPLC HPLC Analysis (NP or RP) Cleanup->HPLC PoorSeparation Poor Isomer Separation? HPLC->PoorSeparation LowRecovery Low Recovery? HPLC->LowRecovery Interference Matrix Interference? HPLC->Interference OptimizeHPLC Optimize HPLC Method (Column, Mobile Phase) PoorSeparation->OptimizeHPLC Yes ControlConditions Control Light & Temp PoorSeparation->ControlConditions Yes Quantification Accurate Quantification PoorSeparation->Quantification No OptimizeExtraction Optimize Extraction & Cleanup LowRecovery->OptimizeExtraction Yes UseAntioxidant Ensure Antioxidant Use LowRecovery->UseAntioxidant Yes LowRecovery->Quantification No Interference->OptimizeExtraction Yes SelectiveDetector Use Selective Detector (MS) Interference->SelectiveDetector Yes Interference->Quantification No OptimizeHPLC->HPLC ControlConditions->HPLC OptimizeExtraction->Extraction UseAntioxidant->Extraction SelectiveDetector->HPLC

Caption: Workflow for troubleshooting common interferences in 13-cis-retinyl palmitate quantification.

Retinyl_Palmitate_Isomers cluster_isomers Retinyl Palmitate Isomers AllTrans all-trans-Retinyl Palmitate (Most Stable) cis13 13-cis-Retinyl Palmitate AllTrans->cis13 Heat cis9 9-cis-Retinyl Palmitate AllTrans->cis9 Light cis13->AllTrans Isomerization dicis913 9,13-di-cis-Retinyl Palmitate cis13->dicis913 Further Isomerization cis9->AllTrans Isomerization cis9->dicis913 Further Isomerization

Caption: Relationship and isomerization pathways of common retinyl palmitate isomers.

References

Technical Support Center: Optimizing Retinyl Ester Extraction from Liver

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of retinyl esters from liver tissue. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to address common challenges encountered during the extraction and analysis process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to prevent degradation of retinyl esters and retinol (B82714) during extraction?

A1: Retinoids are highly sensitive to several factors. To minimize degradation, it is crucial to control the following:

  • Light: All procedures should be performed under yellow or red light, or with amber glassware wrapped in aluminum foil, to prevent photoisomerization and decomposition.[1][2][3]

  • Oxygen: Retinoids are prone to oxidation. It is recommended to work quickly, keep samples on ice, and use solvents containing antioxidants like butylated hydroxytoluene (BHT).[4][5][6] Purging storage containers with an inert gas like nitrogen or argon is also advisable.[6]

  • Temperature: High temperatures can cause isomerization and degradation of retinoids.[7] During saponification, temperatures should generally not exceed 80°C.[7] Samples should be stored at -80°C for long-term stability.[3][8]

  • Acids: Strong acids can degrade retinoids.[6]

Q2: Should I use a saponification or a non-saponification method for my experiment?

A2: The choice depends on your analytical goals:

  • Saponification: This method hydrolyzes retinyl esters to free retinol. It is used when the goal is to measure the total vitamin A content of the liver. The process involves heating the sample with a strong base, typically potassium hydroxide (B78521) (KOH), to cleave the ester bonds.[9][10][11][12]

  • Non-saponification (Direct Extraction): This method is used when you need to quantify the different individual retinyl ester species (e.g., retinyl palmitate, oleate, stearate) as well as free retinol.[1][13][14] This approach maintains the integrity of the ester forms for chromatographic separation.

Q3: What is the best solvent for homogenizing liver tissue?

A3: Studies have shown that homogenizing liver tissue directly in ethanol (B145695) results in significantly higher extraction efficiency for retinoids compared to homogenizing in aqueous buffers like phosphate-buffered saline (PBS).[13] Using ethanol helps to simultaneously denature proteins and extract the lipophilic retinoids.[4]

Q4: Which solvents are best for the final liquid-liquid extraction step?

A4: The choice of solvent can impact recovery. For a broad extraction of retinoids, hexanes are commonly used.[4] However, for specific retinoids, solvent choice can be optimized. One study found n-hexane to be the best extraction solvent for retinol, while ethyl acetate (B1210297) was superior for retinyl palmitate.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of retinyl esters.

Issue 1: Low Recovery of Retinoids
Potential Cause Recommended Solution
Inefficient Homogenization Ensure the liver tissue is thoroughly homogenized. Homogenizing directly in ethanol has been shown to improve extraction efficiency compared to aqueous buffers.[13]
Suboptimal Extraction Solvent Use a nonpolar solvent like hexane (B92381) for extraction. A mixture of n-hexane/toluene can also be effective.[15] For separating retinol and retinyl palmitate, consider sequential extractions or using the optimal solvent for each (n-hexane for retinol, ethyl acetate for retinyl palmitate).[5]
Incomplete Phase Separation While it may seem intuitive to add water to improve phase separation, this can actually decrease extraction efficiency. Avoid adding excess water during the extraction step.[13]
Matrix Effects The complex liver matrix can interfere with extraction. Ensure the sample-to-solvent ratio is adequate. For highly abundant esters in liver, optimal sample weights are between 100–150 mg.[16]
Incomplete Saponification If measuring total retinol, ensure the saponification reaction goes to completion. Complex matrices like tissue may require more drastic conditions (higher temperature or longer time) than standards.[7] For fish, 80°C for 43 minutes was found to be optimal.[7]
Issue 2: High Variability in Replicate Samples
Potential Cause Recommended Solution
Sample Degradation Retinoid degradation is a major source of variability. Strictly adhere to protocols that minimize exposure to light, oxygen, and heat.[2][3][7] Always add an antioxidant like BHT to your solvents.[5] Analyze extracted samples immediately or store them properly at -80°C under inert gas.[3][6]
Non-Homogeneous Sample Liver vitamin A content may not be perfectly uniform. Ensure the liver is well-homogenized before taking aliquots for extraction.
Inconsistent Evaporation When evaporating the organic solvent, use a gentle stream of nitrogen. Avoid overheating the sample, which can cause degradation.
Procedural Inconsistencies Ensure all experimental steps, including incubation times, temperatures, and volumes, are performed consistently across all samples.
Issue 3: Poor Chromatographic (HPLC) Results
Potential Cause Recommended Solution
Peak Tailing or Broadening This can be caused by matrix components co-eluting with the analytes. Optimize the mobile phase gradient to improve separation. A C30 column may provide better resolution for different retinyl ester species.[17]
Co-elution of Isomers Different retinyl esters or isomers may co-elute. Using a C30 column and extending the gradient can help separate different ester forms (e.g., palmitate, oleate, stearate).[17] The detection wavelength is typically set to 325 nm for retinol and its esters.[4][18]
Low Signal Intensity This may be due to low recovery (see Issue 1) or degradation. Ensure the sample is properly concentrated and reconstituted in a solvent compatible with the mobile phase.[18] Using a fluorescence detector can increase sensitivity for retinol analysis.[15][19]
Baseline Noise Contaminants from solvents or plasticware can cause a noisy baseline. Use HPLC-grade solvents and avoid polypropylene (B1209903) tubes, as solvents like n-hexane can extract plasticizers that interfere with analysis.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to help in protocol optimization.

Table 1: Comparison of Extraction Protocol Efficiency for Hepatic Retinoids

ProtocolHomogenization SolventWater Added for Phase Separation?Retinoid Concentration (µg/g)Recovery of Spiked Standard
Method 1 (Optimized) EthanolNo91.6 - 96.997.9%
Method 1 (Modified)PBSNo37.5Not Reported
Method 1 (Modified)EthanolYes66.3Not Reported
Method 2Not SpecifiedNot Specified28.066.7%
Method 3Not SpecifiedNot Specified16.253.8%
Data synthesized from a comparative study on non-saponification protocols.[13]

Table 2: Saponification Conditions for Vitamin A Analysis

Sample MatrixTemperatureTimeAlkaline AgentNotes
Whole Fish80°C43 minNot SpecifiedOptimized conditions to maximize retinol release while minimizing degradation.[7]
Liver Extract45°C45 minPotassium Hydroxide (KOH)Used for saponification after an initial extraction.[4]
Milk / Margarine70°C25 minKOHStandard AOAC protocol, found to be insufficient for more complex matrices.[7]

Detailed Experimental Protocols

Protocol 1: Direct Extraction of Retinyl Esters and Retinol (Non-Saponification)

This protocol is for the simultaneous quantification of free retinol and individual retinyl esters.

  • Sample Preparation:

    • All steps must be performed under dim red or yellow light.[3]

    • Weigh approximately 100-150 mg of frozen liver tissue.[16]

    • Place the tissue in a glass homogenizer on ice.

  • Homogenization:

    • Add 2 mL of cold ethanol containing 0.1% BHT.[4]

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Liquid-Liquid Extraction:

    • Transfer the homogenate to a glass tube with a Teflon-lined cap.

    • Add 4 mL of n-hexane (containing 0.1% BHT).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 1500 x g for 10 minutes at 4°C to separate the phases.

    • Carefully collect the upper hexane layer and transfer it to a clean amber glass tube.

    • Repeat the extraction step on the lower phase with another 4 mL of n-hexane.

    • Pool the hexane extracts.

  • Sample Concentration and Reconstitution:

    • Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried lipid extract in 200 µL of a mobile phase-compatible solvent (e.g., methanol/dichloroethane 75:25, v/v).[4][18]

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) into the HPLC system.

    • Use a C18 or C30 reversed-phase column for separation.[17][18]

    • Employ a gradient elution with a mobile phase such as methanol/water.[18]

    • Detect retinoids at a wavelength of 325 nm.[18]

Protocol 2: Saponification for Total Vitamin A Analysis

This protocol is for hydrolyzing all retinyl esters to measure total retinol content.

  • Sample Preparation & Homogenization:

    • Follow steps 1 and 2 from Protocol 1.

  • Saponification:

    • To the ethanol homogenate, add 1 mL of aqueous Potassium Hydroxide (KOH) (e.g., 50% w/v).[4]

    • Vortex briefly and incubate in a shaking water bath at 45-60°C for 45-60 minutes. Higher temperatures (up to 80°C) and shorter times can be used but must be carefully optimized to avoid degradation.[4][7]

  • Extraction of Retinol:

    • Cool the sample tube on ice and add 1 mL of deionized water.

    • Add 4 mL of n-hexane containing 0.1% BHT.

    • Vortex vigorously for 2 minutes and centrifuge at 1500 x g for 10 minutes at 4°C.

    • Collect the upper hexane layer. Repeat the extraction twice more.

    • Pool all hexane extracts.

  • Washing Step (Optional):

    • To remove residual alkali, wash the pooled hexane extract with an equal volume of deionized water. Vortex, centrifuge, and discard the lower aqueous phase.

  • Sample Concentration and HPLC Analysis:

    • Follow steps 4 and 5 from Protocol 1.

Visualizations

Experimental Workflows & Decision Logic

ExtractionWorkflow cluster_prep Sample Preparation cluster_decision Analytical Goal cluster_sapon Saponification Pathway cluster_direct Direct Extraction Pathway cluster_analysis Analysis start Weigh Frozen Liver Sample (100-150mg) homogenize Homogenize in Cold Ethanol + BHT (Under Red/Yellow Light) start->homogenize decision Measure Total Vitamin A or Specific Esters? homogenize->decision saponify Add KOH Incubate (e.g., 60°C, 60 min) decision->saponify Total Vit A extract_direct Extract Directly with Hexane decision->extract_direct Specific Esters extract_sapon Extract with Hexane saponify->extract_sapon wash Wash Extract extract_sapon->wash concentrate Evaporate Solvent (Nitrogen Stream) wash->concentrate extract_direct->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute hplc Analyze by HPLC (325 nm) reconstitute->hplc

Caption: Workflow for retinyl ester extraction from liver.

TroubleshootingTree cluster_extraction Extraction Step cluster_sapon Saponification Step (If applicable) cluster_handling Sample Handling start Problem: Low Retinoid Recovery q1 Homogenization Solvent? start->q1 a1_eth Using Ethanol? (Good) q1->a1_eth Yes a1_aq Using Aqueous Buffer? (Suboptimal) q1->a1_aq No q2 Saponification Complete? a1_eth->q2 sol1 Action: Switch to Ethanol Homogenization a1_aq->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No / Incomplete q2->a2_no No q3 Protection from Degradation? a2_yes->q3 sol2 Action: Optimize Time/Temp (e.g., 80°C, 43 min for complex matrix) a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end end a3_yes->end Consider Matrix Effects or HPLC Issues sol3 Action: Use Red Light, Antioxidants (BHT), and Keep Samples Cold a3_no->sol3

Caption: Troubleshooting decision tree for low retinoid recovery.

References

Technical Support Center: 13-cis-Vitamin A Palmitate Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 13-cis-Vitamin A palmitate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation through several primary pathways:

  • Isomerization: Conversion to other geometric isomers, such as all-trans-retinyl palmitate and 9-cis-retinyl palmitate, is a common degradation route, often induced by heat and light.[1]

  • Hydrolysis: The ester linkage can be cleaved to yield 13-cis-retinol (B135769) and palmitic acid. This can be enzyme-mediated in biological systems or occur under certain pH and temperature conditions.

  • Oxidation: The polyene chain of the retinoid is prone to oxidation, leading to the formation of various oxidized products, including epoxides and keto-derivatives. This process is accelerated by the presence of oxygen, light, and pro-oxidant agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause a combination of isomerization, oxidation, and fragmentation, resulting in a complex mixture of degradation products.[1][2]

Q2: What are the known degradation products of this compound?

A2: Upon degradation, this compound can form a variety of products, including:

  • Isomers: all-trans-retinyl palmitate, 9-cis-retinyl palmitate.

  • Hydrolysis Product: 13-cis-retinol.

  • Photodegradation Products: Studies on retinyl palmitate suggest the formation of products like 4-keto-retinyl palmitate and anhydroretinol under UV irradiation. In the presence of alcohols like ethanol, alkoxy-hydroxy-retinyl palmitate adducts can also be formed.

Q3: How do temperature and light affect the stability of this compound?

A3: Both temperature and light significantly impact the stability of this compound.

  • Temperature: Elevated temperatures can accelerate isomerization and hydrolysis. Long-term stability studies on similar retinoids have shown significant degradation at elevated temperatures (e.g., 40°C and 50°C).[1][3][4]

  • Light: Exposure to light, especially UV radiation, is a major cause of degradation. It promotes both isomerization to other cis/trans forms and oxidative degradation.[1][2] Photostability studies on commercial cosmetic products containing retinoids revealed that light-induced degradation was more pronounced than temperature-induced degradation.[1][4]

Q4: Are there any formulation strategies to improve the stability of this compound?

A4: Yes, several formulation strategies can enhance the stability of this compound:

  • Antioxidants: Incorporating antioxidants such as butylated hydroxytoluene (BHT), α-tocopherol (Vitamin E), or carnosic acid can protect against oxidative degradation.[1]

  • Encapsulation: Microencapsulation or nanoencapsulation can provide a physical barrier against environmental factors like light and oxygen.

  • Opaque Packaging: Using packaging that blocks UV and visible light is crucial for preventing photodegradation.

  • pH Control: Maintaining an optimal pH in aqueous formulations can help minimize hydrolysis.

  • Inert Atmosphere: Manufacturing and storing under an inert atmosphere (e.g., nitrogen) can reduce oxidative degradation.

Troubleshooting Guides

HPLC Analysis Issues

Problem 1: Poor separation of 13-cis-retinyl palmitate from other isomers (e.g., all-trans, 9-cis).

  • Possible Causes:

    • Inappropriate column chemistry or dimensions.

    • Suboptimal mobile phase composition.

    • Incorrect flow rate or temperature.

  • Solutions:

    • Column Selection: Utilize a high-resolution stationary phase. Normal-phase columns (e.g., silica (B1680970), cyano) often provide better separation of geometric isomers than reversed-phase columns.[5] For reversed-phase HPLC, a C18 or C30 column with high carbon load and good shape selectivity is recommended.

    • Mobile Phase Optimization:

      • For normal-phase HPLC, fine-tune the ratio of a non-polar solvent (e.g., hexane, heptane) to a slightly more polar solvent (e.g., isopropanol (B130326), ethyl acetate).[6]

      • For reversed-phase HPLC, experiment with different organic modifiers (e.g., methanol, acetonitrile) and their ratios with water. The addition of a small percentage of a non-aqueous solvent like dichloromethane (B109758) in a gradient can improve the elution of highly lipophilic compounds.[3]

    • Method Parameters:

      • Lower the flow rate to increase resolution.

      • Optimize the column temperature. Sometimes, sub-ambient temperatures can improve the separation of labile isomers.

Problem 2: Low recovery of this compound during sample preparation.

  • Possible Causes:

    • Degradation during extraction due to light, heat, or oxygen exposure.

    • Adsorption to labware.

    • Incomplete extraction from the sample matrix.

  • Solutions:

    • Minimize Degradation:

      • Work under amber or yellow light, or use amber glassware.

      • Keep samples on ice or at reduced temperatures throughout the extraction process.

      • Add an antioxidant (e.g., BHT) to the extraction solvent.

    • Prevent Adsorption: Use silanized glassware or polypropylene (B1209903) tubes.

    • Improve Extraction Efficiency:

      • For oil-based samples, a direct dissolution in the mobile phase or a non-polar solvent followed by HPLC analysis can be effective.[7]

      • For complex matrices like creams, use a robust extraction solvent system. A mixture of hexane, isopropanol, and ethyl acetate (B1210297) has been shown to be effective for extracting retinoids from cosmetics.[8]

      • Perform multiple extraction steps to ensure complete recovery.

Problem 3: Appearance of unexpected peaks or a noisy baseline in the chromatogram.

  • Possible Causes:

    • Contaminated mobile phase or solvents.

    • Degradation of the analyte in the autosampler.

    • Leaks in the HPLC system.[9]

    • Column contamination.[9]

  • Solutions:

    • Mobile Phase and Solvents: Use HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase before use.

    • Autosampler Conditions: If possible, cool the autosampler tray to prevent degradation of the sample before injection.

    • System Check: Perform regular maintenance on your HPLC system, checking for leaks and replacing worn seals and fittings.[9]

    • Column Care: Use a guard column to protect the analytical column from contaminants. If the column is contaminated, flush it with a strong solvent.[10]

Data Presentation

Table 1: Summary of Quantitative Data on Retinoid Degradation

RetinoidFormulation/MatrixStress ConditionDurationDegradation (%)Degradation KineticsReference
All-trans-retinolCommercial Cosmetics25°C6 months0 - 80%First-order[4]
All-trans-retinolCommercial Cosmetics40°C6 months40 - 100%First-order[4]
All-trans-retinyl palmitateSoybean OilUVA Irradiation4 days~88%Second-order[2]
All-trans-retinyl palmitatePolicosanol OleogelsUVA Irradiation4 days< 25%Second-order[2]
13-cis-retinoic acidOrganic Solvent37°C, 50°C, 70°C-AutocatalyticAutocatalytic[11]
All-trans-retinoic acidOrganic Solvent37°C, 50°C, 70°C-AutocatalyticAutocatalytic[11]
13-cis-retinoic acidSolid-state (air)Elevated Temperature-AutocatalyticAutocatalytic[12]
All-trans-retinoic acidSolid-state (air)Elevated Temperature-Zero-orderZero-order[12]

Note: Data for 13-cis-retinyl palmitate is limited; data from closely related retinoids are provided for reference.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade solvents (methanol, acetonitrile, water, hexane, isopropanol)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Amber vials

  • HPLC system with UV or DAD detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like isopropanol or hexane. Protect from light.

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours in the dark. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours in the dark. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours in the dark.

  • Thermal Degradation: Transfer an aliquot of the stock solution to an amber vial and place it in an oven at 80°C for 48 hours. Also, test the solid compound under the same conditions.

  • Photodegradation: Expose an aliquot of the stock solution in a transparent vial to light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a validated stability-indicating HPLC method (see Protocol 2).

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Determine the percentage of degradation.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To separate and quantify this compound from its potential degradation products and isomers.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent with a UV/DAD detector.

  • Column: Normal-phase silica column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with n-heptane:isopropyl alcohol (99:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 325 nm.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 15 minutes.

Sample Preparation (for an oil-based formulation):

  • Accurately weigh a portion of the sample containing approximately 1 mg of this compound into a 10 mL amber volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter through a 0.45 µm PTFE syringe filter into an amber HPLC vial.

Method Validation Parameters (to be performed):

  • Specificity: Analyze blank, placebo, and stressed samples to ensure no interference at the retention time of this compound and its known degradants.

  • Linearity: Prepare a series of standard solutions over a concentration range (e.g., 1-100 µg/mL) and plot a calibration curve.

  • Accuracy: Perform recovery studies by spiking a placebo formulation with known amounts of the analyte at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Visualizations

Degradation_Pathways cluster_isomerization Isomerization cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound all-trans-Retinyl Palmitate all-trans-Retinyl Palmitate This compound->all-trans-Retinyl Palmitate Heat/Light 9-cis-Retinyl Palmitate 9-cis-Retinyl Palmitate This compound->9-cis-Retinyl Palmitate Light 13-cis-Retinol 13-cis-Retinol This compound->13-cis-Retinol H₂O/Enzyme Epoxides Epoxides This compound->Epoxides O₂ 4-keto-Retinyl Palmitate 4-keto-Retinyl Palmitate This compound->4-keto-Retinyl Palmitate O₂/Light Anhydroretinol Anhydroretinol This compound->Anhydroretinol UV Light Further Degradants Further Degradants Anhydroretinol->Further Degradants

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Sample Preparation Sample Preparation Acid->Sample Preparation Base Base Base->Sample Preparation Oxidative Oxidative Oxidative->Sample Preparation Thermal Thermal Thermal->Sample Preparation Photolytic Photolytic Photolytic->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Evaluation Data Evaluation HPLC Analysis->Data Evaluation This compound Sample This compound Sample This compound Sample->Acid This compound Sample->Base This compound Sample->Oxidative This compound Sample->Thermal This compound Sample->Photolytic

Caption: Workflow for forced degradation studies.

HPLC_Troubleshooting Problem Problem Isomer Separation Poor Low Recovery Unexpected Peaks Causes_Isomer Causes Inadequate Column Suboptimal Mobile Phase Incorrect Parameters Problem:is->Causes_Isomer Identify Causes_Recovery Causes Degradation during Prep Adsorption to Surfaces Incomplete Extraction Problem:rec->Causes_Recovery Identify Causes_Noise Causes Contaminated Solvents System Leaks Column Fouling Problem:noise->Causes_Noise Identify Solutions_Isomer Solutions Use Normal-Phase/C30 Optimize Solvent Ratio Adjust Flow/Temp Causes_Isomer->Solutions_Isomer Implement Solutions_Recovery Solutions Use Amber Glassware/Cool Use Silanized Vials Optimize Solvent/Repeat Causes_Recovery->Solutions_Recovery Implement Solutions_Noise Solutions Use HPLC-Grade/Degas System Maintenance Use Guard Column/Flush Causes_Noise->Solutions_Noise Implement

Caption: HPLC troubleshooting logic for this compound analysis.

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Retinoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of retinoids.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of retinoids?

A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which ultimately compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] In retinoid analysis, the "matrix" refers to all components within the sample (e.g., plasma, serum, tissue homogenate) other than the retinoid analytes of interest, including proteins, lipids, salts, and other endogenous compounds.[3]

Q2: What are the primary causes of matrix effects in retinoid analysis?

A2: Matrix effects in retinoid analysis primarily arise from co-eluting endogenous components from the biological matrix that interfere with the ionization process in the mass spectrometer's ion source.[2][3] Compounds with high mass, polarity, and basicity are potential candidates for causing matrix effects.[2] For example, phospholipids (B1166683) from plasma or serum are common culprits. The interference can occur through several mechanisms, including competition for ionization, alteration of droplet formation and evaporation efficiency in the electrospray ionization (ESI) source, and changes in the gas-phase ion chemistry.[2]

Q3: What are the common signs that my retinoid analysis is being affected by matrix effects?

A3: Common indicators of matrix effects in your LC-MS/MS analysis of retinoids include:

  • Poor reproducibility of analyte response between different sample lots.[1]

  • Inaccurate and imprecise results for quality control (QC) samples.[1]

  • A non-linear relationship between the analyte concentration and the instrument response.[1]

  • Significant ion suppression or enhancement when comparing the analyte response in a neat solution versus a matrix-spiked sample.

  • Inconsistent analyte-to-internal standard area ratios across different samples.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A4: While using a SIL-IS is a highly effective and widely recommended strategy to compensate for matrix effects, it may not completely eliminate them.[2][3] The fundamental assumption is that the analyte and the SIL-IS co-elute and experience the same degree of ionization suppression or enhancement.[2][3] However, chromatographic separation differences between the analyte and its SIL-IS, although usually minimal, can lead to differential matrix effects.[3] Therefore, while a SIL-IS significantly improves data accuracy and precision by correcting for variability, it is still crucial to minimize the underlying matrix effects through proper sample preparation and chromatography.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of retinoids that may be related to matrix effects.

Problem Potential Cause Recommended Solution
Poor Reproducibility & High %CV in QC Samples Variable matrix effects between samples.1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering components like phospholipids.[4] 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the best way to compensate for sample-to-sample variations in matrix effects.[2][3] 3. Improve Chromatographic Separation: Modify the LC gradient to better separate the retinoid analytes from the regions of significant ion suppression.
Low Analyte Signal / Ion Suppression Co-eluting matrix components are suppressing the ionization of the target retinoid.1. Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most significant. Adjust your chromatography to move the analyte peak away from these regions. 2. Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample extract can reduce the concentration of interfering matrix components.[2] 3. Change Ionization Source/Parameters: Investigate alternative ionization techniques if available. For instance, one study noted that for α-tocopherol, significant matrix effects were observed with ESI but not with UniSpray ionization.[5] Optimize ion source parameters such as temperature and gas flows.
Inaccurate Quantification Non-linear calibration curve due to matrix effects, or differential matrix effects between calibrators and samples.1. Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is as close as possible to the study samples. This ensures that the calibrators and samples experience similar matrix effects. 2. Employ the Standard Addition Method: This involves adding known amounts of the analyte to the sample and can be an effective way to correct for matrix effects, although it is more labor-intensive.[2] 3. Ensure Co-elution of Analyte and SIL-IS: Verify that the chromatographic peaks for the analyte and its corresponding SIL-IS are perfectly aligned.
Structurally Similar Retinoids Causing Interference Co-elution of structurally similar retinoids can lead to ion suppression or artifactual co-elution, impacting accurate quantification.[6][7]1. Optimize Chromatographic Separation: Employ a high-resolution column and fine-tune the mobile phase gradient to achieve baseline separation of all retinoid isomers and metabolites of interest.[6] 2. Use Specific MRM Transitions: Ensure that the selected reaction monitoring (SRM) transitions for each retinoid are highly specific and do not have crosstalk from other isomers.

Quantitative Data on Matrix Effects

The extent of matrix effects is highly dependent on the analyte, the matrix, the sample preparation method, and the LC-MS/MS system. It is crucial to experimentally determine the matrix effect for your specific assay. Below is a summary of reported quantitative data for illustrative purposes.

AnalyteMatrixSample PreparationIonizationMatrix Effect (%)*Reference
Retinol (B82714)SerumProtein PrecipitationESI< 15% (not significant)[5]
α-TocopherolSerumProtein PrecipitationESI54.0%[5]
α-TocopherolSerumProtein PrecipitationUniSprayNot significant[5]

*Matrix effect can be calculated as: (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100%. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Experimental Protocols

1. Protocol for Assessment of Matrix Effects (Post-extraction Spike Method)

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method.

  • Prepare Neat Solutions: Prepare two sets of solutions:

    • Set A (Neat Solution): Spike the retinoid standard at a known concentration (e.g., low and high QC levels) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Spike the same concentration of the retinoid standard into the pooled blank matrix extracts obtained in step 1.

  • Analysis: Analyze both sets of samples by LC-MS/MS.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Mean peak response of Set B / Mean peak response of Set A) x 100%

2. Sample Preparation Protocol: Protein Precipitation (PPT)

This is a simple and rapid method for sample cleanup.

  • Sample Aliquot: To 100 µL of serum or plasma in a microcentrifuge tube, add the internal standard solution.

  • Precipitating Agent: Add 300-400 µL of cold acetonitrile (B52724) (or ethanol (B145695) and acetonitrile mixture).[4]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

3. Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This method generally provides a cleaner extract than protein precipitation.

  • Sample Aliquot: To 200 µL of serum in a glass tube, add the internal standard.

  • Protein Denaturation: Add 200 µL of acetonitrile and vortex for 1 minute.[6]

  • Extraction Solvent: Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute.[6]

  • Centrifugation: Centrifuge for 10 minutes at 13,000 rpm to separate the aqueous and organic layers.[6]

  • Organic Layer Transfer: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[6]

  • Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water and methanol) for analysis.[6]

Visualizations

Matrix_Effect_Workflow General Workflow for LC-MS/MS Analysis with Matrix Effect Consideration cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Sample Biological Sample (Plasma, Serum, etc.) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Sep LC Separation Evap_Recon->LC_Sep MS_Detect MS/MS Detection LC_Sep->MS_Detect Data_Acq Data Acquisition MS_Detect->Data_Acq Quant Quantification Data_Acq->Quant ME_Eval Matrix Effect Evaluation Quant->ME_Eval ME_Eval->Extraction Optimize if ME is high ME_Eval->LC_Sep Optimize if ME is high Troubleshooting_Logic Troubleshooting Logic for Matrix Effects Start Poor Reproducibility or Inaccurate Quantification Check_IS Is a SIL-IS being used? Start->Check_IS Implement_IS Implement SIL-IS Check_IS->Implement_IS No Check_Chrom Are Analyte and IS co-eluting perfectly? Check_IS->Check_Chrom Yes Implement_IS->Check_Chrom Optimize_LC Optimize Chromatography Check_Chrom->Optimize_LC No Assess_ME Assess Matrix Effect (Post-column infusion or post-extraction spike) Check_Chrom->Assess_ME Yes Optimize_LC->Assess_ME High_ME Is Matrix Effect > 15-20%? Assess_ME->High_ME Improve_Cleanup Improve Sample Cleanup (e.g., PPT -> LLE/SPE) High_ME->Improve_Cleanup Yes Dilute Dilute Sample Extract High_ME->Dilute Yes, and sensitivity allows Acceptable Method Acceptable High_ME->Acceptable No Improve_Cleanup->Assess_ME Dilute->Assess_ME

References

"addressing low recovery of 13-cis-retinyl palmitate in samples"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 13-cis-retinyl palmitate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during their experiments, with a specific focus on overcoming low recovery of 13-cis-retinyl palmitate in samples.

Troubleshooting Guide: Low Recovery of 13-cis-Retinyl Palmitate

Low recovery of 13-cis-retinyl palmitate is a common issue that can be attributed to several factors throughout the analytical workflow, from sample preparation to final analysis. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Q1: I am experiencing significantly low recovery of 13-cis-retinyl palmitate. What are the most common causes?

Low recovery is typically due to the degradation or incomplete extraction of the analyte. Retinoids, including 13-cis-retinyl palmitate, are highly sensitive to environmental factors.[1][2] The primary causes of low recovery are often related to:

  • Analyte Instability: Exposure to light, heat, and oxygen can cause degradation and isomerization of retinyl palmitate.[3][4][5][6]

  • Suboptimal Saponification: The saponification step, used to hydrolyze retinyl esters to retinol (B82714), can lead to significant analyte loss if not properly controlled.[1][6]

  • Inefficient Extraction: The chosen solvent and extraction technique may not be effective for your specific sample matrix.

  • Analytical Method Issues: Problems with the HPLC system, such as improper column selection or mobile phase composition, can affect quantification.

The following workflow diagram illustrates a systematic approach to troubleshooting low recovery.

TroubleshootingWorkflow cluster_stability Stability Checks cluster_saponification Saponification Checks cluster_extraction Extraction Checks cluster_hplc HPLC Checks start Start: Low Recovery of 13-cis-Retinyl Palmitate Detected check_stability Step 1: Review Analyte Stability Precautions start->check_stability check_saponification Step 2: Evaluate Saponification Protocol check_stability->check_saponification If precautions are adequate stability_q1 - Working under yellow light? check_stability->stability_q1 check_extraction Step 3: Assess Extraction Efficiency check_saponification->check_extraction If protocol is optimized saponification_q1 - Optimized temperature and time? check_saponification->saponification_q1 check_hplc Step 4: Verify HPLC Method Performance check_extraction->check_hplc If extraction is efficient extraction_q1 - Appropriate solvent for matrix? check_extraction->extraction_q1 solution Solution: Improved Recovery check_hplc->solution If method is validated hplc_q1 - Correct column (normal vs. reverse phase)? check_hplc->hplc_q1 stability_q2 - Using antioxidants (e.g., BHT)? stability_q3 - Samples protected from heat? stability_q4 - Using inert atmosphere (N2)? saponification_q2 - Considered direct analysis to avoid saponification? extraction_q2 - Sufficient mixing/vortexing? extraction_q3 - Using an internal standard? hplc_q2 - Isomer separation achieved? hplc_q3 - Detector settings optimized?

Caption: Troubleshooting workflow for low recovery of 13-cis-retinyl palmitate.

Frequently Asked Questions (FAQs)

Sample Handling and Stability

Q2: How can I prevent the degradation of 13-cis-retinyl palmitate during sample preparation?

To minimize degradation, it is crucial to protect the analyte from light, heat, and oxygen throughout the entire process.[1][2]

  • Light Protection: Conduct all manipulations under dim yellow light.[7] Use amber glassware or wrap containers in aluminum foil.

  • Temperature Control: Keep samples on ice or at 4°C whenever possible. Avoid excessive heat, as it can accelerate degradation and isomerization.[4]

  • Oxygen Exclusion: Perform procedures under an inert gas atmosphere, such as nitrogen, especially during steps like saponification and evaporation.[6]

  • Use of Antioxidants: The addition of an antioxidant like butylated hydroxytoluene (BHT) to solvents can inhibit oxidative degradation.[5]

Q3: What is isomerization and how does it affect my results?

Isomerization is the process where the all-trans form of retinyl palmitate converts to its cis isomers, such as 13-cis and 9-cis-retinyl palmitate, when exposed to heat or light.[6] Heat primarily leads to the formation of the 13-cis isomer, while light exposure tends to form the 9-cis isomer.[6][8] Since these isomers may have different biological activities and chromatographic retention times, their formation can lead to inaccurate quantification of the target analyte.

Isomerization all_trans all-trans-Retinyl Palmitate cis_13 13-cis-Retinyl Palmitate all_trans->cis_13 Heat cis_9 9-cis-Retinyl Palmitate all_trans->cis_9 Light

Caption: Factors leading to the isomerization of all-trans-retinyl palmitate.

Saponification and Extraction

Q4: My saponification step seems to be causing low recovery. How can I optimize it?

Saponification is a critical step that can lead to significant analyte loss.[6] Optimization is key to achieving good recovery.

  • Temperature and Time: Over-heating or prolonged saponification can degrade retinol. An optimal condition for whole fish samples was found to be 80°C for 43 minutes.[9] It is essential to validate the temperature and duration for your specific sample matrix.

  • Inert Atmosphere: Always perform saponification under a nitrogen atmosphere to prevent oxidation.[6]

  • Alternative Methods: Consider a direct analysis method that does not require saponification. These methods involve dissolving the sample (e.g., oil) in an appropriate solvent and injecting it directly into the HPLC system.[6][10] This can significantly reduce sample preparation time and minimize analyte loss.[6]

Q5: What are the best practices for extracting 13-cis-retinyl palmitate?

The goal of extraction is to efficiently transfer the analyte from the sample matrix to a solvent suitable for analysis.

  • Solvent Selection: Hexane is a commonly used solvent for extracting retinoids after saponification.[7] For direct methods with oil samples, a mixture of methanol (B129727) and methyl tert-butyl ether (MTBE) can be used.[10]

  • Internal Standard: Use of an internal standard, such as retinyl acetate (B1210297), is highly recommended to correct for handling losses and extraction inefficiencies.[7]

  • Matrix Considerations: Complex matrices like infant formula or whole fish may require specific enzymatic treatments or more rigorous extraction conditions to release the analyte.[11]

Data and Protocols

Quantitative Data Summary

The following table summarizes recovery data from various studies, highlighting the impact of different analytical approaches.

Analytical MethodSample MatrixAnalyteAverage Recovery (%)Reference
Direct HPLC-FLDSpiked Vegetable Oilsall-trans-Retinyl Palmitate86 - 103[10]
Normal Phase HPLCInfant Formula13-cis & all-trans-Retinyl Palmitate97.4 - 101.3[12]
Isocratic HPLC/UVSpiked Mouse LiversRetinol100.3 - 105.8[7]
Normal Phase HPLCFortified Edible OilsRetinyl Palmitate> 90[11][13]
Experimental Protocols

Protocol 1: Direct HPLC Analysis of Retinyl Palmitate in Fortified Oils

This protocol is adapted from a method that avoids the saponification step, thereby reducing the risk of analyte degradation.[6][10]

  • Sample Preparation:

    • Weigh an appropriate amount of the oil sample into a volumetric flask.

    • Dissolve the sample in the HPLC mobile phase solvent (e.g., a mixture of methanol and methyl tert-butyl ether).

    • Vortex until the sample is completely dissolved.

    • If necessary, filter the solution through a 0.45 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic mixture of methanol and methyl tert-butyl ether.

    • Detector: Fluorescence or UV detector (e.g., at 325 nm).[11]

    • Flow Rate: Typically around 1.0 mL/min.[11]

Protocol 2: Saponification and Extraction for Retinoid Analysis

This is a general protocol for samples requiring saponification.[1][7]

  • Saponification:

    • To your sample, add an ethanolic solution of potassium hydroxide (B78521) (KOH) and an antioxidant like BHT.

    • Blanket the mixture with nitrogen gas.

    • Heat in a shaking water bath at a validated temperature and time (e.g., 70-80°C for 25-45 minutes).[9]

    • Cool the sample rapidly on ice.

  • Extraction:

    • Add a known amount of internal standard (e.g., retinyl acetate).

    • Extract the saponified mixture multiple times with an organic solvent like hexane.

    • Pool the organic layers and wash with water to remove residual alkali.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in the HPLC mobile phase.

    • Inject an aliquot into the HPLC system for analysis.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 13-cis- and all-trans-Retinyl Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Retinyl palmitate, the ester of retinol (B82714) (Vitamin A) and palmitic acid, is a common form of Vitamin A found in supplements and cosmetic products. It exists in various isomeric forms, with the all-trans and 13-cis isomers being of significant biological interest. While all-trans-retinyl palmitate is the most common and biologically active storage form of Vitamin A, the 13-cis isomer, also a naturally occurring retinoid, exhibits distinct metabolic and activity profiles. This guide provides an objective comparison of their biological activities, supported by experimental data, to inform research and development.

Metabolism and Conversion to Active Forms

The biological effects of retinyl esters are not direct but are mediated through their conversion to biologically active metabolites, primarily all-trans-retinoic acid (ATRA) and its isomers, which act as ligands for nuclear receptors (RARs and RXRs) to regulate gene expression.

  • all-trans-Retinyl Palmitate: This is the primary storage form of Vitamin A. It is hydrolyzed to all-trans-retinol, which is then oxidized to all-trans-retinal (B13868) and subsequently to the highly active all-trans-retinoic acid (ATRA). The esterification of all-trans-retinol to all-trans-retinyl palmitate is a crucial step for storage and is catalyzed by lecithin:retinol acyltransferase (LRAT)[1][2].

  • 13-cis-Retinyl Palmitate: The metabolic pathway for the 13-cis isomer is less direct. It is generally understood that 13-cis-retinoic acid (isotretinoin), a potent therapeutic agent, can be esterified to form 13-cis-retinyl palmitate, but its primary activity is often attributed to its isomerization to ATRA[3][4][5]. The overall biological activity of 13-cis-retinyl palmitate is considered to be about 75% of that of the all-trans form[6]. The conversion pathways highlight that the ultimate biological effect of both esters is heavily dependent on their metabolic conversion to active retinoic acid isomers.

G cluster_all_trans all-trans Pathway cluster_13_cis 13-cis Pathway cluster_downstream Nuclear Action at-RP all-trans-Retinyl Palmitate (Storage Form) at-ROL all-trans-Retinol at-RP->at-ROL Hydrolysis (REH) at-ROL->at-RP Esterification (LRAT) at-RAL all-trans-Retinal at-ROL->at-RAL Oxidation (RDH) ATRA all-trans-Retinoic Acid (ATRA - Active) at-RAL->ATRA Oxidation (RALDH) Receptors Nuclear Receptors (RAR, RXR) ATRA->Receptors 13c-RP 13-cis-Retinyl Palmitate 13c-ROL 13-cis-Retinol 13c-RP->13c-ROL Hydrolysis 13c-RA 13-cis-Retinoic Acid (Isotretinoin) 13c-ROL->13c-RA Oxidation 13c-RA->ATRA Isomerization Gene Gene Transcription Receptors->Gene Effect Biological Effect (Cell Differentiation, Proliferation) Gene->Effect caption Metabolic conversion pathways of retinyl palmitate isomers.

Metabolic conversion of retinyl palmitate isomers.

Comparative Biological Data

The differential metabolism of these isomers leads to varied quantitative effects in biological systems.

Table 1: Comparative Efficacy in Oral Premalignancy

A randomized trial comparing low-dose 13-cis-retinoic acid (13cRA) with retinyl palmitate (RP) for treating oral premalignant lesions (OPLs) provides indirect evidence of the precursors' relative activities.

Treatment Arm3-Month Clinical Response Rate (Complete + Partial)
13-cis-Retinoic Acid (13cRA)48.1%
Retinyl Palmitate (RP) Alone20.0%
Retinyl Palmitate + Beta-Carotene (B85742)42.9%

(Data sourced from a randomized clinical trial)[7][8]

The results indicate that 13cRA, the active form derived from the 13-cis pathway, is more effective at inducing a clinical response in OPLs than RP alone[7][8].

Table 2: Effects on Tumor Promotion in Mouse Skin

Studies on the dietary effects of these compounds on tumor promotion reveal different inhibitory profiles.

Dietary AgentPapilloma Yield Inhibition (at 21 weeks)Effect on Tumor Burden (Weight)
Retinyl Palmitate (200,000 IU/kg)37%Dose-dependent decrease
Retinyl Palmitate (700,000/350,000 IU/kg)65%Dose-dependent decrease
13-cis-Retinoic Acid (200,000 or 700,000 IU/kg)No reductionDose-dependent decrease

(Data from a study on mouse skin tumor promotion)[9]

This study highlights a key difference: dietary retinyl palmitate inhibited both the number and weight of tumors, whereas dietary 13-cis-retinoic acid only reduced the tumor burden (weight) without affecting the number of papillomas[9].

Table 3: Comparative Teratogenicity

In animal models, the teratogenic potential of retinoids is a critical measure of biological activity. While data on the palmitate esters themselves are limited, studies on their active acid forms are informative.

Compound Administered (Rat Model)Relative Teratogenic PotencyEmbryonic Exposure to ATRA
all-trans-Retinoic AcidHighHighest
13-cis-Retinoic AcidSignificantly Less Potent than ATRALow
Retinyl PalmitateSignificantly Less Potent than ATRALow

(Data derived from comparative teratology studies in rats)[10]

Although equipotent teratogenic doses were administered, the embryonic exposure to ATRA was considerably higher after direct administration of ATRA compared to either 13-cis-retinoic acid or retinyl palmitate[10]. This underscores the role of ATRA as the primary teratogenic metabolite.

Experimental Protocols

Protocol 1: In Vivo Tumor Promotion Assay (Mouse Skin)

This protocol outlines the methodology used to assess the effects of dietary retinyl palmitate and 13-cis-retinoic acid on tumor promotion.

Objective: To determine the inhibitory effects of dietary retinoids on tumor formation and growth in chemically-induced mouse skin cancer models.

Methodology:

  • Animal Model: Female CD-1 mice.

  • Initiation: A single topical application of 150 nmol of 7,12-dimethylbenz(a)anthracene (DMBA) is applied to the shaved dorsal skin of the mice.

  • Promotion: Two weeks after initiation, twice-weekly topical applications of 8 nmol of 12-O-tetradecanoylphorbol-13-acetate (TPA) begin and continue for the duration of the study (e.g., 21 weeks).

  • Dietary Intervention: Mice are randomized into control and experimental groups. The experimental groups receive diets supplemented with specified concentrations of retinyl palmitate or 13-cis-retinoic acid (e.g., 200,000 IU/kg of diet). The diets are administered throughout the promotion phase.

  • Data Collection: The number of papillomas per mouse is counted weekly. At the end of the study, mice are euthanized, and the tumors are weighed to determine the tumor burden per mouse.

  • Analysis: The papilloma yield (average number of tumors per mouse) and tumor burden (average weight of tumors per mouse) are compared between the control and retinoid-fed groups to calculate the percent inhibition.

G start Start: Female CD-1 Mice initiation 1. Initiation Single topical dose of DMBA start->initiation promotion 2. Promotion Twice-weekly topical TPA initiation->promotion diet 3. Dietary Intervention Control vs. Retinoid Diets promotion->diet data 4. Data Collection Weekly papilloma counts Final tumor weight diet->data analysis 5. Analysis Compare tumor yield and burden data->analysis end End: Determine % Inhibition analysis->end caption Workflow for in vivo tumor promotion assay.

Workflow for in vivo tumor promotion assay.

Protocol 2: Analysis of Retinoid Metabolism in Keratinocytes

This protocol describes an in vitro method to study the uptake and isomerization of retinoids in skin cells.

Objective: To quantify the intracellular conversion of 13-cis-retinoic acid to all-trans-retinoic acid in human keratinocytes.

Methodology:

  • Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) or normal primary keratinocytes are cultured in appropriate media. Cells are seeded at different densities to model various proliferative states (e.g., high density for hyperproliferation, low density for aged skin).

  • Retinoid Treatment: Once cells reach the desired confluency, the culture medium is replaced with a medium containing a known concentration of 13-cis-retinoic acid or all-trans-retinoic acid.

  • Incubation: Cells are incubated for a specified period (e.g., 24-48 hours) to allow for retinoid uptake and metabolism.

  • Cell Lysis and Extraction: After incubation, the cells are washed with phosphate-buffered saline (PBS), harvested, and lysed. Retinoids are extracted from the cell lysate using an organic solvent (e.g., hexane/isopropanol mixture).

  • HPLC Analysis: The extracted retinoids are separated and quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector. The concentrations of the parent compound and its metabolites (e.g., ATRA from a 13cRA treatment) are determined by comparing their peak areas to those of known standards.

  • Analysis: The rate and extent of isomerization and metabolism are calculated based on the concentrations of different retinoid isomers measured in the cell extracts.

Conclusion

While both 13-cis- and all-trans-retinyl palmitate serve as precursors to active retinoid metabolites, their biological activities are not identical. The all-trans isomer is the more direct and potent precursor to ATRA, the primary mediator of classical retinoid signaling. Consequently, in applications like tumor prevention, all-trans-retinyl palmitate shows broader inhibitory effects. The activity of the 13-cis isomer is significant but appears to be mediated through different or less efficient pathways, including isomerization to ATRA. For researchers and drug developers, understanding these metabolic and activity differences is crucial for selecting the appropriate retinoid for a given application and for interpreting experimental outcomes.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Retinoid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of retinoid isomers is critical for understanding their physiological roles and therapeutic potential. This guide provides an objective comparison of various analytical methods for the separation and quantification of retinoid isomers, supported by experimental data from published studies.

Comparison of Analytical Method Performance

The following tables summarize the quantitative performance of different High-Performance Liquid Chromatography (HPLC) methods for the analysis of retinoid isomers. These parameters are essential for assessing the reliability and suitability of a method for a specific research or quality control application.

MethodAnalyte(s)Linearity (Concentration Range)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLC-PDAHydroquinone, Dexamethasone, Triamcinolone Acetonide, Hydrocortisone Acetate, Betamethasone Valerate, and Retinoic Acid25-150 µg/ml0.9984 - 0.999799.05 - 100.96Not ReportedNot ReportedNot Reported[1]
RP-HPLCTretinoin (all-trans-retinoic acid)5–25 µg/mL~1Within acceptable limits< 2% (intra- and inter-day)0.04430.1343[2]
HPLCArbutin, Nicotinamide, Retinoid25-150 ppm0.997 - 0.99996.863%3.167%7.834 ppm26.11 ppm[3]
HPLCRetinolNot Reported0.999993% - 101.2%< 15%Not ReportedNot Reported[4]
LC-MS/MS12 Retinoids, derivatives, and metabolitesNot Reported> 0.98Not Reported< 10% for calibration pointsNot ReportedS/N of 10:1[5]

Detailed Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are protocols for key experiments cited in the literature for the analysis of retinoid isomers.

Method 1: Reversed-Phase HPLC-PDA for Simultaneous Analysis[1]
  • Instrumentation : Waters X Bridge C18 column (5 μm, 4.6 mm × 250 mm).

  • Mobile Phase : Acetonitrile (ACN) and 0.1% formic acid with a gradient system.

  • Flow Rate : 1.2 mL/min.

  • Column Temperature : 40°C.

  • Detection : Photodiode Array (PDA) detector at wavelengths of 289 nm (Hydroquinone), 240 nm (corticosteroids), and 321 nm (Retinoic Acid).

  • Sample Preparation : Cream formulations are prepared for analysis.

Method 2: Isocratic Normal-Phase HPLC for Retinoic Acid Isomers[6]
  • Instrumentation : Inertsil SILICA 100-5 column (250 x 4.6 mm I.D.).

  • Mobile Phase : A mixture of hexane, 2-propanol, and glacial acetic acid in a ratio of 1000:4.3:0.675.

  • Flow Rate : 1 mL/min.

  • Detection : UV detection at 350 nm.

  • Standard Preparation : Individual retinoid stock solutions (1 mg/ml) are prepared in 100% ethanol.

Method 3: RP-HPLC for Tretinoin Estimation[2]
  • Instrumentation : Cosmosil C18 column.

  • Mobile Phase : Methanol and water in a 90:05 (v/v) ratio.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 356 nm.

  • Sample Preparation : 10 mg of the drug is dissolved in 10 mL of the mobile phase to create a 1000 ppm solution.

Method 4: LC-MS/MS for Comprehensive Retinoid Profiling[5]
  • Instrumentation : Thermo Scientific™ Vanquish™ LC system coupled to a Thermo Scientific™ TSQ Endura™ triple quadrupole mass spectrometer.

  • Column : Thermo Scientific™ Accucore™ C18 column (100 x 2.1 mm, 2.6µ).

  • Mobile Phase : Gradient elution with a water:methanol mixture containing 0.1% formic acid.

  • Sample Preparation : 200 µL of serum is extracted by either protein precipitation or liquid-liquid extraction.

Visualizing the Cross-Validation Workflow

A well-defined workflow is essential for the systematic comparison and validation of analytical methods.

Cross_Validation_Workflow cluster_Preparation Method Selection & Preparation cluster_Validation Method Validation cluster_Comparison Comparative Analysis Define_Analytes Define Target Retinoid Isomers Select_Methods Select Analytical Methods for Comparison (e.g., HPLC, LC-MS/MS) Define_Analytes->Select_Methods Prepare_Standards Prepare Standard Solutions & Quality Controls Select_Methods->Prepare_Standards Linearity Linearity & Range Prepare_Standards->Linearity Accuracy Accuracy Prepare_Standards->Accuracy Precision Precision (Repeatability & Intermediate Precision) Prepare_Standards->Precision Specificity Specificity Prepare_Standards->Specificity LOD_LOQ LOD & LOQ Prepare_Standards->LOD_LOQ Robustness Robustness Prepare_Standards->Robustness Data_Analysis Analyze Data from Each Method Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis LOD_LOQ->Data_Analysis Robustness->Data_Analysis Performance_Comparison Compare Performance Parameters Data_Analysis->Performance_Comparison Method_Selection Select Optimal Method for Intended Use Performance_Comparison->Method_Selection

Caption: Workflow for the cross-validation of analytical methods for retinoid isomers.

Logical Relationships in Method Validation

The validation of an analytical method involves assessing several interconnected parameters to ensure its suitability for a particular purpose.

Validation_Parameters cluster_Quantitative Quantitative Performance cluster_Qualitative Qualitative Performance Method_Validation Method Validation Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Specificity Specificity Method_Validation->Specificity Robustness Robustness Method_Validation->Robustness LOD LOD Linearity->LOD Determines LOQ LOQ Linearity->LOQ Determines Precision->Accuracy

Caption: Interrelationship of key analytical method validation parameters.

References

Comparative Pharmacokinetics of 13-cis- and all-trans-Retinyl Palmitate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the absorption, distribution, metabolism, and excretion of retinyl palmitate isomers, supported by experimental methodologies.

This guide provides a comparative overview of the pharmacokinetics of 13-cis-retinyl palmitate and all-trans-retinyl palmitate, geared towards researchers, scientists, and professionals in drug development. While direct comparative pharmacokinetic data between these two specific isomers are limited in publicly available literature, this document synthesizes the current understanding of retinyl palmitate's metabolic fate and outlines the experimental protocols necessary for such comparative studies.

Retinyl palmitate, the ester of retinol (B82714) (vitamin A) and palmitic acid, is a crucial compound in vitamin A storage and metabolism. The geometric configuration of the polyene chain, specifically the cis/trans isomerization, can significantly influence its biological activity and pharmacokinetic profile. The all-trans isomer is the most common and biologically active form.

Data Presentation: Pharmacokinetic Parameters

Direct comparative studies on the pharmacokinetics of 13-cis-retinyl palmitate versus all-trans-retinyl palmitate are not extensively documented. The following table summarizes the known pharmacokinetic parameters for orally administered all-trans-retinyl palmitate in humans.

Table 1: Pharmacokinetic Parameters of all-trans-Retinyl Palmitate in Humans

ParameterValueSpeciesNotes
Absorption
Bioavailability70-90% (as preformed Vitamin A)[1]HumanHighly variable depending on dietary fat.
Tmax (Time to peak plasma concentration)4.3 ± 0.7 hours[1]HumanFor retinyl esters after oral administration.
Distribution
Plasma Protein BindingHighly bound to lipoproteins[1]HumanTransported in chylomicrons and chylomicron remnants.
Primary Storage SiteLiver (in hepatic stellate cells)[2]HumanStored as retinyl esters.
Metabolism
Primary MetaboliteRetinolHumanHydrolyzed in the intestine and tissues.
Further MetabolitesRetinal, Retinoic AcidHumanRetinol is further oxidized.
Excretion
Elimination Half-life (initial phase)2.2 ± 0.9 hours[1]HumanFor plasma retinyl palmitate.
Terminal Half-lifeProlonged and not accurately determined[1]HumanReflects storage and slow release from tissues.
Routes of ExcretionUrine (38-60%), Feces (18-37%), Breath (18-30%)[1]HumanAfter metabolism to more polar compounds.

A proposed study to directly compare the pharmacokinetics of the two isomers would need to measure the parameters outlined in the conceptual table below.

Table 2: Conceptual Framework for a Comparative Pharmacokinetic Study

Parameter13-cis-Retinyl Palmitateall-trans-Retinyl Palmitate
Absorption
AUC (Area Under the Curve)
Cmax (Maximum Concentration)
Tmax (Time to Maximum Concentration)
Distribution
Vd (Volume of Distribution)
Metabolism
Metabolite Profile (e.g., 13-cis-retinol, all-trans-retinol)
Excretion
CL (Clearance)
t½ (Half-life)

Experimental Protocols

Accurate pharmacokinetic studies of retinyl palmitate isomers require robust analytical methods to separate and quantify each isomer in biological matrices. High-Performance Liquid Chromatography (HPLC) is the method of choice.

Protocol 1: Extraction of Retinyl Palmitate from Plasma/Tissue

This protocol is adapted from established methods for retinoid extraction.

  • Sample Preparation: Homogenize tissue samples or use plasma directly. To an aliquot of the sample, add a known amount of an internal standard (e.g., retinyl acetate) to correct for extraction losses.

  • Protein Precipitation and Extraction: Add an equal volume of cold ethanol (B145695) to the sample to precipitate proteins. Vortex the mixture.

  • Liquid-Liquid Extraction: Add hexane (B92381) to the mixture and vortex vigorously to extract the lipophilic retinyl palmitate and the internal standard into the organic phase.

  • Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: Carefully transfer the hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the HPLC mobile phase for analysis.

Protocol 2: HPLC Separation and Quantification of Retinyl Palmitate Isomers

This method allows for the separation of geometric isomers of retinyl palmitate.

  • Chromatographic System: A standard HPLC system equipped with a UV or diode-array detector is required.

  • Column: A normal-phase silica (B1680970) column (e.g., Si 60) is effective for separating cis/trans isomers.

  • Mobile Phase: A non-polar mobile phase with a small amount of a polar modifier is used. For example, a mixture of n-hexane and a small percentage of dioxane or ethyl acetate (B1210297) can be employed.

  • Detection: Monitor the eluent at a wavelength of 325 nm, which is the absorption maximum for retinyl esters.

  • Quantification: Create a standard curve using pure standards of 13-cis- and all-trans-retinyl palmitate. The concentration of each isomer in the samples is determined by comparing their peak areas to the standard curve, after correcting for the recovery of the internal standard.

Note: Retinoids are sensitive to light and oxidation. All procedures should be carried out under dim yellow light, and solvents should be degassed to prevent degradation of the analytes.

Mandatory Visualization

Metabolic Pathway of Retinyl Palmitate

The following diagram illustrates the general metabolic pathway of retinyl palmitate. Upon ingestion, it is hydrolyzed to retinol, which can then be re-esterified for storage or oxidized to retinal and retinoic acid, the active forms of vitamin A. The isomerization between cis and trans forms can occur at various stages.

metabolic_pathway RP Retinyl Palmitate (all-trans or 13-cis) Retinol Retinol RP->Retinol Hydrolysis (Intestine/Tissues) Storage Hepatic Storage (Retinyl Esters) Retinol->Storage Esterification (LRAT) Retinal Retinal Retinol->Retinal Oxidation (RDH) Systemic Systemic Circulation (bound to RBP) Retinol->Systemic Binding to RBP Storage->Retinol Hydrolysis Retinal->Retinol Reduction RA Retinoic Acid Retinal->RA Oxidation (RALDH) Target Target Tissues RA->Target Gene Regulation Systemic->Target

Caption: General metabolic pathway of retinyl palmitate.

Experimental Workflow for Comparative Pharmacokinetic Analysis

This diagram outlines the key steps in a typical experimental workflow for comparing the pharmacokinetics of 13-cis- and all-trans-retinyl palmitate.

experimental_workflow start Dosing of Subjects (13-cis or all-trans-Retinyl Palmitate) sampling Timed Blood/Tissue Sampling start->sampling extraction Sample Extraction (Liquid-Liquid Extraction) sampling->extraction analysis HPLC Analysis (Isomer Separation and Quantification) extraction->analysis data Pharmacokinetic Data Analysis (AUC, Cmax, t½, etc.) analysis->data comparison Comparative Analysis of Isomers data->comparison

Caption: Experimental workflow for pharmacokinetic analysis.

References

A Side-by-Side Comparison of 13-cis-Retinoic Acid and 13-cis-Retinyl Palmitate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis for researchers, scientists, and drug development professionals on the characteristics, efficacy, and molecular interactions of 13-cis-retinoic acid and its ester counterpart, 13-cis-retinyl palmitate.

This guide provides a comprehensive comparison of 13-cis-retinoic acid (isotretinoin) and 13-cis-retinyl palmitate, focusing on their chemical properties, biological activities, and available experimental data. The information is presented to assist in research and development decisions, offering a clear, data-driven perspective on these two retinoids.

At a Glance: Key Differences

Feature13-cis-Retinoic Acid (Isotretinoin)13-cis-Retinyl Palmitate
Chemical Class Carboxylic AcidRetinyl Ester
Molecular Formula C₂₀H₂₈O₂[1]C₃₆H₆₀O₂[2]
Molecular Weight 300.44 g/mol [3]524.86 g/mol [4]
Primary Biological Role Active therapeutic agentStorage form of Vitamin A
Mechanism of Action Pro-drug, isomerizes to all-trans-retinoic acid; induces apoptosis[5][6]Requires enzymatic hydrolysis to retinol (B82714), followed by oxidation to retinoic acid
Receptor Binding Low affinity for Retinoic Acid Receptors (RARs)[5][6]No direct binding to RARs or RXRs

Performance and Efficacy: Insights from Experimental Data

Comparative studies of 13-cis-retinoic acid and retinyl palmitate have been conducted in both clinical and preclinical settings, revealing distinct profiles in terms of efficacy and safety.

Clinical Comparison in Oral Premalignancy

A randomized clinical trial investigated the efficacy of low-dose 13-cis-retinoic acid versus retinyl palmitate (with or without β-carotene) for the treatment of oral premalignant lesions (OPLs). The primary endpoint was the clinical response rate at three months.

Table 1: Clinical Response in Patients with Oral Premalignant Lesions [7]

Treatment GroupNumber of PatientsClinical Response Rate (Complete + Partial)
13-cis-Retinoic Acid (low-dose)5448.1%
Retinyl Palmitate + β-Carotene4942.9%
Retinyl Palmitate alone4520.0%

The study found that the clinical response rate for 13-cis-retinoic acid was higher than that for retinyl palmitate alone[7]. However, 13-cis-retinoic acid was associated with a higher incidence of adverse events.

Table 2: Incidence of Grade 2 or Higher Adverse Events [7]

| Treatment Group | Percentage of Patients with Adverse Events | |---|---|---| | 13-cis-Retinoic Acid | 48% | | Retinyl Palmitate + β-Carotene | 12% | | Retinyl Palmitate alone | 11% |

Preclinical Comparison in Skin Tumor Promotion

A study in mice evaluated the dietary effects of 13-cis-retinoic acid and retinyl palmitate on the promotion of skin tumors. The results indicated different inhibitory effects on tumor development.

Table 3: Effect on Skin Papilloma Yield in Mice [8]

| Treatment | Effect on Papilloma Yield | |---|---|---| | Dietary Retinyl Palmitate | Dose-dependent inhibition of the number and weight of tumors | | Dietary 13-cis-Retinoic Acid | No reduction in papilloma number, but a dose-dependent decrease in tumor weight |

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of these two compounds differ significantly, largely due to their distinct chemical nature and metabolic pathways.

Table 4: Pharmacokinetic Parameters

Parameter13-cis-Retinoic Acid13-cis-Retinyl Palmitate
Bioavailability ~25% (variable with food)Variable, dependent on hydrolysis
Time to Peak Plasma Concentration (Tmax) 2-4 hours[5]4-5 hours (for retinyl palmitate after oral retinol)[9]
Elimination Half-life (t½) 10-20 hours[9]13.5 hours (intramuscular administration in severe malaria)[10]
Metabolism Isomerization to all-trans-retinoic acid, oxidation to 4-oxo-isotretinoin[9]Hydrolyzed to retinol, then oxidized to retinal and retinoic acid

Molecular Mechanisms and Signaling Pathways

The biological effects of both 13-cis-retinoic acid and 13-cis-retinyl palmitate are ultimately mediated by the active metabolite, all-trans-retinoic acid, which binds to nuclear retinoic acid receptors (RARs). However, the pathways leading to the formation of this active ligand are distinct.

Metabolism of 13-cis-Retinyl Palmitate

13-cis-retinyl palmitate, as a storage form of vitamin A, must undergo enzymatic conversion to become biologically active. This multi-step process begins with hydrolysis to retinol.

13-cis-Retinyl Palmitate 13-cis-Retinyl Palmitate 13-cis-Retinol 13-cis-Retinol 13-cis-Retinyl Palmitate->13-cis-Retinol Retinyl Ester Hydrolase 13-cis-Retinal 13-cis-Retinal 13-cis-Retinol->13-cis-Retinal Retinol Dehydrogenase 13-cis-Retinoic Acid 13-cis-Retinoic Acid 13-cis-Retinal->13-cis-Retinoic Acid Retinaldehyde Dehydrogenase all-trans-Retinoic Acid all-trans-Retinoic Acid 13-cis-Retinoic Acid->all-trans-Retinoic Acid Isomerization cluster_cell Target Cell 13-cis-RA_ext 13-cis-Retinoic Acid (extracellular) 13-cis-RA_int 13-cis-Retinoic Acid (intracellular) 13-cis-RA_ext->13-cis-RA_int Cellular Uptake at-RA all-trans-Retinoic Acid 13-cis-RA_int->at-RA Isomerization RAR_RXR RAR/RXR Heterodimer at-RA->RAR_RXR RARE Retinoic Acid Response Element RAR_RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription

References

Inter-laboratory Comparison of 13-cis-Retinyl Palmitate Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of vitamin A isomers such as 13-cis-retinyl palmitate is critical for product formulation, stability testing, and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the determination of 13-cis-retinyl palmitate, drawing upon published single-laboratory validation studies and collaborative trials to offer insights into expected method performance and inter-laboratory variability.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of various HPLC methods reported for the analysis of retinyl palmitate, including the simultaneous determination of its isomers. These data are extracted from single-laboratory validation studies and a collaborative study, offering a snapshot of the precision, accuracy, and sensitivity achievable.

Table 1: Performance Characteristics of HPLC Methods for Retinyl Palmitate Analysis

Method ReferenceMatrixLinearity (R²)Precision (RSD%)Accuracy (Recovery %)LOD (µg/mL)LOQ (µg/mL)
AOAC 2012.10[1][2]Infant Formula & Adult NutritionalsNot explicitly stated1.08-8.70 (RSD)97.4-101.3<1.0 µ g/100g Not explicitly stated
Collaborative Study (Milk)[3]Fortified Fluid MilkNot explicitly stated1.5-5.7 (RSDr), 5.0-22.7 (RSDR)Not explicitly statedNot explicitly statedNot explicitly stated
Normal Phase HPLC[4][5]Fortified Edible Oils0.9998<2>950.0290.096
Direct HPLC-FLD[6][7]Fortified Vegetable Oils0.99891.1-3.186-103Not explicitly stated1.0 mg/kg
Isocratic HPLC[8][9]Biological SamplesNot explicitly stated<5 (Intra-assay CV)80-1104.78 pmol15.92 pmol

RSD: Relative Standard Deviation; RSDr: Repeatability Standard Deviation; RSDR: Reproducibility Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation.

Experimental Protocols

The methodologies employed in these studies share common principles of sample extraction, chromatographic separation, and detection. Below are generalized protocols based on the cited literature.

Sample Preparation (General)
  • Saponification: For matrices containing fats and oils, alkaline saponification is often employed to hydrolyze triglycerides and release retinyl esters. This step is typically followed by liquid-liquid extraction.

  • Direct Extraction: For certain matrices like fortified oils, a direct extraction method can be used, where the sample is dissolved in an appropriate organic solvent prior to HPLC analysis.[6][7]

  • Internal Standard: An internal standard, such as retinyl acetate (B1210297), is often added at the beginning of the sample preparation to correct for variations in extraction efficiency and injection volume.[3]

High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Mode: Both normal-phase and reverse-phase HPLC are utilized for the separation of retinoids. Normal-phase chromatography on a silica-based column is common for separating the less polar retinyl esters and their isomers.[1][2][3][4][5]

  • Mobile Phase: For normal-phase HPLC, a non-polar mobile phase, such as n-hexane or n-heptane, with a small amount of a polar modifier like isopropanol (B130326) is typically used.[3][4][5]

  • Detection: UV detection at approximately 325 nm is the most common method for the quantification of retinyl palmitate and its isomers.[5] Fluorescence detection can also be employed for enhanced sensitivity.[6]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of 13-cis-retinyl palmitate by HPLC.

13_cis_Retinyl_Palmitate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Oil, Milk, Formula) Add_IS Add Internal Standard (e.g., Retinyl Acetate) Sample->Add_IS Saponification Saponification (optional) (for fat-containing matrices) Add_IS->Saponification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Saponification->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection HPLC Injection Evaporation->Injection Separation Chromatographic Separation (Normal or Reverse Phase) Injection->Separation Detection UV or Fluorescence Detection (e.g., 325 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the analysis of 13-cis-retinyl palmitate.

Isomerization Considerations

It is important to note that all-trans-retinyl palmitate can isomerize to cis isomers, including 9-cis and 13-cis-retinyl palmitate, when exposed to heat and light.[7] Therefore, proper sample handling and storage, including protection from light and avoiding excessive heat, are crucial to prevent the artificial formation of cis isomers and ensure accurate quantification of 13-cis-retinyl palmitate.

References

A Comparative Guide to Assessing the Purity of Synthetic 13-cis-Vitamin A Palmitate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 13-cis-Vitamin A palmitate, a crucial retinoid in pharmaceutical and research applications. Ensuring the purity of this compound is paramount for accurate scientific studies and the safety and efficacy of therapeutic products. This document details experimental protocols, presents comparative data, and discusses alternative forms of Vitamin A, offering a thorough resource for professionals in the field.

Introduction to this compound and Its Purity Assessment

This compound, the palmitic acid ester of 13-cis-retinol, is a synthetic retinoid with significant biological activity. Like other retinoids, it is susceptible to isomerization and degradation when exposed to light, heat, and air, leading to the formation of various impurities. The primary goal of purity assessment is to quantify the main compound and identify and quantify any related substances, including geometric isomers and degradation products.

The most common impurities include other cis/trans isomers such as all-trans-retinyl palmitate, 9-cis-retinyl palmitate, and 9,13-di-cis-retinyl palmitate, as well as oxidation products and other related compounds like retinoic acid.[1][2] The presence of these impurities can impact the compound's stability, bioavailability, and toxicological profile. Therefore, robust analytical methods are essential for quality control.

Comparative Analysis of Purity Assessment Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of retinoids due to its ability to separate complex mixtures of isomers.[3][4] The choice of detector and chromatographic conditions significantly impacts the method's sensitivity, selectivity, and speed. Here, we compare the three most common approaches: HPLC with Ultraviolet (UV) detection, HPLC with Fluorescence Detection (FLD), and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Parameter HPLC-UV HPLC-FLD UPLC-MS/MS
Principle Measures the absorption of UV light by the analyte.Measures the fluorescence emitted by the analyte after excitation at a specific wavelength.Separates molecules based on their mass-to-charge ratio after ionization.
Selectivity Moderate. Can be challenging to resolve co-eluting isomers with similar UV spectra.High. More selective than UV as fewer compounds fluoresce.Very High. Provides structural information and can differentiate compounds with the same retention time but different masses.
Sensitivity (LOD/LOQ) Good. LOD: ~0.7 pmol; LOQ: ~2.5 pmol for retinoids.[4]Excellent. Generally more sensitive than UV detection for fluorescent compounds.Exceptional. LOD: ~10 fmol; LOQ: ~30 fmol for retinoic acid.[5]
Run Time Standard HPLC runs can be lengthy (e.g., >20 minutes).Similar to HPLC-UV.Faster analysis times due to the use of smaller particle size columns and higher pressures.
Cost & Complexity Relatively low cost and simple to operate.Moderate cost and complexity.High initial investment and requires specialized expertise.
Primary Application Routine quality control, quantification of major components.Trace analysis, stability studies where enhanced sensitivity is needed.Definitive identification of impurities, metabolite analysis, and quantification in complex biological matrices.

Experimental Protocols

HPLC-UV Method for Isomer Separation

This method is suitable for the routine analysis of this compound and its common isomers.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of n-heptane and ethyl acetate (B1210297). For example, starting with 0.5% ethyl acetate in heptane.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 325 nm.[3]

  • Sample Preparation: Dissolve the sample in the initial mobile phase. Protect from light and use immediately.

  • Expected Outcome: This method should provide baseline separation of the major retinyl palmitate isomers.

UPLC-MS/MS Method for High-Sensitivity Impurity Profiling

This method is ideal for the identification and quantification of trace-level impurities and degradation products.

  • Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18 or C30, 50-100 mm length).

  • Mobile Phase: A gradient of methanol (B129727) and water, both containing a small amount of formic acid or ammonium (B1175870) acetate to improve ionization.[6]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive APCI or ESI.

    • Scan Mode: Selected Reaction Monitoring (SRM) for targeted quantification of known impurities.

    • Transitions: Specific precursor-to-product ion transitions should be optimized for 13-cis-retinyl palmitate and each potential impurity.

  • Sample Preparation: Dissolve the sample in an appropriate organic solvent (e.g., methanol or acetonitrile) and filter. Protect from light.

  • Expected Outcome: This method offers high sensitivity and specificity for the unambiguous identification and quantification of a wide range of impurities, even at very low levels.

Comparison with Alternative Forms of Vitamin A

The choice of Vitamin A form in research and drug development depends on factors like stability, bioavailability, and desired biological activity. Besides this compound, other common forms include retinyl acetate, retinol (B82714), and synthetic retinoids. Their purity assessment presents similar challenges, primarily related to isomerization and oxidation.

Vitamin A Form Key Purity Challenges Primary Analytical Method(s) for Purity
This compound Isomerization to all-trans and other cis forms; oxidation.HPLC-UV for routine analysis; UPLC-MS/MS for trace impurities.
Retinyl Acetate More stable than retinol but still susceptible to isomerization and hydrolysis to retinol.HPLC-UV is commonly used.[3] SFE-SFC-MS/MS has been validated for rapid analysis.[3]
Retinol Highly unstable and prone to oxidation and isomerization.HPLC with UV or fluorescence detection. Requires careful sample handling and protection from light and air.
Synthetic Retinoids (e.g., Tretinoin, Isotretinoin) Purity assessment is critical as they are often potent APIs. Isomeric purity is a key parameter.HPLC-UV is the standard for pharmaceutical quality control.[7] LC-MS/MS is used for metabolite identification in biological samples.[8]

Pharmacopeial Specifications

Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs for Vitamin A and its esters, which outline the requirements for purity and quality.[9][10][11]

  • USP: The USP monograph for Vitamin A includes tests for identification, assay (typically by HPLC), and limits for impurities. For retinyl palmitate, the assay is usually performed using HPLC with UV detection.[10]

  • Ph. Eur.: The European Pharmacopoeia also specifies HPLC for the assay of Vitamin A and its esters. It sets limits for related substances, including other isomers. The monograph for "Vitamin A, synthetic" provides detailed requirements for the purity of retinol and its esters.[9][11]

For pharmaceutical applications, synthetic this compound must comply with the specifications outlined in these pharmacopeias, which include specific limits for known and unknown impurities.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the processes involved in purity assessment and the biological context of Vitamin A, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis start Synthetic this compound Sample dissolve Dissolve in appropriate solvent start->dissolve protect Protect from light dissolve->protect filter Filter (if necessary) protect->filter hplc_uv HPLC-UV filter->hplc_uv hplc_fld HPLC-FLD filter->hplc_fld uplc_msms UPLC-MS/MS filter->uplc_msms acquire Acquire Chromatogram / Mass Spectrum hplc_uv->acquire hplc_fld->acquire uplc_msms->acquire integrate Peak Integration acquire->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify report Generate Purity Report quantify->report

Figure 1. General experimental workflow for the purity assessment of this compound.

vitamin_a_signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus retinyl_ester Retinyl Esters (e.g., 13-cis-Retinyl Palmitate) retinol Retinol retinyl_ester->retinol Esterase crbp CRBP-Retinol retinol->crbp retinal Retinal ra Retinoic Acid (RA) retinal->ra RALDH crabp CRABP-RA ra->crabp crbp->retinal RDH rar_rxr RAR-RXR Heterodimer crabp->rar_rxr RA delivery rare Retinoic Acid Response Element (RARE) rar_rxr->rare gene_transcription Target Gene Transcription rare->gene_transcription Modulation

Figure 2. Simplified Vitamin A signaling pathway leading to gene transcription.

Conclusion

The purity assessment of synthetic this compound is a critical step in both research and pharmaceutical development. While HPLC-UV provides a robust and accessible method for routine quality control, UPLC-MS/MS offers unparalleled sensitivity and specificity for in-depth impurity profiling and analysis in complex matrices. The choice of method should be guided by the specific requirements of the analysis, including the need for sensitivity, the complexity of the sample, and available resources. Adherence to pharmacopeial standards is mandatory for pharmaceutical-grade material. This guide provides the necessary information for researchers and drug development professionals to make informed decisions regarding the purity assessment of this compound and its alternatives.

References

A Comparative Guide to the Therapeutic Efficacy of Retinoid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Retinoid esters, a class of vitamin A derivatives, are widely utilized in dermatology for their therapeutic effects on various skin conditions, including acne, psoriasis, and photoaging. Their efficacy is intrinsically linked to their conversion to the biologically active form, all-trans retinoic acid (ATRA), which modulates gene expression through nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This guide provides an objective comparison of the performance of different retinoid esters, supported by experimental data, to aid in research and development.

The Conversion Pathway: A Prelude to Efficacy

The therapeutic activity of retinoid esters is contingent on a multi-step enzymatic conversion process within the skin. Understanding this pathway is crucial for interpreting their relative potencies. Retinyl esters, such as retinyl palmitate and retinyl propionate, are the gentlest form and require a three-step conversion to become active.[1] First, they are hydrolyzed to retinol (B82714), which is then oxidized to retinaldehyde, and finally to the active retinoic acid.[1][2] This extended conversion process reduces their immediate potency and potential for irritation, making them suitable for sensitive skin or as an introductory retinoid.[1][3][4] Retinaldehyde, being a direct precursor to retinoic acid, requires only one conversion step and is therefore more potent than retinol and retinyl esters, though generally better tolerated than pure retinoic acid.[1][3]

Hydroxypinacolone retinoate (HPR), a newer retinoic acid ester, is unique in that it is already in an active form and can bind directly to retinoid receptors without the need for conversion.[5] This potentially offers higher efficacy with lower irritation compared to retinol and retinaldehyde.[5]

Retinoid_Conversion_Pathway Retinyl_Esters Retinyl Esters (e.g., Palmitate, Propionate) Retinol Retinol Retinyl_Esters->Retinol Hydrolysis Retinaldehyde Retinaldehyde Retinol->Retinaldehyde Oxidation (RDH) Retinoic_Acid All-trans Retinoic Acid (ATRA) Retinaldehyde->Retinoic_Acid Oxidation (RALDH) Receptors RAR / RXR Receptors Retinoic_Acid->Receptors Binds to HPR Hydroxypinacolone Retinoate (HPR) HPR->Receptors Binds directly to Gene_Expression Modulation of Gene Expression Receptors->Gene_Expression Regulates

Figure 1: Simplified conversion pathway of retinoid esters to the active form.

Comparative Efficacy Data

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of different retinoid esters.

Retinoid EsterReceptor Binding Affinity (RAR/RXR)Potency (Gene Expression)Clinical Efficacy (Photoaging)Reference
Retinyl Palmitate Low (requires conversion)Lower than retinol and HPREffective at 5 µg/mL in vitro for anti-photoaging. Showed superior anti-inflammatory and anti-oxidative activities compared to HPR and ROL in vitro. Optimal for anti-photoaging therapy at 5 mg/kg in a UVB-induced mouse model.[6][7]
Retinyl Propionate Low (requires conversion)Higher than retinyl palmitate and retinol in inducing retinoid activation and hyaluronic acid synthesis.Effective at 5 µg/mL in vitro for anti-photoaging. Showed superior anti-inflammatory and anti-oxidative activities compared to HPR and ROL in vitro. Optimal for anti-photoaging therapy at 5 mg/kg in a UVB-induced mouse model.[6][7][8]
Hydroxypinacolone Retinoate (HPR) Direct binding to RAR/RXRMore active than retinol without significant irritation.Effective at 5 µg/mL in vitro for anti-photoaging.[3][6][7]
Retinaldehyde High (after conversion)More potent than retinol and retinyl esters.Significant improvement in wrinkles and skin roughness.[1][3]
Retinol Moderate (after conversion)Less potent than retinaldehyde.Improves photodamaged skin.[9]
Clinical Study ComparisonRetinoid ARetinoid BConditionKey FindingsReference
Double-Blind, Controlled Study Retinol Serums (0.25%, 0.5%, 1.0%)Tretinoin (B1684217) Cream (0.025%, 0.05%, 0.1%)PhotoagingRetinol serums showed equivalent or better performance and tolerability than tretinoin creams. Significant improvement in skin smoothness and dryness with retinol.[9]
In Vivo Mouse Model Retinyl Palmitate (5 mg/kg)Retinyl Propionate (5 mg/kg)UVB-induced PhotoagingBoth were shown to be optimal for anti-photoaging therapy.[6]
In Vitro Study Retinyl Palmitate, Retinyl Propionate, HPR, Retinol (5 µg/mL)Retinyl AcetateAnti-photoagingRPalm, RP, HPR, and ROL were effective, while RAc was not. RPalm and RP showed superior antioxidative and anti-inflammatory activities.[6][7]

Signaling Pathway of Retinoid Action

Upon conversion to ATRA or direct binding by HPR, retinoids exert their effects by activating RARs and RXRs. These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[10][11][12] In the absence of a ligand, the RAR/RXR heterodimer is bound to corepressor proteins, inhibiting gene transcription.[11] Ligand binding induces a conformational change in the receptor complex, leading to the dissociation of corepressors and recruitment of coactivator proteins.[11] This complex then initiates the transcription of genes involved in cell differentiation, proliferation, and apoptosis, leading to the therapeutic effects of retinoids.[13]

Figure 2: Retinoid signaling pathway in a target cell.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of key experimental protocols cited in the comparative data.

In Vitro Anti-Photoaging Assay
  • Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • UVB Irradiation: HDFs are exposed to a specific dose of UVB radiation to induce a photoaging model.

  • Treatment: Following irradiation, cells are treated with various concentrations of retinoid esters (e.g., 5 µg/mL).

  • Analysis:

    • MMP-1 (Collagenase) Expression: The levels of matrix metalloproteinase-1, an enzyme that degrades collagen, are measured using ELISA or Western blotting.

    • Pro-collagen Type I Synthesis: The production of new collagen is quantified using ELISA.

    • Antioxidant Activity: The expression of antioxidant enzymes (e.g., SOD, CAT) is assessed by qPCR or Western blotting.

    • Anti-inflammatory Activity: The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA or qPCR.

In Vivo UVB-Induced Photoaging Mouse Model
  • Animal Model: Hairless mice (e.g., SKH-1) are used.

  • UVB Irradiation: Mice are exposed to a gradually increasing dose of UVB radiation over several weeks to induce skin photoaging, characterized by wrinkle formation and epidermal thickening.

  • Topical Application: A defined concentration of the retinoid ester (e.g., 5 mg/kg) is topically applied to the dorsal skin of the mice daily.

  • Evaluation:

    • Wrinkle Assessment: Wrinkle formation is visually graded using a standardized scale and silicone replicas of the skin surface are analyzed.

    • Histological Analysis: Skin biopsies are taken and stained with Hematoxylin and Eosin (H&E) to measure epidermal thickness and Masson's trichrome stain to assess collagen fiber density.

    • Biochemical Analysis: Skin homogenates are used to measure the levels of MMPs, pro-collagen, and inflammatory markers as described in the in vitro protocol.

Receptor Binding Assay
  • Receptor Preparation: Recombinant human RAR and RXR proteins are expressed and purified.

  • Ligand Binding: A radiolabeled retinoid (e.g., [3H]-ATRA) is incubated with the purified receptors in the presence of increasing concentrations of the unlabeled test retinoid ester.

  • Measurement: The amount of bound radioligand is measured using a scintillation counter.

  • Data Analysis: The binding affinity (e.g., Ki or IC50) is calculated by competitive binding analysis.

Conclusion

The therapeutic efficacy of retinoid esters is a multifactorial equation involving their conversion efficiency, receptor binding affinity, and formulation. While retinyl esters offer a gentle introduction to retinoid therapy, their multi-step conversion limits their potency. Retinaldehyde and the newer retinoic acid esters like HPR demonstrate a more direct and potent mechanism of action. The provided data and protocols offer a framework for researchers to compare and select the most appropriate retinoid ester for their specific therapeutic or developmental goals. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and safety profiles of these compounds in various dermatological applications.

References

Safety Operating Guide

Proper Disposal of 13-cis-Vitamin A Palmitate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 13-cis-Vitamin A palmitate, a compound requiring careful handling due to its potential health and environmental risks. The following procedures are designed to assist researchers, scientists, and drug development professionals in adhering to best practices for laboratory safety and chemical management.

This compound is classified as a hazardous substance, primarily due to its potential for reproductive toxicity, including the risk of harm to an unborn child.[1][2] It is also recognized as an environmental hazard, being very toxic to aquatic organisms and potentially causing long-term adverse effects in the aquatic environment.[3][4][5][6] Therefore, it must be disposed of as hazardous waste in accordance with all applicable local, regional, and national regulations.[3][7][8]

Immediate Safety and Handling Precautions

Prior to handling this compound for any purpose, including disposal, it is imperative to follow strict safety protocols to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[8]

  • Protective Clothing: A lab coat or chemical-protection suit is recommended to prevent skin contact.[8]

  • Eye/Face Protection: Use safety glasses or goggles.[8]

Engineering Controls:

  • Ventilation: Work in a well-ventilated area, preferably within a laboratory hood, to minimize inhalation of dust or aerosols.[5][8]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental release.

  • Minor Spills:

    • Eliminate all sources of ignition.[3]

    • Clean up spills immediately.[3]

    • Use dry clean-up procedures to avoid generating dust.[3]

    • Place the spilled material into a suitable, labeled container for waste disposal.[3]

    • Contain the spillage to prevent it from entering drains or waterways.[3]

  • Major Spills:

    • Alert personnel in the area and evacuate if necessary.

    • Notify emergency responders, providing the location and nature of the hazard.[3]

    • Avoid all personal contact, including inhalation.[3]

    • Wear appropriate protective clothing if there is a risk of exposure.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through a licensed hazardous waste disposal service. Do not dispose of this chemical with household garbage or allow it to enter the sewage system.[4]

  • Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, clearly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Container Labeling:

    • The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

    • Include any other information required by your institution's environmental health and safety (EHS) department and local regulations.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should be cool and dry, protected from light and heat.[8]

    • Store locked up to prevent unauthorized access.[1][2][7][8][9]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide them with the necessary documentation, including the Safety Data Sheet (SDS) if requested.

  • Regulatory Compliance:

    • All waste disposal activities must comply with local, state, and federal regulations.[3] Legislation regarding waste disposal may vary, so it is crucial to be aware of the laws in your specific area.[3]

Quantitative Hazard Data

The following table summarizes key toxicological and ecotoxicological data for related compounds, highlighting the need for careful disposal.

Data PointSpeciesValueReference Compound
Acute Oral Toxicity (LD50) Rat>2,000 mg/kg bwVitamin A Palmitate
Aquatic Toxicity (LC50) Fish>10,000 mg/l (96 h)Vitamin A Palmitate
Aquatic Toxicity (EC50) Daphnia>100 mg/l (48 h)Vitamin A Palmitate
Aquatic Toxicity (EC50) Algae152.94 mg/l (72 h)Vitamin A Palmitate

Data sourced from supplier Safety Data Sheets.[8]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Waste Generation wear_ppe Wear Appropriate PPE (Gloves, Gown, Eye Protection) start->wear_ppe collect_waste Collect Waste in a Dedicated, Labeled Container wear_ppe->collect_waste seal_container Securely Seal the Container collect_waste->seal_container store_waste Store in a Designated Hazardous Waste Area seal_container->store_waste check_conditions Ensure Storage is Cool, Dry, and Secure store_waste->check_conditions contact_ehs Contact Institutional EHS or Licensed Disposal Company check_conditions->contact_ehs provide_docs Provide Necessary Documentation (e.g., SDS) contact_ehs->provide_docs schedule_pickup Schedule Waste Pickup provide_docs->schedule_pickup end_disposal Compliant Disposal by Licensed Facility schedule_pickup->end_disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-cis-Vitamin A palmitate
Reactant of Route 2
Reactant of Route 2
13-cis-Vitamin A palmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.